molecular formula C6H4Cl2N2O2 B3416266 2,3-Dichloro-4-nitroaniline CAS No. 69951-03-7

2,3-Dichloro-4-nitroaniline

Cat. No.: B3416266
CAS No.: 69951-03-7
M. Wt: 207.01 g/mol
InChI Key: BOHXXTUGYSFUHK-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitroaniline is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 205.9649828 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHXXTUGYSFUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388462
Record name 2,3-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331-14-2, 69951-03-7
Record name Benzenamine, ar,ar-dichloro-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-4-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 2,3-dichloro-4-nitroaniline. While not a widely commercialized compound, its unique substitution pattern presents it as a valuable, albeit niche, building block in modern organic synthesis. This document provides an in-depth analysis of its properties, a robust synthesis strategy, potential applications derived from its structural features, and essential safety protocols.

Section 1: Core Profile and Physicochemical Properties

This compound, identified by the CAS Number 69951-03-7 , is an aromatic compound characterized by a benzene ring substituted with two adjacent chlorine atoms, an amino group, and a nitro group.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential utility as a precursor in multi-step syntheses.

The ortho-dichloro substitution creates significant steric hindrance and electronic effects, influencing the reactivity of the adjacent amino group and the aromatic ring itself. The nitro and amino groups, positioned para to each other, create a strong electronic push-pull system, which is a key feature for its potential use in the synthesis of dyes and electro-active materials.[1][3]

While extensive experimental data for this specific isomer is not widely published, its properties can be estimated from computational models and comparison with structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69951-03-7[1]
Molecular Formula C₆H₄Cl₂N₂O₂[1][2]
Molecular Weight 207.01 g/mol [1][2]
IUPAC Name This compound[2]
Appearance Expected to be a yellow crystalline solidInferred from isomers[4][5]
Melting Point No experimental data available
Boiling Point No experimental data available
Solubility Expected to have low solubility in water but higher solubility in organic solvents like DMSO, acetone, and ethanol.[6]Inferred from isomers[4][6]
XLogP3 2.3[2]
Topological Polar Surface Area 71.8 Ų[2]

Section 2: Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to this compound is the electrophilic nitration of 2,3-dichloroaniline.[1] The reaction conditions must be carefully controlled to achieve selective mono-nitration at the C4 position, which is activated by the amino group, and to prevent the formation of unwanted isomers or di-nitrated byproducts.

Mechanistic Rationale

The directing effects of the substituents on the 2,3-dichloroaniline ring are paramount. The amino group (-NH₂) is a powerful ortho-, para-director and activating group. The two chlorine atoms are deactivating but also ortho-, para-directing. The position para to the amino group (C4) is the most sterically accessible and electronically favorable site for electrophilic attack. The nitration is typically performed in a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).

Representative Synthesis Protocol

Disclaimer: This protocol is a representative procedure based on standard chemical principles for nitration of anilines. It must be performed by trained personnel with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound from 2,3-dichloroaniline.

Materials:

  • 2,3-dichloroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 2,3-dichloroaniline (1.0 eq.) to pre-chilled concentrated sulfuric acid (3-4 volumes) while maintaining the temperature below 10°C in an ice-salt bath. Stir until all the aniline has dissolved to form the anilinium sulfate salt.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (1 volume) in an ice bath.

  • Nitration: Cool the aniline solution to 0-5°C. Add the nitrating mixture dropwise from the dropping funnel over 30-60 minutes. The causality here is critical: slow, dropwise addition is essential to control the exotherm of the reaction and prevent over-nitration or degradation. The temperature must be rigorously maintained below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product, which is less soluble in the aqueous acidic medium.

  • Neutralization and Isolation: The resulting yellow precipitate is isolated by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product can be further washed with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

  • Purification: The crude solid is dried and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow reagent1 2,3-Dichloroaniline reactor Reaction Vessel (0-5°C) reagent1->reactor reagent2 Conc. H₂SO₄ + Conc. HNO₃ reagent2->reactor Slow Addition quench Quench on Ice reactor->quench Pour Mixture filtration Vacuum Filtration quench->filtration purification Recrystallization (Ethanol/Water) filtration->purification Crude Solid product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Synthetic Chemistry

While specific examples in the synthesis of commercial drugs are not prominent in public literature, the molecular architecture of this compound makes it a potentially valuable intermediate for creating complex molecules.[1][3] Its utility stems from the ability to selectively modify its three functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 2,3-dichloro-1,4-diaminobenzene. This resulting vicinal diamine is a classic precursor for forming heterocyclic rings, such as benzimidazoles, which are privileged scaffolds in medicinal chemistry.

  • Modification of the Amino Group: The existing amino group can undergo a variety of reactions, including acylation, alkylation, or serve as a nucleophile in substitution reactions.

  • Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate. It can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions, allowing for extensive diversification of the aromatic core.

Potential Synthetic Transformations Diagram

SyntheticPotential cluster_reduction Nitro Reduction (e.g., SnCl₂/HCl) cluster_amine_rxn Amine Modification cluster_sandmeyer Diazotization / Sandmeyer start This compound diamine 2,3-Dichloro-1,4-diaminobenzene start->diamine acylation Acylated Derivative start->acylation + Acyl Chloride alkylation Alkylated Derivative start->alkylation + Alkyl Halide diazonium Diazonium Salt start->diazonium + NaNO₂/HCl benzimidazole Substituted Benzimidazoles diamine->benzimidazole + Carboxylic Acid sandmeyer_products Phenols, Nitriles, etc. diazonium->sandmeyer_products e.g., CuCN

Caption: Potential synthetic utility of this compound.

Section 4: Analytical Characterization and Quality Control

Table 2: Predicted/Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Two doublets in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the two coupled aromatic protons. A broad singlet for the -NH₂ protons (shift is solvent dependent).
¹³C NMR Six distinct signals for the aromatic carbons. Shifts will be influenced by the strong electron-withdrawing and donating groups. A 13C NMR spectrum has been cited on PubChem but data is not available.[2]
IR Spectroscopy Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (approx. 1500-1550 and 1330-1370 cm⁻¹), C=C stretching in the aromatic ring (approx. 1450-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z ≈ 206. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with a ratio of approx. 9:6:1) would be definitive proof of the compound's elemental composition.
Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum, which will require a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons if applicable.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.

Section 5: Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is widely available. The following information is based on the known hazards of structurally analogous compounds, such as other dichloroanilines and nitroanilines, which are classified as highly toxic.[7][8][9][10]

Potential Hazards:

  • Acute Toxicity: Expected to be highly toxic if swallowed, inhaled, or in contact with skin.[7][9]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7][9]

  • Skin/Eye Irritation: Likely to be a skin and eye irritant.[1][8]

  • Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[11]

Handling and Personal Protective Equipment (PPE):

  • Work exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Wear appropriate PPE at all times: a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and tightly sealed safety goggles or a face shield.

  • Avoid generating dust. Handle as a solution where possible.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or an area with restricted access.[7]

Disposal:

  • Dispose of waste material as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

Section 6: Conclusion

This compound is a chemical intermediate whose value lies in its potential as a versatile building block for more complex molecules. While its applications are not yet widely documented, a thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables researchers to explore its utility in the synthesis of novel compounds for pharmaceuticals, agrochemicals, and material science. Rigorous adherence to safety protocols is paramount when working with this and related compounds.

References

Physico-chemical characteristics of 2,3-dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physico-Chemical Characteristics of 2,3-Dichloro-4-nitroaniline

Introduction

As a foundational building block in synthetic organic chemistry, this compound (DCNA) presents a unique combination of functional groups that make it a valuable intermediate for researchers in drug development, agrochemical synthesis, and materials science.[1] Its benzene core is strategically substituted with two chlorine atoms, a nitro group, and an amino group, offering multiple reaction sites for constructing more complex molecules.[1]

This technical guide provides a comprehensive overview of the core physico-chemical characteristics of this compound. Moving beyond a simple recitation of data, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind its properties and provides field-proven, self-validating protocols for its synthesis and analysis. The aim is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to handle and utilize this compound effectively and safely.

Section 1: Molecular Identity and Structure

Correctly identifying a chemical compound is the bedrock of all subsequent research. The structural arrangement of this compound dictates its reactivity, physical properties, and spectroscopic behavior.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 69951-03-7[1][2]

  • Molecular Formula: C₆H₄Cl₂N₂O₂[1][2]

  • Canonical SMILES: C1=CC(=C(C(=C1N)Cl)Cl)--INVALID-LINK--[O-][1][2]

Caption: 2D structure of this compound.

Section 2: Core Physico-Chemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including selecting appropriate solvents, determining reaction temperatures, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Weight 207.01 g/mol [1][2]
Physical State Solid, likely a yellow crystalline powderInferred from isomers[3][4]
XLogP3 2.3[2]
Melting Point Data not readily availableN/A
Boiling Point Data not readily availableN/A
Solubility Poorly soluble in water; more soluble in organic solvents like ethanol, ether, and DMSO.Inferred from isomers[3][4][5]
Expert Insights on Physico-Chemical Data
  • Lipophilicity (XLogP3): The calculated value of 2.3 indicates that this compound is moderately lipophilic ("fat-loving").[2] For drug development professionals, a LogP value in this range often suggests a good potential for absorption and membrane permeability. However, it also flags a potential for non-specific binding and highlights the need for careful formulation to manage its poor aqueous solubility.

  • Solubility: The molecule's structure explains its solubility profile. The two chlorine atoms and the benzene ring create a significant nonpolar character, leading to poor solubility in water.[5] While the amino (-NH₂) and nitro (-NO₂) groups can participate in hydrogen bonding, their influence is insufficient to overcome the hydrophobicity of the rest of the molecule.[4] Researchers should prioritize organic solvents for reactions and analytical sample preparation.

  • Melting Point: The absence of a reported melting point in readily available literature suggests the compound may be less common than its isomers. An experimentally determined melting point would be a crucial first step in characterizing a newly synthesized batch, as a sharp melting range is a primary indicator of purity.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and structural integrity of a molecule. Each technique provides a unique piece of the structural puzzle.

  • UV-Visible (UV-Vis) Spectroscopy: The nitroaniline core is a strong chromophore. One would expect to see significant absorbance in the UV-Vis region (typically 300-400 nm) due to π-π* electronic transitions within the aromatic system, which is conjugated with both the electron-donating amino group and the electron-withdrawing nitro group. The exact λmax would be solvent-dependent.

  • Infrared (IR) Spectroscopy: An IR spectrum would provide clear evidence of the key functional groups. The expected characteristic absorption bands include:

    • ~3400-3300 cm⁻¹: N-H stretching vibrations from the primary amine.

    • ~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

    • ~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.

    • ~1550 and ~1350 cm⁻¹: Asymmetric and symmetric N=O stretching from the nitro group, respectively.

    • ~800-600 cm⁻¹: C-Cl stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

    • ¹H NMR: The aromatic region would show two distinct signals, each integrating to one proton. These would appear as doublets due to coupling with each other. The protons on the amino group would likely appear as a broad singlet.

    • ¹³C NMR: A ¹³C NMR spectrum would show six distinct signals for the six unique carbon atoms in the aromatic ring, confirming the substitution pattern.[2] The chemical shifts would be influenced by the attached groups (Cl, NH₂, NO₂).

Section 4: Synthesis and Analytical Characterization

A reliable synthetic route and a robust analytical method to verify purity are paramount for any research application.

Part 4.1: Synthetic Pathway

The most direct synthesis involves the nitration of 2,3-dichloroaniline. The powerful electrophilic nitration is achieved using a combination of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).[1]

References

A Comprehensive Technical Guide to the Synthesis of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Chemical Research and Development Professionals

This guide provides a detailed exploration of the synthetic route to 2,3-dichloro-4-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into the mechanistic principles governing the reaction, provide a robust experimental protocol, and discuss the critical parameters for ensuring a successful and high-yield synthesis. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry.

Strategic Overview: The Nitration of 2,3-Dichloroaniline

The conversion of 2,3-dichloroaniline to this compound is achieved through an electrophilic aromatic substitution (EAS) reaction.[1][2] Specifically, it is a nitration reaction, where a nitro group (-NO₂) is introduced onto the aromatic ring. The primary challenge in this synthesis is controlling the regioselectivity—directing the incoming electrophile to the desired position on a multi-substituted benzene ring.

The starting material, 2,3-dichloroaniline, possesses three substituents with competing electronic effects:

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[3][4]

  • Chlorine Atoms (-Cl): These are deactivating via induction but are also ortho, para-directing due to resonance effects of their lone pairs.

The interplay of these effects dictates the position of nitration. The powerful activating and directing nature of the amino group is the dominant influence. The potential sites for substitution are C4 (para to -NH₂), C5 (meta to -NH₂), and C6 (ortho to -NH₂). The C4 position is electronically favored as it is para to the strongly directing amino group. The C6 position, while also activated (ortho), is subject to significant steric hindrance from the adjacent chlorine atom at C2, making it a less likely site of attack. Therefore, the synthesis selectively yields the 4-nitro isomer.

A critical consideration in the nitration of anilines is the reaction medium. In the presence of strong acids like sulfuric acid, the basic amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, which would lead to undesired byproducts.[5] To mitigate this, the reaction is typically carried out at low temperatures, which helps to control the equilibrium between the free amine and the anilinium ion, favoring the desired pathway.

Reaction Mechanism and Workflow

The nitration is typically performed using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][6]

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The electron-rich aromatic ring of 2,3-dichloroaniline attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

The overall experimental workflow is summarized in the diagram below.

G cluster_start Preparation cluster_nitration Nitration cluster_workup Work-up & Isolation cluster_purification Purification A 2,3-Dichloroaniline C Dissolution & Cooling (0-5 °C) A->C B Concentrated H₂SO₄ B->C E Slow Addition (<10 °C) C->E Substrate Solution D Nitrating Mixture (HNO₃ + H₂SO₄) D->E F Quench on Ice E->F Reaction Mixture G Vacuum Filtration F->G H Wash with Cold Water G->H I Crude Product H->I J Recrystallization (e.g., from Ethanol) I->J K Drying J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityComments
2,3-Dichloroaniline162.028.1 g (0.05 mol)Starting material[7]
Conc. Sulfuric Acid (98%)98.0830 mLSolvent and catalyst
Conc. Nitric Acid (70%)63.013.5 mL (~0.055 mol)Nitrating agent
Crushed IceN/A~200 gFor quenching
EthanolN/AAs neededRecrystallization solvent
Deionized WaterN/AAs neededFor washing

Equipment:

  • 100 mL and 250 mL Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Pasteur pipette or dropping funnel

  • Buchner funnel and filter flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Aniline Solution: In a 100 mL beaker equipped with a magnetic stir bar, carefully add 30 mL of concentrated sulfuric acid. Place the beaker in an ice bath and allow it to cool to below 5 °C.

  • While stirring, slowly and portion-wise add 8.1 g of 2,3-dichloroaniline to the cold sulfuric acid. The addition should be controlled to maintain the temperature below 10 °C. Continue stirring in the ice bath until all the aniline has dissolved.

  • Preparation of the Nitrating Mixture: In a separate small flask, carefully add 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath. Caution: This mixing is exothermic.

  • Nitration Reaction: Using a Pasteur pipette or a dropping funnel, add the cold nitrating mixture dropwise to the stirred aniline solution. The rate of addition must be carefully controlled to keep the reaction temperature below 10 °C. A thick precipitate may form during the addition.[6][8]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Quenching and Isolation: Slowly pour the reaction mixture onto approximately 200 g of crushed ice in a larger beaker with vigorous stirring. The product will precipitate as a yellow solid.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid on the filter paper thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Purification: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them. The expected product, this compound, is a yellow solid.[9]

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2,3-DichloroanilineC₆H₅Cl₂N162.0224
This compoundC₆H₄Cl₂N₂O₂207.01123-125

(Data sourced from PubChem CID 11844 and CID 3013998)[7][9]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the ring.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons.

  • IR Spectroscopy: Key absorption bands would be expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Cl stretching.[10]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (207.01). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) will be a key confirmation of the structure.[10]

Safety and Handling

Chemical Hazards:

  • Concentrated Sulfuric and Nitric Acids: Extremely corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care in a chemical fume hood.

  • 2,3-Dichloroaniline: Toxic by inhalation, ingestion, and skin absorption.[7]

  • This compound: Assumed to be toxic. Handle with appropriate precautions.

Operational Hazards:

  • The nitration reaction is highly exothermic . Strict temperature control is crucial to prevent the reaction from running away, which could lead to the formation of dangerous byproducts or an uncontrolled release of energy.

  • Always add acid to water (or in this case, the nitrating mixture to the substrate solution) slowly and with cooling.

Personal Protective Equipment (PPE):

  • Safety goggles, a lab coat, and acid-resistant gloves are mandatory at all times. All operations involving concentrated acids and the aniline starting material must be performed within a certified chemical fume hood.

Conclusion

The synthesis of this compound from 2,3-dichloroaniline is a classic example of regiocontrolled electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents and careful control over reaction conditions, particularly temperature, are paramount for achieving a high yield of the desired product while minimizing side reactions. The protocol described herein provides a reliable and reproducible method for the preparation of this valuable chemical intermediate.

References

Molecular structure and formula of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dichloro-4-nitroaniline

Abstract

This compound is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring an aniline core functionalized with two vicinal chlorine atoms and a nitro group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications, particularly in the development of pharmaceuticals and agrochemicals. The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: Significance of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is often defined by the number and nature of its functional groups. This compound (CAS No. 69951-03-7) stands out as a valuable chemical intermediate precisely for this reason.[1] The molecule incorporates an amino group, a powerful nucleophile and directing group; two chlorine atoms, which can act as leaving groups in nucleophilic aromatic substitution or be retained for their electronic and steric effects; and a nitro group, which is a strong electron-withdrawing group and can be readily reduced to an amine, offering another synthetic handle.

This combination of functionalities in a specific regioisomeric arrangement allows for a diverse range of chemical transformations. Consequently, this compound serves as a foundational building block in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and specialized dyes and pigments.[1][2] Its utility in creating complex therapeutic molecules underscores its importance in medicinal chemistry and process development.[1]

Molecular Structure and Chemical Identity

The structural integrity of a chemical intermediate is paramount for its successful application in multi-step syntheses.

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₆H₄Cl₂N₂O₂[2]

  • Molecular Weight: 207.01 g/mol [2][3]

  • CAS Number: 69951-03-7[2][3]

The molecule consists of a benzene ring substituted at positions 1 through 4 with an amino (NH₂), a chloro (Cl), another chloro (Cl), and a nitro (NO₂) group, respectively. The ortho-dichloro arrangement, coupled with the para-nitro group relative to the amine, creates a unique electronic environment. The strong electron-withdrawing nature of the nitro group and chlorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The amino group, a strong activating group, can direct further electrophilic substitutions if not protonated.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 207.01 g/mol [2][3]
Molecular Formula C₆H₄Cl₂N₂O₂[2]
XLogP3 2.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 0[3]
Polar Surface Area 71.8 Ų[3]

Note: Experimental data for properties like melting point and boiling point are not consistently available in public databases, reflecting the compound's status primarily as a synthetic intermediate rather than a final product.

Synthesis and Purification Protocol

The reliable synthesis of this compound is crucial for its application. The most common laboratory and industrial approach is the direct nitration of 2,3-dichloroaniline. This process leverages the directing effects of the substituents on the aniline ring.

Synthesis Workflow

The synthesis is a standard electrophilic aromatic substitution reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Reactant1 2,3-Dichloroaniline Reaction Electrophilic Nitration Reactant1->Reaction Reactant2 Nitrating Mixture (HNO₃ + H₂SO₄) Reactant2->Reaction Quench Quenching (Ice-water) Reaction->Quench Controlled Temp. Product Crude this compound Quench->Product Precipitation Filter Filtration & Washing Purify Recrystallization (e.g., from Ethanol) Filter->Purify FinalProduct Purified Product Purify->FinalProduct Product->Filter

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; its success is confirmed by the analytical characterization of the final product as described in Section 5.

  • Preparation of the Nitrating Mixture (Caution: Exothermic): In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 25 mL of concentrated nitric acid (HNO₃) to 75 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature below 10°C throughout the addition.

    • Causality: Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] Keeping the temperature low is critical to prevent the formation of byproducts and ensure safety.

  • Dissolution of Starting Material: In a separate, larger reaction vessel, dissolve one molar equivalent of 2,3-dichloroaniline in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to between 0°C and 5°C.

    • Causality: Dissolving the aniline in sulfuric acid protonates the amino group to form an anilinium ion. While this deactivates the ring, it prevents oxidation by the nitric acid. The nitration will occur on the small equilibrium concentration of the free amine.

  • Nitration Reaction: Slowly add the pre-chilled nitrating mixture dropwise to the stirred solution of 2,3-dichloroaniline. The temperature of the reaction mixture must be rigorously maintained below 10°C.

    • Causality: The amino group is a strong ortho-, para-director. The para-position is sterically unhindered and is therefore the major site of nitration. Careful temperature control is essential to maximize the yield of the desired 4-nitro isomer and prevent over-nitration.

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours to ensure the reaction goes to completion. Then, very carefully and slowly, pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

    • Causality: Quenching on ice hydrolyzes any remaining reactive species and precipitates the organic product, which is insoluble in the aqueous acidic medium.

  • Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Causality: Washing removes residual acids. Recrystallization is a standard purification technique that separates the desired compound from soluble impurities and minor isomeric byproducts based on differences in solubility.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods provides a definitive structural proof.

Analytical Workflow

Analytical_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton/Carbon Environment & Connectivity NMR->NMR_Data IR_Data Functional Group ID (NH₂, NO₂, C-Cl) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum is expected to be simple. There will be a broad singlet for the two amine (-NH₂) protons. The aromatic region should show two doublets, corresponding to the two protons on the benzene ring, which are coupled to each other. Their chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and chloro groups.

  • ¹³C NMR (Carbon NMR): The spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will confirm the substitution pattern.

  • FT-IR (Infrared Spectroscopy): Key absorption bands are expected that confirm the presence of the principal functional groups.[4]

    • N-H stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

    • N-O stretching (asymmetric and symmetric): Strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ for the nitro group.

    • C-Cl stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 207.01 g/mol .[4] Critically, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Applications in Research and Drug Development

This compound is not an end-product but a crucial starting point for more complex molecules. Its structural features are exploited in various synthetic strategies.

  • Pharmaceutical Intermediates: The compound is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] The amine group can be diazotized and replaced (Sandmeyer reaction), or it can be acylated. The nitro group can be reduced to a second amine group, creating a diamine that is a key precursor for heterocyclic compounds like benzimidazoles or quinoxalines, which are common scaffolds in drug discovery.[5] Aromatic nitro compounds are integral to the synthesis of numerous drugs, and this specific aniline provides a uniquely substituted starting point.[6]

  • Agrochemical Development: The dichloro-nitro-aniline motif is found in some classes of fungicides and herbicides. This compound serves as a valuable starting material for developing new agrochemicals with potentially enhanced biological activity.[1]

  • Dye and Pigment Synthesis: The aniline structure is fundamental to the creation of azo dyes. The amine group can be diazotized and coupled with other aromatic systems to produce highly colored compounds for use as dyes and pigments.[1]

Safety and Handling

As with all nitroaromatic and halogenated compounds, proper safety protocols must be strictly followed.

  • Hazards: this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[7][8] It may cause skin and serious eye irritation.[7] Nitroaromatic compounds are often toxic and can have long-term health effects.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

  • Handling: Avoid creating dust. Use non-sparking tools.[9] Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[8]

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its value is derived from the versatile combination of reactive sites within its molecular structure—an amine, a reducible nitro group, and two chlorine atoms on an aromatic core. This guide has detailed its fundamental properties, provided a robust and rationalized synthesis protocol, and outlined the necessary analytical procedures to validate its structure. For researchers in medicinal chemistry, agrochemicals, and material science, a thorough understanding of this building block opens avenues for the efficient and innovative synthesis of novel, high-value compounds.

References

A Comprehensive Technical Guide to the Solubility Profile of 2,3-Dichloro-4-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Critical Intermediates

In the realm of pharmaceutical and agrochemical development, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone parameter, dictating everything from reaction kinetics and purification strategies to bioavailability and formulation. 2,3-Dichloro-4-nitroaniline, a key chemical intermediate, is no exception.[1][2] Its utility as a precursor in the synthesis of complex therapeutic agents and other high-value materials underscores the imperative for a thorough understanding of its behavior in various solvent systems.[1]

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility profile of this compound. While direct, comprehensive experimental solubility data for this specific isomer is not extensively documented in publicly available literature, this guide provides a robust framework for its determination. By leveraging data from structurally analogous compounds, we will infer a probable solubility profile and present field-proven, step-by-step protocols for its precise experimental measurement and thermodynamic modeling. This document is structured not as a rigid template, but as a logical, causality-driven narrative to empower researchers in their own laboratory investigations.

The Molecular Architecture of this compound: A Precursor to Understanding its Solubility

This compound (C₆H₄Cl₂N₂O₂) is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group (NO₂) at the 4 position, and an amino group (NH₂) at the 1 position.[2] Its molecular weight is approximately 207.01 g/mol .[2][3]

The solubility of this molecule is governed by the interplay of these functional groups and their influence on intermolecular forces:

  • The Aromatic Ring: The benzene core provides a nonpolar, hydrophobic character.

  • The Nitro and Amino Groups: These polar groups are capable of hydrogen bonding (the amino group as a donor, the nitro group as an acceptor) and dipole-dipole interactions.

  • The Chlorine Atoms: These electronegative substituents contribute to the molecule's overall polarity and can engage in halogen bonding.

The asymmetry of the substitution pattern in this compound, compared to its more studied isomer 2,6-Dichloro-4-nitroaniline, is expected to influence its crystal lattice energy and, consequently, its solubility.

Inferred Solubility Profile: Learning from Structural Analogs

In the absence of direct experimental data for this compound, we can draw valuable inferences from the solubility studies of its isomers and other related nitroanilines. Studies on 2,6-dichloro-4-nitroaniline, 2-chloro-5-nitroaniline, and 4-chloro-2-nitroaniline reveal consistent trends that are likely to be mirrored by our target compound.[4][5][6]

Key Inferences:

  • Temperature Dependence: The solubility of these nitroaniline derivatives universally increases with rising temperature in all tested organic solvents.[4][5][6] This endothermic nature of dissolution is a critical factor for crystallization and purification processes.

  • Solvent Polarity and Hydrogen Bonding: Solubility is generally higher in polar aprotic and polar protic solvents compared to nonpolar solvents. Solvents capable of hydrogen bonding with the amino and nitro groups are expected to be particularly effective.

  • Predicted Solubility Order: Based on data for analogous compounds, the mole fraction solubility of this compound is anticipated to follow a general trend.[4][5][6][7]

Table 1: Experimentally Determined Mole Fraction Solubility (x) of 2,6-Dichloro-4-nitroaniline at Various Temperatures in Select Solvents. [4]

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetonitrileEthyl Acetate1,4-Dioxane
278.15 0.000780.001090.001350.000960.003980.005890.00764
283.15 0.000990.001380.001710.001210.004920.007290.00946
288.15 0.001250.001740.002150.001520.006090.009020.01171
293.15 0.001570.002190.002700.001910.007540.011160.01450
298.15 0.001960.002740.003380.002390.009320.013810.01795
303.15 0.002440.003420.004220.002980.011490.017080.02222
308.15 0.003020.004240.005240.003700.014130.021120.02749
313.15 0.003730.005240.006490.004580.017350.026110.03399
318.15 0.004590.006460.008010.005660.021270.032140.04199
323.15 0.005650.007950.009870.006980.026040.039450.05179

This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain definitive and reliable solubility data, a standardized experimental protocol is paramount. The isothermal saturation (or shake-flask) method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][8]

Principle of the Isothermal Saturation Method

The core principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the solute in the supernatant liquid is then determined analytically.

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of glass vials with screw caps. The excess solid is crucial to ensure equilibrium with the solid phase.

  • Add a known volume or mass of the selected high-purity organic solvent to each respective vial.

  • Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.

  • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K). Precise temperature control is critical as solubility is highly temperature-dependent.

  • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary kinetic studies can determine the minimum time required to reach equilibrium.

Step 2: Sample Collection and Preparation

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2-4 hours to permit the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette (to match the equilibrium temperature) fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent the transfer of solid particles.

  • Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and record the mass of the solution.

  • Dilute the solution with a suitable mobile phase or solvent to a concentration within the linear range of the chosen analytical method.

Step 3: Quantification

  • Analyze the diluted solutions using a calibrated analytical instrument to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly sensitive and selective method for this purpose.[7][9]

  • Prepare a calibration curve using standard solutions of known concentrations of purified this compound.

  • The mole fraction solubility (x) can then be calculated from the determined concentration and the masses of the solute and solvent.

Visualizing the Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis A Add excess solute & solvent to vial B Seal and place in constant temp. shaker A->B C Agitate to reach equilibrium (24-48h) B->C D Settle undissolved solid (2-4h) C->D Equilibrium Reached E Withdraw supernatant with filtered syringe D->E F Weigh and dilute aliquot E->F G Analyze by calibrated HPLC-UV F->G Prepared Sample H Calculate mole fraction solubility G->H G A Experimental Data (Mole Fraction Solubility vs. Temp) B Data Correlation A->B C Modified Apelblat Equation ln(x) = A + B/T + C ln(T) B->C D van't Hoff Plot (ln(x) vs. 1/T) B->D E Thermodynamic Parameters D->E F ΔH° (Enthalpy) ΔS° (Entropy) ΔG° (Gibbs Energy) E->F

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,3-Dichloro-4-nitroaniline. In the absence of direct experimental data for this specific compound, this guide synthesizes established principles of thermal analysis and the known behavior of substituted nitroaromatic compounds to present a scientifically grounded assessment. It details the requisite experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), to rigorously evaluate its thermal properties. Furthermore, a plausible decomposition pathway is proposed, and critical safety considerations for handling this energetic molecule are discussed. This document is intended to serve as a vital resource for researchers in process development, safety assessment, and drug discovery, enabling informed decision-making and ensuring safe handling and utilization of this compound.

Introduction: The Imperative of Thermal Stability in Chemical Development

This compound is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. As with any energetic material, a thorough understanding of its thermal stability is paramount to ensure safe handling, storage, and processing.[1] Uncontrolled thermal decomposition can lead to runaway reactions, posing significant risks of fire, explosion, and the release of toxic byproducts.[2] This guide provides a framework for assessing the thermal hazards associated with this compound, offering insights into its likely decomposition behavior based on the well-documented chemistry of related nitroaromatic compounds.

The presence of the nitro group (-NO2) imparts energetic properties to the molecule, while the chloro (-Cl) and amino (-NH2) substituents are known to influence the overall thermal stability. The interplay of these functional groups dictates the onset temperature of decomposition, the rate of energy release, and the nature of the decomposition products. A comprehensive thermal hazard assessment, therefore, involves not only determining the decomposition temperature but also characterizing the kinetics and thermodynamics of the decomposition process.

This guide is structured to provide both theoretical grounding and practical methodologies for such an assessment. It is designed to be a self-validating system, where the rationale behind each experimental choice is clearly articulated, fostering a deeper understanding of the principles of thermal analysis.

Theoretical Framework: Decomposition of Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process that typically initiates with the homolytic cleavage of the C-NO2 bond.[1] The stability of this bond is a primary determinant of the compound's overall thermal stability. The energy required for this initial bond scission is influenced by the electronic effects of other substituents on the aromatic ring. Electron-withdrawing groups, such as additional nitro groups, tend to destabilize the molecule and lower the decomposition temperature. Conversely, electron-donating groups can have a stabilizing effect.

In the case of this compound, the presence of two chlorine atoms, which are electron-withdrawing, and an amino group, which is electron-donating, creates a nuanced electronic environment. The relative positions of these substituents are also critical in determining their influence on the C-NO2 bond strength and potential intramolecular reactions that can precede or accompany decomposition.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of a compound is essential before undertaking any thermal analysis. The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O₂--INVALID-LINK--
Molecular Weight 207.01 g/mol --INVALID-LINK--
Appearance Yellow crystalline solid (inferred)General knowledge of nitroanilines
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water (inferred)General knowledge of similar compounds

Experimental Protocols for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides a complete picture of a compound's behavior under thermal stress.

Experimental Workflow

The following diagram illustrates the logical flow of experiments for assessing the thermal stability of this compound.

G cluster_0 Initial Screening cluster_1 Kinetic and Runaway Analysis cluster_2 Hazard Assessment TGA Thermogravimetric Analysis (TGA) Determine mass loss profile and decomposition temperatures. Kinetic_Analysis Kinetic Analysis Calculate activation energy and pre-exponential factor from TGA/DSC data. TGA->Kinetic_Analysis Pathway Decomposition Pathway Propose mechanism based on experimental data and literature. TGA->Pathway DSC Differential Scanning Calorimetry (DSC) Determine melting point, heat of fusion, and exothermic decomposition energy. DSC->Kinetic_Analysis DSC->Pathway ARC Accelerating Rate Calorimetry (ARC) Determine adiabatic time-temperature-pressure data for runaway reaction assessment. Safety Safety Recommendations Formulate safe handling and processing guidelines. ARC->Safety Kinetic_Analysis->ARC Inform ARC starting temperature Pathway->Safety

Caption: Experimental workflow for thermal hazard assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residues.[3]

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

  • Atmosphere: Nitrogen (inert) or air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

  • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis.[4]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step. The temperatures at which the rate of mass loss is maximum (Tpeak) are determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and exothermic or endothermic decomposition, and to quantify the enthalpy changes associated with these events.[5]

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of sealed pans is crucial to contain any evolved gases and prevent contamination of the instrument.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program:

    • Melting Point Determination: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min.

    • Decomposition Analysis: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min. As with TGA, employing multiple heating rates is necessary for kinetic studies.[4]

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The onset temperature of decomposition is determined from the start of the exothermic peak, and the heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimeter that measures the time-temperature-pressure profile of an exothermic reaction under conditions where no heat is exchanged with the surroundings. This "worst-case scenario" data is critical for assessing the potential for a thermal runaway.[6][7]

Methodology:

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A known mass of this compound is loaded into a spherical titanium or Hastelloy bomb. The choice of material should be based on chemical compatibility.

  • Experimental Mode: The instrument is typically operated in a "heat-wait-search" mode. The sample is heated in small steps, followed by a waiting period to achieve thermal equilibrium, and then a search for any self-heating.

  • Detection Threshold: A typical self-heating rate detection threshold is 0.02 °C/min.

  • Adiabatic Tracking: Once self-heating is detected, the instrument heaters match the sample temperature, creating an adiabatic environment. The temperature and pressure of the sample are then recorded as a function of time until the reaction is complete.

  • Data Analysis: The data is used to determine the onset temperature of self-accelerating decomposition, the time to maximum rate, and the adiabatic temperature rise. This information is crucial for pressure relief system design and defining safe operating limits.

Inferred Thermal Behavior and Decomposition Data

While specific experimental data for this compound is not publicly available, we can infer its likely thermal behavior based on the analysis of similar nitroaromatic compounds. The following table presents a plausible range of thermal stability parameters.

ParameterInferred Value/RangeMethod
Melting Point (Tm) 140 - 160 °CDSC
Onset of Decomposition (Tonset) 200 - 250 °CTGA/DSC
Peak Decomposition Temperature (Tpeak) 250 - 300 °CTGA (DTG)/DSC
Heat of Decomposition (ΔHd) -200 to -400 kJ/molDSC
Mass Loss at 600 °C > 95%TGA

Discussion:

The presence of the nitro group suggests that this compound will exhibit a significant exothermic decomposition. The onset temperature is likely to be in the range of 200-250 °C, which is typical for many nitroaromatic compounds.[1] The two chlorine atoms, being electron-withdrawing, are expected to have a destabilizing effect on the aromatic ring, potentially lowering the decomposition temperature compared to unsubstituted 4-nitroaniline. However, the electron-donating amino group may partially counteract this effect. The decomposition is expected to be highly energetic, as indicated by the inferred heat of decomposition. The high mass loss observed in TGA would be due to the formation of volatile decomposition products.

Proposed Decomposition Pathway

Based on the established mechanisms for the decomposition of nitroaromatic compounds, a plausible decomposition pathway for this compound is proposed below. The initial step is the homolytic cleavage of the C-NO2 bond, followed by a cascade of radical reactions.

G A This compound B 2,3-Dichloro-4-aminophenyl radical + NO2• A->B Heat (Initial C-NO2 bond homolysis) C Polymeric, char-like residue B->C Radical polymerization and condensation D Volatile products (e.g., HCl, NOx, CO, CO2) B->D Fragmentation and secondary reactions

Caption: Proposed decomposition pathway for this compound.

The initial homolysis of the C-NO2 bond generates a highly reactive phenyl radical and nitrogen dioxide. These radicals can then undergo a variety of secondary reactions, including polymerization to form a solid, char-like residue, and fragmentation to produce smaller volatile molecules such as hydrogen chloride, various nitrogen oxides, carbon monoxide, and carbon dioxide. The presence of chlorine atoms in the molecule makes the formation of HCl a highly probable event.

Kinetic Analysis

To quantify the decomposition kinetics, model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, can be applied to the non-isothermal TGA or DSC data obtained at multiple heating rates.[4][8] These methods allow for the determination of the activation energy (Ea) as a function of the extent of conversion, providing insights into the complexity of the decomposition process. A constant activation energy across the conversion range suggests a single-step decomposition, while a variable activation energy indicates a multi-step process.

Safety Considerations and Handling

Given the energetic nature of this compound, strict safety protocols must be followed during its handling and use.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or decomposition products.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Avoid contact with incompatible materials such as strong oxidizing agents and reducing agents.

  • Scale-up: When scaling up reactions involving this compound, a thorough thermal hazard assessment, including ARC studies, is essential to understand and mitigate the risks of a runaway reaction.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This technical guide provides a comprehensive, albeit inferred, assessment of the thermal stability and decomposition of this compound. By synthesizing knowledge from the broader class of nitroaromatic compounds and outlining rigorous experimental protocols, this document serves as a critical resource for ensuring the safe handling and application of this energetic molecule. The proposed methodologies for TGA, DSC, and ARC analysis, along with the inferred decomposition pathway and safety recommendations, provide a solid foundation for researchers and chemical professionals. It is strongly recommended that the experimental protocols detailed herein be performed to obtain definitive data for this compound to validate and refine the understanding presented in this guide.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the health and safety considerations paramount for the handling of 2,3-Dichloro-4-nitroaniline (DCNA). Intended for an audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety protocols. Instead, it delves into the rationale behind these recommendations, fostering a culture of informed caution and proactive risk mitigation. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of the materials in use is not merely a regulatory requirement but a cornerstone of scientific integrity and personnel well-being.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics influence its behavior in the laboratory, dictating appropriate storage, handling, and emergency response procedures.

PropertyValueSource
Chemical Formula C₆H₄Cl₂N₂O₂[1][2]
Molecular Weight 207.01 g/mol [1][2]
Appearance Assumed to be a yellow solid, similar to related isomers.[3][4]
Melting Point Data not available. For comparison, 2,6-isomer melts at 191 °C.[5]
Boiling Point Data not available. For comparison, 2,6-isomer boils at 130 °C at 2 torr.[5]
Solubility in Water Data not available. For comparison, 2,6-isomer is 6.3 mg/L.[5]
Density 1.624 g/cm³ (for 2,6-isomer)[5][6]

The solid nature of this compound at room temperature suggests that the primary route of exposure during handling will be through the inhalation of dust particles or direct skin contact. Its presumed low aqueous solubility has implications for decontamination procedures and environmental fate.

Section 2: Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds, this compound should be considered a hazardous substance.[4][7] The presence of nitro and chloro functional groups on an aniline backbone suggests several potential toxicological endpoints.

Anticipated Hazards:

  • Acute Toxicity: Related nitroaniline compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] It is therefore prudent to assume a similar or greater level of acute toxicity for the 2,3-isomer.

  • Skin and Eye Irritation: Dichloroaniline derivatives are known to be skin and eye irritants.[3][10] Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[10]

  • Specific Target Organ Toxicity (STOT): Some nitroanilines may cause damage to organs through prolonged or repeated exposure.[7][8] The primary target organs are often the blood (methemoglobinemia), liver, and kidneys.

  • Aquatic Toxicity: Many chlorinated nitroaromatic compounds are toxic to aquatic life with long-lasting effects.[6]

Logical Framework for Risk Mitigation

The following diagram illustrates the hierarchical approach to controlling exposure to this compound. This framework prioritizes the most effective and reliable control measures.

Risk Mitigation Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination/Substitution (Is a less hazardous alternative available?) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Respirator) Administrative->PPE caption Risk Mitigation Hierarchy for this compound

Risk Mitigation Hierarchy for this compound

Section 3: Safe Handling and Engineering Controls

Given the anticipated hazards, a multi-layered approach to safe handling is required, with a strong emphasis on robust engineering controls to minimize the potential for exposure.

Experimental Workflow for Safe Handling:

Safe Handling Workflow cluster_1 Safe Handling Protocol Prep Preparation - Review SDS of analogs - Don appropriate PPE - Prepare work area in fume hood Handling Handling - Weigh and transfer in fume hood - Use spark-proof tools - Keep container closed when not in use Prep->Handling PostHandling Post-Handling - Decontaminate work surfaces - Properly dispose of waste - Doff and dispose of PPE Handling->PostHandling Cleanup Spill/Emergency - Evacuate area - Follow emergency procedures Handling->Cleanup If spill occurs caption Workflow for Handling this compound

Workflow for Handling this compound
Detailed Protocol for Handling:

  • Pre-Handling Assessment and Preparation:

    • Conduct a thorough review of the Safety Data Sheets for 2,6-Dichloro-4-nitroaniline and 4-nitroaniline.[8][10]

    • Ensure a certified chemical fume hood is in proper working order.[11]

    • Verify the immediate availability of a safety shower and eyewash station.[10][11]

    • Assemble all necessary personal protective equipment (see Section 4).

  • Handling Procedures:

    • All manipulations of solid this compound, including weighing and transferring, must be conducted within a chemical fume hood to control airborne dust.[12][13]

    • Use non-sparking tools to prevent ignition sources.[6]

    • Keep containers of the material tightly closed when not in use to minimize the release of dust.[3][7]

    • Avoid the formation of dust and aerosols during handling.[6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6]

    • Store away from incompatible materials such as strong oxidizing agents.[10]

    • The storage area should be secured and accessible only to authorized personnel.[8][9]

Section 4: Personal Protective Equipment (PPE)

Engineering controls are the primary means of protection; however, appropriate PPE is a mandatory secondary measure to prevent exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a face shield.[6][10][11]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).[6][8]Prevents dermal absorption, a likely route of exposure. Inspect gloves for any signs of degradation or puncture before use.
Body Laboratory coat or chemical-resistant apron.[3][4]Protects personal clothing from contamination.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3][14]Required when engineering controls are not sufficient or during a large spill. The use of a respirator must be in accordance with a comprehensive respiratory protection program.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air.[3][10][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][12]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][10] Seek medical attention if irritation persists.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse mouth with water.[3][6] Do NOT induce vomiting. Seek immediate medical attention.[15]

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.

  • Contain: Wearing appropriate PPE, carefully cover the spill with an inert absorbent material such as sand or vermiculite.[11]

  • Collect: Gently sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[3][9][12] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][10]

Fire-Fighting Measures:

  • In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][8]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[10]

Conclusion

The safe handling of this compound demands a proactive and informed approach to risk management. While a complete toxicological profile is not yet established, the available data on structurally related compounds provides a strong basis for implementing stringent safety protocols. By adhering to the principles of the risk mitigation hierarchy, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a manner that ensures both personal safety and the integrity of their scientific endeavors. Continuous vigilance and a commitment to a robust safety culture are the essential catalysts for innovation in the presence of the unknown.

References

A Comprehensive Technical Guide to 2,3-Dichloro-4-nitroaniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This document provides an in-depth technical overview of 2,3-Dichloro-4-nitroaniline, a substituted aromatic amine of significant interest to researchers and professionals in drug development and chemical synthesis. This guide, structured to deliver field-proven insights, will cover its fundamental chemical identity, physicochemical properties, synthesis protocols, and potential applications, grounded in authoritative scientific data.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the bedrock of scientific research. This compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is This compound [1][2]. This nomenclature precisely describes the molecular structure: a benzene ring substituted with an aniline (amino group), two chlorine atoms at the 2 and 3 positions, and a nitro group at the 4 position.

For practical laboratory and procurement purposes, a variety of synonyms and registry numbers are used to identify this compound. It is crucial for researchers to be familiar with these to ensure the correct substance is being sourced and utilized.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifierSource
IUPAC Name This compound[1][2]
CAS Number 69951-03-7[1][3][4][5]
Systematic Name Benzenamine, 2,3-dichloro-4-nitro-[2]
Other Synonyms Dichloro-4-nitroaniline[2]
PubChem CID 3013998[2]
Molecular Formula C₆H₄Cl₂N₂O₂[1][2]
Molecular Weight 207.01 g/mol [1][2]

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of this compound is fundamental to its application in experimental design, particularly in dissolution, formulation, and reaction kinetics. The presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (amino group) substituents on the benzene ring imparts a unique set of characteristics.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 207.01 g/mol [1][2]
Molecular Formula C₆H₄Cl₂N₂O₂[1][2]
Appearance Data not widely available, likely a solid
Melting Point Data not widely available
Boiling Point Data not widely available
Solubility Data not widely available

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer and prevent the formation of byproducts. A plausible synthetic route begins with the nitration of 2,3-dichloroaniline.

Proposed Synthesis Workflow

The primary pathway involves the electrophilic aromatic substitution of 2,3-dichloroaniline. The amino group is a strong activating group and an ortho-, para-director. However, to avoid oxidation of the amino group and to control the regioselectivity of the nitration, it is often necessary to first protect the amino group, for example, by acetylation. The resulting acetanilide is then nitrated, followed by the removal of the protecting group.

A proposed two-step synthesis involves:

  • Nitration of 2,3-dichloroaniline: This initial step uses a mixture of concentrated nitric acid and sulfuric acid. The conditions must be carefully controlled to favor the introduction of the nitro group at the 4-position and to prevent over-nitration[1].

  • Ammonolysis: Following nitration, ammonolysis can be performed under high-temperature conditions with ammoniacal liquor in an organic solvent to yield the final product[1].

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Nitration cluster_reaction2 Step 2: Ammonolysis 2,3-Dichloroaniline 2,3-Dichloroaniline Intermediate Nitrated Intermediate 2,3-Dichloroaniline->Intermediate Electrophilic Aromatic Substitution Nitrating Mixture Conc. HNO₃ / Conc. H₂SO₄ Nitrating Mixture->Intermediate Final_Product This compound Intermediate->Final_Product Nucleophilic Substitution Ammonolysis Reagents Ammoniacal Liquor Ammonolysis Reagents->Final_Product

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Drug Development

This compound, with its multiple functional groups, serves as a versatile chemical intermediate in organic synthesis. The amino group can be diazotized to introduce a range of other functionalities, while the nitro group can be reduced to an amino group, opening up further synthetic possibilities.

Its potential applications, though not extensively documented in readily available literature, are likely in the following areas:

  • Pharmaceutical Synthesis: As a building block for more complex molecules with potential biological activity. The dichloro-nitroaniline scaffold is present in some compounds investigated for various therapeutic areas.

  • Agrochemicals: Similar to its isomer 2,6-dichloro-4-nitroaniline (Dicloran), a known fungicide, this compound could be a precursor for new agrochemical agents[1][6].

  • Dye Manufacturing: Nitroanilines are common precursors in the synthesis of azo dyes.

Safety, Handling, and Storage

As with any nitroaromatic and chlorinated compound, this compound should be handled with care. While specific toxicity data is limited, related compounds are known to be skin and eye irritants, and potentially toxic if ingested or inhaled[1].

Standard Laboratory Safety Practices:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a specialized chemical intermediate with significant potential for application in various fields of chemical synthesis. This guide provides a foundational understanding of its chemical identity, properties, and potential uses. Further research into its reactivity and biological activity is warranted to fully explore its utility in drug discovery and materials science.

References

An In-depth Technical Guide to 2,3-Dichloro-4-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-dichloro-4-nitroaniline (CAS No. 69951-03-7), a halogenated nitroaromatic compound. Due to its specific substitution pattern, this molecule holds potential as a versatile building block in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. This document will delve into its chemical characteristics, a plausible synthetic route, and its known and potential applications, while also addressing the current landscape of its toxicological data.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₆H₄Cl₂N₂O₂, is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group at the 4 position, and an amino group at the 1 position.[1] This unique arrangement of functional groups imparts specific reactivity and properties to the molecule, making it a subject of interest for synthetic chemists.

The presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (amino group) substituents on the aromatic ring creates a complex electronic environment that influences its reactivity in electrophilic and nucleophilic substitution reactions. The compound's molecular weight is 207.01 g/mol .[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number69951-03-7[2]
IUPAC NameThis compound[2]
Molecular FormulaC₆H₄Cl₂N₂O₂[2]
Molecular Weight207.01 g/mol [2]
XLogP32.3[2]

Synthesis of this compound

While detailed, peer-reviewed synthetic procedures for this compound are not abundantly available in the public domain, a plausible and commonly cited method involves a two-step process starting from 2,3-dichloroaniline. This approach leverages standard aromatic chemistry transformations.

Plausible Two-Step Synthesis Pathway

The synthesis of this compound can be logically approached through the nitration of 2,3-dichloroaniline. The directing effects of the substituents on the aniline ring are key to the outcome of this reaction. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. In this case, the nitration is expected to occur at the position para to the amino group.

A subsequent ammonolysis step, as has been suggested for similar compounds, is not the most direct route from a nitrated precursor to the final product, as the amino group is already present in the starting material. Therefore, a direct nitration of 2,3-dichloroaniline is the most probable synthetic route.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product Start 2,3-Dichloroaniline Nitration Nitration (HNO3 / H2SO4) Start->Nitration Step 1 Product This compound Nitration->Product

Caption: Plausible synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard nitration procedures for anilines. Note: This protocol should be optimized and validated in a laboratory setting.

  • Acetylation of the Amino Group (Protection):

    • Dissolve 2,3-dichloroaniline in glacial acetic acid.

    • Add acetic anhydride and gently reflux the mixture to form 2,3-dichloroacetanilide. This step is crucial to protect the amino group from oxidation by the nitrating mixture and to moderate its activating effect, preventing polysubstitution.

    • Cool the reaction mixture and pour it into ice water to precipitate the acetanilide.

    • Filter, wash with cold water, and dry the product.

  • Nitration of 2,3-Dichloroacetanilide:

    • Carefully add the dried 2,3-dichloroacetanilide to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture), maintaining a low temperature (e.g., 0-5 °C) to control the reaction.

    • Stir the mixture at low temperature until the reaction is complete (monitored by TLC).

    • Slowly pour the reaction mixture onto crushed ice to precipitate the nitrated product, 2,3-dichloro-4-nitroacetanilide.

    • Filter, wash with cold water until the washings are neutral, and dry.

  • Hydrolysis of the Acetyl Group (Deprotection):

    • Reflux the 2,3-dichloro-4-nitroacetanilide with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) to hydrolyze the amide bond.

    • Cool the solution and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the final product, this compound.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Applications in Synthesis

This compound serves as a valuable chemical intermediate, primarily due to its reactive functional groups that allow for further molecular elaboration.[1]

  • Pharmaceutical Synthesis: The molecule can be a precursor in the synthesis of more complex pharmaceutical agents. The amino group can be diazotized and replaced, and the nitro group can be reduced to an amine, opening up a wide range of synthetic possibilities.

  • Agrochemical Development: Its structure is relevant in the development of pesticides and herbicides, where the specific arrangement of chloro and nitro groups can contribute to biological activity.

  • Dyes and Pigments: The aromatic amine structure is a classic component in the synthesis of azo dyes and other colorants.

Despite its potential, specific, large-scale industrial applications of this compound are not well-documented in publicly available literature, suggesting it may be a more specialized or newer research chemical compared to its isomers like 2,6-dichloro-4-nitroaniline, which is a known fungicide.

Biological Activity and Toxicological Profile

Detailed toxicological data specifically for this compound is limited. However, based on the toxicology of similar compounds like other chlorinated nitroanilines, certain hazards can be anticipated.

Nitroaromatic compounds are often associated with toxicity, and chlorinated anilines can also exhibit adverse health effects. For instance, the related compound 2,6-dichloro-4-nitroaniline (Dicloran) is a fungicide with low acute toxicity via oral, dermal, and inhalation routes but can cause mild eye irritation.[3] It is also noted that long-term exposure to some chlorinated anilines may cause damage to organs.[3]

Table 2: General Toxicological Profile of Related Chlorinated Nitroanilines

HazardObservation for Related Compounds
Acute ToxicityVaries by isomer; some are considered toxic if swallowed, in contact with skin, or if inhaled.
Skin/Eye IrritationCan be irritants.
Organ ToxicityProlonged or repeated exposure may cause organ damage.
Aquatic ToxicityMany chlorinated anilines are toxic to aquatic life with long-lasting effects.

Given the lack of specific data, this compound should be handled with appropriate precautions in a laboratory setting, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in various fields of synthetic chemistry. Its synthesis, likely proceeding through the nitration of 2,3-dichloroaniline, involves standard organic reactions. While its specific applications are not as extensively documented as its isomers, its chemical structure suggests a range of possibilities for the development of new materials, pharmaceuticals, and agrochemicals. The toxicological profile is not well-established, and therefore, caution is advised when handling this compound. Further research into its applications and biological effects is warranted to fully understand the potential of this molecule.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,3-Dichloro-4-nitroaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dichloro-4-nitroaniline is a highly functionalized aromatic compound that serves as a versatile and strategic intermediate in organic synthesis. Its unique substitution pattern, featuring an amine, a nitro group, and two chlorine atoms on a benzene ring, offers multiple, distinct reaction sites. This guide provides an in-depth exploration of the reactivity of this compound and details its application in the synthesis of high-value molecules, particularly in the pharmaceutical and dye industries. We present detailed, field-proven protocols for its key transformations, including nitro group reduction, nucleophilic aromatic substitution (SNAr), and diazotization, underscoring the causality behind experimental choices to ensure reproducible and scalable results.

Introduction: Physicochemical Profile and Strategic Importance

This compound is a crystalline solid whose synthetic value is derived from the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic system, activating the chloro-substituents towards nucleophilic attack and modulating the basicity of the aniline moiety.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₆H₄Cl₂N₂O₂[1]
Molecular Weight 207.01 g/mol [1]
Appearance Yellow to orange crystalline solid
CAS Number 69951-03-7[1]
Key Reactive Sites Amino (-NH₂), Nitro (-NO₂), Chlorine (C2-Cl), Chlorine (C3-Cl)

The strategic placement of these groups allows for a programmed, sequential functionalization, making it a valuable building block for complex molecular architectures.

G cluster_0 This compound Core cluster_1 Key Reactive Sites & Transformations Molecule This compound NH2 Amino Group (-NH₂) Molecule->NH2 NO2 Nitro Group (-NO₂) Molecule->NO2 Cl Chloro Groups (-Cl) Molecule->Cl Diazotization\n(Sandmeyer, Azo Coupling) Diazotization (Sandmeyer, Azo Coupling) NH2->Diazotization\n(Sandmeyer, Azo Coupling) Reduction\n(to Diamine) Reduction (to Diamine) NO2->Reduction\n(to Diamine) Nucleophilic Aromatic Substitution (SNAr)\n(Ether/Amine formation) Nucleophilic Aromatic Substitution (SNAr) (Ether/Amine formation) Cl->Nucleophilic Aromatic Substitution (SNAr)\n(Ether/Amine formation) caption Fig. 1: Reactive hubs of this compound.

Caption: Fig. 1: Reactive hubs of this compound.

Core Transformations and Synthetic Protocols

The utility of this compound stems from three primary classes of reactions, each targeting a different functional group.

Reduction of the Nitro Group: Gateway to Diaminoaromatics

The conversion of the nitro group to a primary amine is a fundamental transformation that yields 2,3-dichlorobenzene-1,4-diamine. This product is a precursor for the synthesis of heterocycles, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

Causality of Method Choice: While various reagents can effect this reduction, catalytic hydrogenation (H₂/Pd-C) is often preferred in pharmaceutical synthesis due to its clean nature, avoiding the introduction of metallic impurities that can result from methods like Sn/HCl or Fe/HCl. The choice of solvent and catalyst loading is critical for achieving high yield and preventing side reactions.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: To a 250 mL hydrogenation vessel, add this compound (10.35 g, 50.0 mmol) and 10% Palladium on Carbon (Pd/C, 500 mg, ~5 mol% Pd).

  • Solvent Addition: Add methanol (100 mL). The solvent must be capable of dissolving the starting material and be inert to hydrogenation conditions.

  • Inerting: Seal the vessel and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. This step is critical to remove all oxygen, which can poison the catalyst and create a potential explosion hazard.

  • Reaction: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature (20-25°C). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion (typically 4-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be washed with a small amount of methanol (2 x 20 mL). Safety Note: The catalyst on the filter pad is pyrophoric and must be kept wet and disposed of properly (e.g., by quenching with water).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,3-dichlorobenzene-1,4-diamine as a solid, which can be used directly or recrystallized from an appropriate solvent system like ethanol/water.

  • Expected Outcome: Yield >95%; Purity >98% (by HPLC).

Nucleophilic Aromatic Substitution (SNAr): Building Molecular Complexity

The nitro group at C4 strongly activates the chlorine atom at C2 (ortho position) for nucleophilic aromatic substitution (SNAr).[2][3][4][5][6] This activation occurs through the stabilization of the negative charge in the intermediate Meisenheimer complex via resonance. The chlorine at C3 is significantly less reactive, allowing for selective, stepwise substitution.

Causality of Method Choice: The choice of base and solvent is paramount in SNAr reactions. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is required to deprotonate the nucleophile without competing in the substitution. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it solvates the cation of the base, liberating the nucleophile for attack on the electron-deficient ring.

Experimental Protocol: Selective O-Arylation

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (4.14 g, 20.0 mmol) in anhydrous DMF (40 mL) under a nitrogen atmosphere.

  • Addition of Reagents: Add sodium phenoxide (2.55 g, 22.0 mmol, 1.1 equivalents) and potassium carbonate (4.15 g, 30.0 mmol, 1.5 equivalents). The excess base ensures complete deprotonation of any residual phenol.

  • Reaction Conditions: Heat the reaction mixture to 80°C. The elevated temperature is necessary to overcome the activation energy of the substitution. Monitor the reaction by TLC, observing the consumption of the starting material.

  • Work-up: After 8-12 hours, cool the mixture to room temperature and pour it into ice-water (200 mL). This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL) to remove residual DMF and inorganic impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-chloro-4-nitro-2-phenoxyaniline.

  • Expected Outcome: Yield 75-85%; Purity >99% (by HPLC).

G start Setup: This compound + Sodium Phenoxide + K₂CO₃ in DMF reaction Heat to 80°C (8-12 hours) Monitor by TLC start->reaction workup Quench: Pour into ice-water reaction->workup extraction Extract: Ethyl Acetate (3x) workup->extraction wash Wash: Water, then Brine extraction->wash isolate Dry (Na₂SO₄) Concentrate wash->isolate purify Purify: Silica Gel Chromatography isolate->purify product Product: 3-chloro-4-nitro-2-phenoxyaniline purify->product caption Fig. 2: Workflow for a selective SNAr reaction.

Caption: Fig. 2: Workflow for a selective SNAr reaction.

Diazotization of the Amino Group: A Hub for Functional Group Interconversion

The primary amine of this compound can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[7] These salts are exceptionally useful intermediates that can be transformed into a wide array of functional groups through reactions like the Sandmeyer (CuX), Schiemann (-F), and azo coupling reactions.[7][8][9]

Causality of Method Choice: The diazotization must be performed at low temperatures (0-5°C) because aromatic diazonium salts are thermally unstable and can decompose violently. The choice of acid is also important; hydrochloric acid is common for subsequent Sandmeyer reactions with copper(I) chloride or bromide.

Experimental Protocol: Diazotization and Sandmeyer Cyanation

  • Amine Suspension: In a 250 mL three-neck flask, suspend this compound (10.35 g, 50.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Stir vigorously to create a fine slurry.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath. Maintaining this temperature is critical for the stability of the diazonium salt.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 3.80 g, 55.0 mmol, 1.1 equivalents) in water (15 mL). Add this solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is often indicated by the solid dissolving to form a clear solution.

  • Sandmeyer Reagent: In a separate 500 mL flask, dissolve copper(I) cyanide (CuCN, 5.37 g, 60.0 mmol) and sodium cyanide (NaCN, 3.18 g, 65.0 mmol) in water (60 mL) at 60°C. Cool this solution to 0-5°C. Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Coupling Reaction: Slowly and carefully add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

  • Completion and Isolation: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for one hour to ensure complete reaction. Cool the mixture and extract the product with toluene (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude 2,3-dichloro-4-nitrobenzonitrile can be purified by recrystallization from ethanol.

  • Expected Outcome: Yield 65-75%.

Case Study: Intermediate for the Kinase Inhibitor Buparlisib

While not a direct precursor in the most cited routes, the structural motif of this compound is highly relevant to the synthesis of advanced pharmaceutical intermediates. For instance, a related compound, 2-chloro-4-nitroaniline, is a known starting material for intermediates in the synthesis of kinase inhibitors like Buparlisib.[10] The principles outlined above can be applied to synthesize analogs or alternative precursors. Let's consider a hypothetical key step in the synthesis of a Buparlisib-like scaffold, starting from our title compound.

Synthetic Scheme: Formation of a Thioether Intermediate

G A This compound C K₂CO₃, DMF 80°C A->C B 2-Aminothiophenol (Nucleophile) B->C D Intermediate: 2-((2-aminophenyl)thio)-3-chloro-4-nitroaniline C->D SNAr Reaction E Reduction H₂, Pd/C D->E F Diamino Thioether E->F caption Fig. 3: Pathway to a key diamino thioether scaffold.

Caption: Fig. 3: Pathway to a key diamino thioether scaffold.

This pathway utilizes a selective SNAr reaction at the more activated C2 position, followed by the reduction of the nitro group. The resulting diamino thioether is a rich scaffold for building complex heterocyclic systems common in kinase inhibitors. The protocol for this SNAr reaction would be analogous to the O-arylation described in section 2.2, substituting 2-aminothiophenol for sodium phenoxide.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate whose value lies in the predictable and sequential reactivity of its functional groups. By carefully selecting reaction conditions, chemists can selectively address the amine, nitro, or chloro substituents to build complex molecular architectures. The protocols detailed in this guide provide a robust foundation for researchers, scientists, and drug development professionals to leverage this building block in their synthetic campaigns. As the demand for novel, complex small molecules continues to grow, the strategic application of well-designed intermediates like this compound will remain a cornerstone of efficient and innovative organic synthesis.

References

Application Notes: 2,3-Dichloro-4-nitroaniline as a Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Dichloro-4-nitroaniline (CAS: 69951-03-7) is a substituted nitroaromatic compound whose value in pharmaceutical synthesis is primarily realized through its conversion into a versatile intermediate.[1] Its specific substitution pattern—an ortho-diamine precursor with two adjacent chlorine atoms—makes it a strategic starting material for the synthesis of complex heterocyclic scaffolds, particularly benzimidazoles. This class of compounds is central to numerous therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anthelmintic, and anticancer properties.[2]

This guide provides an in-depth exploration of the application of this compound in pharmaceutical development. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, offering detailed protocols for its key transformations and subsequent elaboration into pharmaceutically relevant cores. The primary utility of this compound stems from its role as a precursor to 4,5-dichloro-1,2-phenylenediamine , the foundational component for building the benzimidazole ring system found in several marketed drugs.

Part 1: The Gateway Reaction: Reduction to 4,5-Dichloro-1,2-phenylenediamine

The synthetic journey almost invariably begins with the reduction of the nitro group of this compound to an amine, yielding 4,5-dichloro-1,2-phenylenediamine. This transformation is critical as it unmasks the ortho-diamine functionality required for subsequent cyclization reactions to form the imidazole ring of the benzimidazole system.

Causality Behind Experimental Choices: The choice of reducing agent is dictated by factors such as scale, functional group tolerance, cost, and waste profile.

  • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, producing water as the only byproduct. It is highly efficient but requires specialized hydrogenation equipment, making it ideal for larger-scale production.

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): A classic and robust method. Iron in acidic medium is inexpensive and effective. Stannous chloride is a milder option but generates tin-based waste streams that require careful management.

  • Hydrazine Hydrate with a Catalyst (e.g., Raney Nickel): An effective method, particularly when other reducible functional groups are not a concern.[3]

The following protocol details a standard laboratory-scale reduction using stannous chloride, a reliable method for complete conversion.

Experimental Protocol 1: Synthesis of 4,5-Dichloro-1,2-phenylenediamine

Objective: To efficiently reduce this compound to 4,5-dichloro-1,2-phenylenediamine.

Materials:

Reagent/Solvent CAS Number Molecular Weight Quantity Moles
This compound 69951-03-7 207.01 g/mol 10.0 g 0.048
Stannous Chloride Dihydrate (SnCl₂·2H₂O) 10025-69-1 225.65 g/mol 43.5 g 0.193
Concentrated Hydrochloric Acid (HCl) 7647-01-0 36.46 g/mol 50 mL -
Ethanol 64-17-5 46.07 g/mol 150 mL -
5M Sodium Hydroxide (NaOH) 1310-73-2 40.00 g/mol ~150 mL -
Ethyl Acetate 141-78-6 88.11 g/mol 3 x 100 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |

Procedure:

  • Suspend this compound (10.0 g, 0.048 mol) in 150 mL of ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this suspension, add stannous chloride dihydrate (43.5 g, 0.193 mol) followed by the slow, careful addition of concentrated hydrochloric acid (50 mL). The addition is exothermic and should be done in an ice bath to maintain control.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully basify the mixture by adding 5M sodium hydroxide solution. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding NaOH until the pH of the aqueous layer is >10.

  • Extract the product from the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The product, 4,5-dichloro-1,2-phenylenediamine, can be purified by recrystallization from an ethanol/water mixture to afford a crystalline solid.[4][5]

Expected Yield: 75-85%.

G start This compound reagents SnCl₂·2H₂O Ethanol, HCl (conc.) start->reagents Add process Heat to Reflux (3-4 hours) reagents->process workup 1. Cool & Basify (NaOH) 2. Extract (Ethyl Acetate) 3. Dry & Evaporate process->workup After reaction product 4,5-Dichloro-1,2-phenylenediamine workup->product G start 4,5-Dichloro-1,2-phenylenediamine reagents 1,1'-Carbonyldiimidazole (CDI) Anhydrous THF start->reagents Add process Stir at RT (4-6 hours) reagents->process workup 1. Concentrate 2. Precipitate with Water 3. Filter & Dry process->workup After reaction product 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one (Maribavir Intermediate) workup->product G cluster_0 Core Synthesis cluster_1 Further Functionalization diamine 4,5-Dichloro-1,2- phenylenediamine reagents1 CS₂, KOH Ethanol, Reflux diamine->reagents1 thiol 5,6-Dichloro-1H- benzimidazole-2-thiol reagents1->thiol reagents2 Methylating Agent (e.g., CH₃I, DMS) thiol->reagents2 product 5,6-Dichloro-2-(methylthio) -1H-benzimidazole (Anthelmintic Scaffold) reagents2->product

References

Application Notes & Protocols: The Role of 2,3-Dichloro-4-nitroaniline in the Agrochemical Industry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dichloro-4-nitroaniline, a halogenated aromatic compound, and its role as a strategic intermediate in the synthesis of specialized agrochemicals. While its isomers, such as 2,6-dichloro-4-nitroaniline (Dicloran) and 3,4-dichloroaniline (a metabolite of phenylurea herbicides), are more widely documented, this compound presents unique opportunities for creating novel active ingredients due to its specific substitution pattern.[1][2][3] This document elucidates the synthesis of the core molecule, details protocols for its derivatization into potential agrochemical scaffolds, and provides methodologies for its analytical characterization. The causality behind experimental choices is explained to empower researchers in adapting and optimizing these protocols for novel discovery programs.

Introduction: A Molecule of Strategic Importance

This compound is a significant chemical building block in organic synthesis, particularly within the agrochemical sector. Its structure, featuring an aniline moiety, two chlorine atoms, and a nitro group, provides multiple reactive sites for constructing complex, biologically active molecules. The precise ortho/meta positioning of the chlorine atoms relative to the amine group, and the para-positioning of the electron-withdrawing nitro group, dictates the regioselectivity of subsequent reactions and ultimately influences the biological efficacy and mode of action of the final product.

This guide moves beyond a simple recitation of facts to provide a field-proven perspective on how to leverage this molecule's chemistry for the development of next-generation fungicides, herbicides, or pesticides.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₄Cl₂N₂O₂ PubChem[4]
Molecular Weight 207.01 g/mol PubChem[4]
CAS Number 69951-03-7 PubChem[4]
Appearance Solid (predicted) ---

| XLogP3 | 2.3 | PubChem[4] |

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and industrially scalable approach involves the ammonolysis of a suitable precursor, 2,3,4-trichloronitrobenzene.

Causality of the Synthetic Route

The chosen pathway relies on the principle of nucleophilic aromatic substitution (SNAr). The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack. The chlorine atom at the C4 position is most activated due to resonance stabilization of the Meisenheimer complex intermediate involving the nitro group. Ammonia acts as the nucleophile, displacing the C4 chlorine to form the desired aniline product. Using a catalyst, such as a sulfur-containing compound, can significantly enhance the reaction rate and selectivity, allowing for milder conditions and reducing energy consumption.[5]

Protocol 1: Catalytic Ammonolysis of 2,3,4-Trichloronitrobenzene

This protocol is adapted from established methods for the synthesis of related isomers and is optimized for the production of this compound.[5][6]

Objective: To synthesize this compound with high yield (>98%) and purity (>99%).

Materials:

  • 2,3,4-Trichloronitrobenzene (1.0 eq)

  • 30% Aqueous Ammonia (Ammonia Water) (2.0 eq by mass)

  • p-Hydroxybenzenesulfonic acid (Catalyst, 0.05 eq by mass)

  • Water (as solvent)

  • High-Pressure Autoclave Reactor with magnetic stirring and temperature control

  • Büchner Funnel and Filtration Flask

  • Drying Oven

Procedure:

  • Reactor Charging: To a high-pressure autoclave, add 2,3,4-trichloronitrobenzene (e.g., 120g), water (e.g., 240g), 30% ammonia water (e.g., 240g), and the catalyst, p-hydroxybenzenesulfonic acid (e.g., 6g).[5]

  • Sealing and Purging: Seal the reactor securely. Purge the headspace with inert gas (e.g., nitrogen) to remove oxygen.

  • Reaction Execution: Begin stirring and heat the mixture to the target temperature of 80-90°C. The internal pressure will rise to approximately 0.3 MPa. Maintain these conditions for 6-8 hours.[5]

  • Monitoring: The reaction progress can be monitored by withdrawing aliquots (if the reactor setup allows) and analyzing them via HPLC to check for the disappearance of the starting material.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. The internal pressure will decrease. Safely vent any residual pressure.

  • Product Isolation: Open the reactor and transfer the resulting slurry to a filtration setup. Filter the solid product using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Dry the pale yellow solid product in an oven at 60-70°C to a constant weight. The expected yield is typically over 99%.[5]

Workflow Diagram:

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Work-up charge Charge Reactor: - 2,3,4-Trichloronitrobenzene - Water & Ammonia Water - Catalyst seal Seal & Purge with N₂ charge->seal react Heat to 80-90°C Stir for 6-8h (P ≈ 0.3 MPa) seal->react monitor Monitor via HPLC react->monitor cool Cool to RT & Depressurize monitor->cool filtrate Filter Slurry cool->filtrate wash Wash with H₂O filtrate->wash dry Dry Product (60-70°C) wash->dry end_product end_product dry->end_product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Application in Agrochemical Synthesis: From Intermediate to Active Ingredient Scaffold

This compound is not typically an active agrochemical itself. Instead, its value lies in its potential to be converted into various fungicidal or herbicidal scaffolds. The primary synthetic transformations involve the reduction of the nitro group and subsequent reactions of the resulting diamine.

Core Transformation: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental step, yielding 2,3-dichloro-1,4-benzenediamine . This diamine is a versatile precursor for building heterocyclic systems common in fungicides or for creating substituted ureas, a class known for herbicidal activity.

Protocol 2: Catalytic Hydrogenation to 2,3-Dichloro-1,4-benzenediamine

Objective: To efficiently reduce the nitro group of this compound to form the corresponding diamine.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (Pd/C, 5-10% catalyst loading)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen Gas (H₂) source

  • Parr Hydrogenation Apparatus or similar

  • Celite or other filter aid

Procedure:

  • Reactor Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent like methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-60 psi of H₂.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require cooling. Monitor the reaction by observing hydrogen uptake.

  • Completion & Filtration: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-dichloro-1,4-benzenediamine, which can be purified further by recrystallization if necessary.

Potential Derivatization Pathways: The resulting diamine is a launchpad for numerous agrochemical classes.

G cluster_transform Core Transformation cluster_deriv Agrochemical Scaffolds start This compound diamine 2,3-Dichloro-1,4-benzenediamine start->diamine Reduction (H₂/Pd-C) urea Substituted Ureas (Herbicides) diamine->urea Reaction with Isocyanates benzimidazole Benzimidazoles (Fungicides) diamine->benzimidazole Reaction with Carboxylic Acids/ Orthoesters quinoxaline Quinoxalines (Fungicides/Herbicides) diamine->quinoxaline Condensation with α-Diketones

Caption: Potential synthetic pathways from the core intermediate to agrochemical scaffolds.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for the success of subsequent synthetic steps and for meeting regulatory standards.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of synthesized this compound and quantify any impurities.

Table 2: Representative HPLC Method Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides excellent separation for non-polar to moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) A common solvent system offering good resolution for this class of analyte.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations, balancing speed and resolution.
Detection UV at 254 nm Aromatic nitro compounds exhibit strong absorbance at this wavelength.
Injection Volume 10 µL Standard volume for analytical HPLC.

| Column Temp. | 30 °C | Maintains consistent retention times. |

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized batch at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Purity is calculated using the area normalization method from the resulting chromatogram.[6]

Structural Confirmation
  • Mass Spectrometry (MS): Expect to see a molecular ion peak [M]+ corresponding to the molecular weight (207.01 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The aromatic region will show two doublets, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the surrounding chloro, amino, and nitro groups.

    • ¹³C NMR: Expect six distinct signals for the aromatic carbons, with chemical shifts determined by the attached substituents.

Conclusion and Future Outlook

This compound serves as a specialized yet valuable intermediate in the agrochemical discovery pipeline. While not a direct-acting agent, its true utility is realized through strategic chemical transformations, primarily via the reduction of its nitro moiety to form a dichlorinated diamine precursor. This precursor opens the door to a variety of potent agrochemical classes, including benzimidazole fungicides and phenylurea herbicides. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, purify, and derivatize this core molecule, paving the way for the development of novel and effective crop protection solutions. The emphasis on understanding the causality behind each experimental step is intended to foster innovation and adaptation in this competitive field.

References

2,3-Dichloro-4-nitroaniline as a precursor for dye and pigment manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 2,3-Dichloro-4-nitroaniline as a Precursor for Azo Dye and Pigment Manufacturing

For: Researchers, scientists, and chemical development professionals.

Introduction: The Role of this compound in Chromophore Synthesis

This compound is a substituted aromatic amine that serves as a versatile and crucial intermediate in the synthesis of various organic compounds, particularly within the dye and pigment industry.[1][2] Its molecular architecture, featuring an amine group susceptible to diazotization and electron-withdrawing chloro and nitro substituents on the aromatic ring, makes it an ideal building block for producing a range of azo dyes.

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings, represent the largest and most important class of synthetic colorants.[3] The specific substituents on the precursor aniline, such as the chloro and nitro groups in this compound, are critical for tuning the final properties of the dye. These groups act as auxochromes and modifiers, influencing the final color (bathochromic or hypsochromic shifts), lightfastness, sublimation resistance, and affinity for various substrates like polyester fibers.[4]

This document provides a detailed overview of the physicochemical properties of this compound, a comprehensive, field-proven protocol for its use in synthesizing a representative azo dye, and an explanation of the underlying chemical mechanisms.

Physicochemical Properties of the Precursor

Understanding the properties of this compound is fundamental to its safe handling, reaction optimization, and purification. The key data are summarized below.[5]

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 69951-03-7 (primary)Smolecule[2]
Molecular Formula C₆H₄Cl₂N₂O₂PubChem[5]
Molecular Weight 207.01 g/mol PubChem[5]
Appearance Yellow to orange crystalline solid (expected)N/A
Melting Point Not well-documented; similar isomers range from 158-191°CECHEMI[6], Wikipedia[7]
Solubility Generally insoluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.Solubility of Things[8]
XLogP3 2.3PubChem[5]

Experimental Protocol: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol details a two-stage process for synthesizing a disperse azo dye. The first stage is the conversion of this compound into a diazonium salt. The second stage involves the electrophilic aromatic substitution reaction of this salt with a coupling component (in this example, 2-naphthol) to form the final dye.

Causality and Experimental Rationale
  • Diazotization at Low Temperature: The formation of the diazonium salt is conducted at 0-5°C. This is critical because diazonium salts are notoriously unstable at higher temperatures and can decompose violently, releasing nitrogen gas and leading to unwanted side products.[9] The cold temperature ensures the intermediate remains stable in solution for the subsequent coupling reaction.

  • Acidic Medium: A strong acid, such as hydrochloric acid, is essential for two reasons. First, it protonates the amine group, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the in situ nitrous acid (HONO), which is the active diazotizing agent.[10]

  • Coupling Component Choice: 2-Naphthol is chosen as a representative coupling component. It is an electron-rich aromatic alcohol (a phenol derivative) that readily undergoes electrophilic substitution. The hydroxyl group activates the naphthalene ring system, primarily at the C1 position, for attack by the diazonium salt. The choice of coupling agent is a primary determinant of the final dye's color.

Materials and Reagents
  • This compound (Precursor)

  • 2-Naphthol (Coupling Component)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH)

  • Ethanol or Acetic Acid (for recrystallization)

  • Distilled Water

  • Ice

Step-by-Step Methodology

Stage 1: Diazotization of this compound

  • In a 250 mL beaker, add 2.07 g (10 mmol) of this compound.

  • Carefully add 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir to create a fine suspension.

  • Place the beaker in an ice-salt bath and cool the mixture to 0-5°C with continuous stirring. It is crucial to maintain this temperature range.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the escape of nitrous acid fumes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting clear, yellowish solution contains the in situ 2,3-dichloro-4-nitrophenyldiazonium chloride. This solution must be used immediately in the next stage.

Stage 2: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this alkaline solution of 2-naphthol in an ice bath to below 5°C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Stage 1 to the cold 2-naphthol solution.

  • An intensely colored precipitate should form almost immediately. The color will likely be a deep red, orange, or brown.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

Stage 3: Isolation and Purification

  • Filter the crude dye precipitate using a Büchner funnel under vacuum.

  • Wash the filter cake thoroughly with a large volume of cold distilled water until the filtrate runs neutral. This removes any unreacted salts and acids.

  • Press the solid as dry as possible on the funnel.

  • For purification, recrystallize the crude product from a suitable solvent, such as hot ethanol or glacial acetic acid.[4] Dissolve the solid in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or a vacuum oven at a low temperature.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Purification A 1. Suspend Precursor (this compound) in HCl B 2. Cool to 0-5°C A->B C 3. Add NaNO₂ Solution (dropwise) B->C D 4. Stir for 30 min (Diazonium Salt Formed) C->D F 6. Add Diazonium Salt (slowly) D->F E 5. Prepare cold alkaline solution of 2-Naphthol E->F G 7. Stir for 30-60 min (Crude Dye Precipitates) F->G H 8. Vacuum Filtration G->H I 9. Wash with H₂O H->I J 10. Recrystallize (from Ethanol/Acetic Acid) I->J K 11. Final Filtration & Drying J->K L Purified Azo Dye K->L

Caption: Experimental workflow for azo dye synthesis.

Chemical Reaction Mechanism

The synthesis proceeds via a well-established two-step electrophilic aromatic substitution mechanism.

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling aniline This compound reagents1 NaNO₂ + 2HCl 0-5°C aniline->reagents1 diazonium Diazonium Salt Intermediate diazonium_ref Diazonium Salt (Electrophile) diazonium->diazonium_ref Attacks reagents1->diazonium naphthol 2-Naphthol (Coupling Component) azo_dye Final Azo Dye Product naphthol->azo_dye diazonium_ref->azo_dye

Caption: Core two-step mechanism for azo dye formation.

Safety and Handling

Substituted nitroanilines are potent chemicals and must be handled with appropriate care. While specific toxicity data for this compound is limited, data from closely related isomers like 2,6-dichloro-4-nitroaniline suggest significant hazards.[11][12]

  • Toxicity: Assumed to be highly toxic if swallowed, inhaled, or in contact with skin.[11] May cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All manipulations, especially weighing of the solid and the addition of acid, should be performed in a certified chemical fume hood.[12]

  • Handling Diazonium Salts: Never isolate diazonium salts in their solid form as they can be explosive when dry. Always keep them in a cold aqueous solution and use them immediately after preparation.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment as these compounds can be toxic to aquatic life.

Conclusion

This compound is a high-value precursor for the synthesis of azo dyes and pigments. The protocol described herein, based on the fundamental principles of diazotization and azo coupling, provides a reliable and reproducible method for laboratory-scale synthesis. The electron-withdrawing nature of the chloro and nitro groups on the precursor molecule is instrumental in defining the electrophilicity of the resulting diazonium salt and contributes significantly to the properties of the final colorant. Strict adherence to safety protocols is paramount when working with this class of compounds.

References

Analytical methods for the quantification of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Quantification of 2,3-Dichloro-4-nitroaniline

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (DCNA), a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The accurate determination of its purity and concentration is critical for quality control, process optimization, and regulatory compliance. This document outlines two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD). The narrative emphasizes the scientific rationale behind methodological choices, ensuring that each protocol is a self-validating system. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative for DCNA

This compound (DCNA) is an aromatic amine whose molecular structure, featuring chloro and nitro functional groups, makes it a versatile precursor in organic synthesis.[1] The presence of these reactive groups, however, also underscores the potential for related impurities to arise during synthesis, storage, or formulation. Therefore, the development of selective and sensitive analytical methods is not merely a procedural requirement but a fundamental necessity to ensure product quality, safety, and efficacy.

The choice between chromatographic techniques is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sample matrix, required sensitivity). HPLC is often preferred for its versatility and suitability for non-volatile or thermolabile compounds, eliminating the need for derivatization.[2][3] Conversely, Gas Chromatography offers exceptional resolution and sensitivity, particularly when paired with selective detectors like an Electron Capture Detector (ECD), which is highly responsive to halogenated and nitroaromatic compounds.[4]

This document provides comprehensive protocols for both HPLC-UV and GC-ECD, enabling laboratories to select and implement the method best suited to their needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Chemical Formula C₆H₄Cl₂N₂O₂[1][5]
Molecular Weight 207.01 g/mol [1][5]
CAS Number 69951-03-7[1][5]
Appearance Yellow Solid (Expected)[6][7]
Melting Point 177-179 °C (for isomer 3,4-dichloro-6-nitroaniline)[8]
Solubility Low solubility in water; soluble in organic solvents like ethanol, acetone.[7][9]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: This method leverages reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase. DCNA, being a moderately polar molecule, is well-retained and separated from potential polar and nonpolar impurities under these conditions. UV detection at 254 nm is selected based on the strong absorbance of the nitroaromatic chromophore, providing excellent sensitivity. This approach is directly adapted from established EPA methodologies for nitroaromatic compounds, ensuring a robust analytical foundation.[10][11]

Experimental Protocol: HPLC-UV

2.1. Instrumentation & Consumables

  • HPLC System equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2. Reagents and Standards

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • This compound reference standard (purity ≥98%).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). Degas before use.

  • Diluent: Methanol:Water (50:50, v/v).

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of DCNA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

2.3. Sample Preparation

  • Accurately weigh a sample containing an estimated 10 mg of DCNA into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with diluent. This yields a nominal concentration of 100 µg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

2.4. Chromatographic Conditions

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Industry standard for robust, reproducible separation of aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides optimal retention and peak shape for DCNA and related nitroaromatics.[10]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures stable retention times and improves peak symmetry.[2]
Injection Volume 10 µLA typical volume to achieve good sensitivity without overloading the column.
UV Detection 254 nmWavelength at which nitroaromatic compounds exhibit strong absorbance.[10][11]
Run Time ~10 minutesSufficient to elute the analyte and any closely related impurities.

2.5. Data Analysis and Quantification

  • Inject the standard solutions to establish system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000).

  • Construct a calibration curve by plotting the peak area of DCNA against the concentration of the working standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution.

  • Quantify the concentration of DCNA in the sample using the regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards (1-100 µg/mL) Inject Inject into HPLC (10 µL) Std_Prep->Inject Sample_Prep Weigh & Dissolve Sample (Nominal 100 µg/mL) Filter Filter Sample (0.45 µm Syringe Filter) Sample_Prep->Filter Filter->Inject Separate Separate on C18 Column (ACN:H₂O, 1 mL/min) Inject->Separate Detect Detect at 254 nm Separate->Detect Calibrate Generate Calibration Curve (r² ≥ 0.999) Detect->Calibrate Quantify Quantify Sample Peak Area Detect->Quantify Calibrate->Quantify Report Calculate & Report Concentration Quantify->Report

Caption: Workflow for the quantification of DCNA by HPLC-UV.

Method 2: Quantification by Gas Chromatography (GC-ECD)

Principle of Causality: This method is ideal for trace-level analysis of DCNA in complex matrices. The high volatility of DCNA allows for analysis by Gas Chromatography. An Electron Capture Detector (ECD) is employed due to its exceptional sensitivity and selectivity for electrophilic functional groups, namely the two chlorine atoms and the nitro group on the DCNA molecule.[4] The sample preparation involves a liquid-liquid extraction to isolate the analyte from non-volatile matrix components and concentrate it prior to injection, a standard procedure outlined in EPA methods for environmental samples.[12][13]

Experimental Protocol: GC-ECD

3.1. Instrumentation & Consumables

  • Gas Chromatograph equipped with a split/splitless injector, Electron Capture Detector (ECD), and autosampler.

  • Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase like DB-5 or equivalent).

  • Data acquisition and processing software.

  • Nitrogen generator or high-purity nitrogen gas (carrier and makeup).

  • Evaporator (e.g., rotary evaporator or nitrogen blow-down).

3.2. Reagents and Standards

  • Toluene or Methylene Chloride, pesticide residue grade.

  • Anhydrous sodium sulfate, analytical grade (baked at 400°C for 4 hours).

  • DCNA reference standard (purity ≥98%).

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of DCNA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with toluene.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with toluene.

3.3. Sample Preparation (Liquid-Liquid Extraction)

  • Take a precisely measured sample (e.g., 100 mL of an aqueous matrix or a dissolved solid equivalent) in a 250 mL separatory funnel.

  • Add 30 mL of methylene chloride and shake vigorously for 2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 30 mL portions of methylene chloride.

  • Combine the organic extracts and dry by passing them through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.

  • Transfer to a GC vial for analysis.

3.4. Chromatographic Conditions

ParameterConditionRationale
Column DB-5 (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[14]
Carrier Gas Nitrogen or Helium, 1.2 mL/minInert carrier gas; Nitrogen is often preferred for ECD.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.[15]
Injection Mode 1 µL, SplitlessMaximizes transfer of the analyte to the column for trace-level sensitivity.[15]
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)Temperature program designed to elute DCNA in a reasonable time with good peak shape.
Detector ECDHighly sensitive to the electronegative Cl and NO₂ groups of DCNA.[4]
Detector Temp. 300 °CPrevents condensation of analytes in the detector.[15]
Makeup Gas Nitrogen, 25 mL/minOptimizes detector performance and sensitivity.

3.5. Data Analysis and Quantification

  • Establish the linear range of the detector by injecting the working standard solutions.

  • Construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of ≥ 0.998 is desirable.

  • Inject the prepared sample extract.

  • Identify the DCNA peak based on its retention time relative to the standards.

  • Quantify the concentration in the extract using the calibration curve. Calculate the final concentration in the original sample by accounting for the initial sample volume and final extract volume.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extract Liquid-Liquid Extraction (Methylene Chloride) Dry Dry Extract (Na₂SO₄) Extract->Dry Concentrate Concentrate to 1 mL (Nitrogen Evaporation) Dry->Concentrate Inject Inject into GC (1 µL, Splitless) Concentrate->Inject Separate Separate on DB-5 Column (Temp. Program) Inject->Separate Detect Detect with ECD Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Peak Detect->Quantify Calibrate->Quantify Report Calculate Final Concentration Quantify->Report

Caption: Workflow for the quantification of DCNA by GC-ECD.

Method Validation: Ensuring Trustworthiness

Analytical method validation is the documented process that establishes that the performance characteristics of a method meet the requirements for its intended application.[16][17] Following guidelines from the International Council for Harmonisation (ICH) is crucial, particularly in drug development.[18]

Validation Parameters

The following parameters must be assessed to ensure the method is reliable, reproducible, and accurate.[18][19]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[18][20]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined using recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature).

Comparative Performance Data

The following table summarizes the expected performance characteristics for the described methods, based on typical results for the analysis of nitroaniline and dichloroaniline compounds.[14][15][21]

Validation ParameterHPLC-UV MethodGC-ECD Method
Linearity (r²) ≥ 0.999≥ 0.998
LOD ~0.2 µg/mL~0.01 µg/mL (in extract)
LOQ ~0.7 µg/mL~0.03 µg/mL (in extract)
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2.0%< 5.0%
Specificity High (Chromatographic Separation)Very High (Selective Detector)

Method Validation Workflow

Validation_Workflow start Method Development (HPLC or GC) spec Specificity / Selectivity (Peak Purity, Resolution) start->spec lin Linearity & Range spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod_loq LOD & LOQ (S/N Ratio or Std. Dev.) lin->lod_loq robust Robustness (Varying Parameters) acc->robust prec->robust lod_loq->robust doc Validation Report & SOP robust->doc

Caption: A logical workflow for analytical method validation.

References

Application Note: Gas Chromatographic Analysis of 2,3-Dichloro-4-nitroaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the analysis of 2,3-Dichloro-4-nitroaniline and its related derivatives using Gas Chromatography (GC). This document provides a detailed protocol, from sample preparation to instrument parameters, tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The methodologies outlined herein are designed to ensure high sensitivity, selectivity, and robustness for the quantification of these compounds and the identification of potential process-related impurities.

Introduction: The Analytical Imperative for Dichloronitroanilines

This compound is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The purity of this intermediate is critical as impurities can impact the safety and efficacy of the final product. Gas chromatography offers a powerful analytical tool for the separation and quantification of this compound and its isomers or byproducts, which may arise during synthesis.[2]

However, the analysis of nitroaromatic compounds by GC presents unique challenges. These compounds can be thermally labile, potentially degrading in the high temperatures of the GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[3] Furthermore, the presence of isomers, such as 2,6-dichloro-4-nitroaniline, necessitates a chromatographic system with sufficient resolving power.[4] This application note addresses these challenges by providing a validated starting method and a framework for method optimization.

Analytical Approach: A Validated GC-NPD Methodology

A Gas Chromatograph (GC) equipped with a Nitrogen-Phosphorus Detector (NPD) is the recommended system for the trace analysis of this compound. The NPD offers high selectivity and sensitivity for nitrogen-containing compounds, minimizing interference from the sample matrix.[5] For unambiguous peak identification and confirmation, a Mass Spectrometer (MS) can be used in conjunction with the GC.[5]

Core Instrumentation and Consumables

A summary of the recommended GC system configuration and consumables is provided in Table 1. The selection of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase, provides a good balance of selectivity for the separation of halogenated nitroaromatic isomers.

Table 1: Recommended GC-NPD Instrumentation and Consumables

ParameterRecommendationRationale and In-depth Considerations
GC System Agilent 8890 GC or equivalentA modern GC system with precise electronic pneumatic control (EPC) is crucial for retention time stability.
Injector Split/Splitless or PTVA split/splitless inlet is suitable for most applications. For enhanced sensitivity or analysis of highly thermally labile derivatives, a Programmable Temperature Vaporizing (PTV) inlet is recommended to minimize thermal degradation.[3]
Liner Deactivated, single taper with glass woolA deactivated liner is essential to prevent analyte adsorption and degradation. The glass wool aids in sample vaporization and traps non-volatile residues.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)This stationary phase provides good selectivity for a wide range of semi-volatile organic compounds, including halogenated nitroanilines.[2]
Carrier Gas Helium or HydrogenHelium is the most common and inert carrier gas. Hydrogen can provide faster analysis times but requires appropriate safety precautions.
Detector Nitrogen-Phosphorus Detector (NPD)Offers excellent sensitivity and selectivity for nitrogen-containing compounds like nitroanilines, reducing baseline noise from matrix components.[5]
Syringe 10 µL, gas-tightA gas-tight syringe is necessary for reproducible injections, especially when dealing with volatile solvents.

Step-by-Step Analytical Protocol

This section provides a detailed, step-by-step protocol for the GC-NPD analysis of this compound.

Preparation of Standards and Samples

Materials:

  • This compound reference standard (≥98% purity)

  • Toluene or Ethyl Acetate (Pesticide residue grade or equivalent)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with toluene. This is your stock solution.

  • Working Standard Preparation (1-100 µg/mL):

    • Prepare a series of working standards by serial dilution of the stock solution with toluene. A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample into a volumetric flask.

    • Dissolve and dilute with toluene to bring the expected concentration of this compound within the calibration range.

    • If the sample contains particulates, filter through a 0.45 µm PTFE syringe filter before injection.

GC-NPD Instrument Parameters

The following instrument parameters (Table 2) provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and analytical goals.

Table 2: Recommended GC-NPD Instrument Parameters

ParameterSettingRationale and Optimization Guidance
Inlet Temperature 200 °C (Isothermal)A lower inlet temperature is recommended to minimize the thermal degradation of the nitroaniline.[3] This temperature can be optimized by injecting a standard at various temperatures (e.g., 180-250 °C) and monitoring for changes in peak area and the appearance of degradation products.
Injection Mode SplitlessFor trace analysis. A split injection can be used for higher concentration samples.
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C, hold for 1 minA lower initial temperature helps to focus the analytes at the head of the column.
Ramp 1: 15 °C/min to 280 °CThis ramp rate provides a good balance between separation and analysis time. A slower ramp rate can be used to improve the resolution of closely eluting isomers.
Hold: 5 min at 280 °CTo ensure elution of any less volatile compounds.
NPD Temperature 300 °C
NPD Bead Voltage Optimized for maximum responseFollow manufacturer's guidelines for bead optimization.
NPD Makeup Gas Nitrogen or HeliumFollow manufacturer's recommendations.
NPD H2 Flow Optimized for maximum response
NPD Air Flow Optimized for maximum response

Data Analysis and Interpretation

Peak Identification and Quantification
  • Identification: The primary method for peak identification is by comparing the retention time of the peak in the sample chromatogram to that of the certified reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression on the data. The concentration of the analyte in the sample can then be calculated from its peak area using the calibration curve.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-NPD Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Dilution_S Sample Dilution Sample->Dilution_S Standard Standard Weighing Dilution_Std Standard Dilution Standard->Dilution_Std Filtration Filtration Dilution_S->Filtration Injection GC Injection Dilution_Std->Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection NPD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Figure 1: GC Analysis Workflow

Troubleshooting Common Issues

Effective troubleshooting is key to maintaining data quality. Table 3 outlines common problems encountered during the GC analysis of dichloronitroanilines and their solutions.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or column. 2. Column contamination.1. Replace the inlet liner with a new, deactivated one. 2. Trim the first few centimeters of the column. 3. Bake out the column at its maximum isothermal temperature.
Poor Resolution of Isomers 1. Inappropriate oven temperature program. 2. Column overloading.1. Decrease the oven ramp rate (e.g., to 10 °C/min). 2. Dilute the sample. 3. Consider a longer column or a column with a different stationary phase for challenging separations.
Low Analyte Response 1. Thermal degradation in the inlet. 2. Leaks in the system. 3. NPD bead is not optimized or is old.1. Lower the inlet temperature. 2. Perform a leak check. 3. Optimize the NPD bead voltage and gas flows, or replace the bead.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated syringe or solvent.1. Inject a solvent blank to confirm carryover. 2. Increase the oven bake-out time. 3. Clean or replace the injection syringe. 4. Use fresh, high-purity solvents.

Conclusion

The GC-NPD method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound and its derivatives. By carefully controlling instrument parameters, particularly the injector temperature, and following good laboratory practices, accurate and reproducible results can be achieved. This methodology serves as a robust starting point for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Synthesis of Heterocyclic Compounds from 2,3-Dichloro-4-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-nitroaniline is a versatile and highly functionalized starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring vicinal chlorine atoms, a nitro group, and an amino group, offers multiple reactive sites for strategic chemical modifications. This guide provides an in-depth exploration of the synthetic pathways to construct valuable heterocyclic scaffolds, such as benzimidazoles and quinoxalines, from this readily available precursor. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further derivatization and drug discovery efforts. We will delve into the mechanistic rationale behind the chosen synthetic routes, offering insights into reaction optimization and troubleshooting.

Strategic Approaches to Heterocycle Synthesis

The synthesis of benzimidazoles and quinoxalines from this compound primarily follows a well-established two-step sequence. This approach offers high yields and purity of the final products. A more advanced, alternative strategy involves palladium-catalyzed cyclization, which allows for a more direct construction of the heterocyclic core.

G A This compound B 3,4-Dichloro-1,2-phenylenediamine A->B Reduction E Palladium-Catalyzed Cyclization A->E Advanced One-Pot Methodologies C Benzimidazoles B->C Condensation with Carboxylic Acids/Aldehydes D Quinoxalines B->D Condensation with 1,2-Dicarbonyls E->C E->D

Caption: Synthetic strategies from this compound.

Part 1: Synthesis of the Key Intermediate: 3,4-Dichloro-1,2-phenylenediamine

The critical first step in the synthesis of benzimidazoles and quinoxalines from this compound is the selective reduction of the nitro group to an amine, yielding 3,4-dichloro-1,2-phenylenediamine. The choice of reducing agent is crucial to avoid dehalogenation or other side reactions.

Method 1: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Protocol:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dichloro-1,2-phenylenediamine.

Parameter Value
Starting Material This compound
Reagent Tin(II) chloride dihydrate
Solvent Ethanol / Conc. HCl
Temperature 70-80 °C
Typical Yield 85-95%
Method 2: Catalytic Hydrogenation

This method is a cleaner alternative, avoiding the use of stoichiometric metal reagents.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired product.

Parameter Value
Starting Material This compound
Catalyst Palladium on Carbon (Pd/C)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Typical Yield >90%

Part 2: Synthesis of 5,6-Dichlorobenzimidazoles

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of biological activities. The condensation of 3,4-dichloro-1,2-phenylenediamine with various one-carbon synthons provides a straightforward entry to this scaffold.

G A 3,4-Dichloro-1,2-phenylenediamine D 5,6-Dichlorobenzimidazole A->D Reflux E 2-Substituted-5,6- dichlorobenzimidazole A->E Oxidative Condensation B Carboxylic Acid (e.g., Formic Acid) B->D C Aldehyde (e.g., Benzaldehyde) C->E

Caption: Synthesis of 5,6-dichlorobenzimidazoles.

Protocol 1: Synthesis of 5,6-Dichlorobenzimidazole

Materials:

  • 3,4-Dichloro-1,2-phenylenediamine

  • Formic acid

  • Hydrochloric acid (optional)

Procedure:

  • In a round-bottom flask, place 3,4-dichloro-1,2-phenylenediamine (1.0 eq) and formic acid (excess, can be used as solvent).

  • Optionally, a catalytic amount of hydrochloric acid can be added.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5,6-dichlorobenzimidazole.[1]

Protocol 2: Synthesis of 2-Aryl-5,6-dichlorobenzimidazoles

Materials:

  • 3,4-Dichloro-1,2-phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nitrobenzene (as solvent and oxidant)

Procedure:

  • Combine 3,4-dichloro-1,2-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in nitrobenzene.

  • Heat the mixture to 140-150 °C for 4-6 hours.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-5,6-dichlorobenzimidazole.

Part 3: Synthesis of 6,7-Dichloroquinoxalines

Quinoxalines are another important class of N-heterocycles with diverse applications in medicinal chemistry and materials science. They are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

G A 3,4-Dichloro-1,2-phenylenediamine C 6,7-Dichloroquinoxaline A->C Condensation B 1,2-Dicarbonyl Compound (e.g., Glyoxal, Benzil) B->C

Caption: Synthesis of 6,7-dichloroquinoxalines.

Protocol: Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline

Materials:

  • 3,4-Dichloro-1,2-phenylenediamine

  • Benzil

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve 3,4-dichloro-1,2-phenylenediamine (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often crystallizes out upon cooling.

  • Filter the solid, wash with cold ethanol, and dry to obtain 6,7-dichloro-2,3-diphenylquinoxaline.[2]

Part 4: Advanced Methodologies - Palladium-Catalyzed Synthesis

For a more convergent and atom-economical approach, palladium-catalyzed intramolecular C-N or C-C bond formation can be employed. These methods often involve the in-situ formation of the heterocyclic ring from a suitably functionalized precursor derived from this compound.

The palladium-catalyzed arylation of anilines is a versatile strategy for constructing nitrogen-based dibenzo-fused heterocycles.[3] Typically, tandem processes involving intramolecular N-arylation of an aniline can efficiently lead to tricyclic aza-heterocycles in a one-pot process.[3]

Conceptual Workflow:

G A This compound B Functionalized Intermediate A->B Derivatization C Heterocycle B->C Pd-catalyzed Intramolecular Cyclization

References

Troubleshooting & Optimization

Improving the yield and purity of 2,3-Dichloro-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dichloro-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield and purity of your synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation typically involves a two-step process: the reduction of 2,3-dichloronitrobenzene to 2,3-dichloroaniline, followed by the nitration of this intermediate. The primary challenge in this synthesis lies in controlling the regioselectivity of the nitration step to maximize the formation of the desired 4-nitro isomer. This guide will address common issues encountered during this synthesis and provide practical solutions.

Synthetic Pathway Overview

The overall synthetic route can be visualized as follows:

Synthesis_Pathway A 2,3-Dichloronitrobenzene B 2,3-Dichloroaniline A->B Reduction (e.g., H₂, Pd/C or Fe/HCl) D Isomeric Mixture B->D Nitration (HNO₃/H₂SO₄) C This compound D->C Purification (e.g., Crystallization, Chromatography)

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: Synthesis of 2,3-Dichloroaniline (Intermediate)

Q1: My reduction of 2,3-dichloronitrobenzene is sluggish or incomplete. What are the possible causes and solutions?

A1: An incomplete reduction can be due to several factors:

  • Catalyst Activity: If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C) for hydrogenation, ensure it is not poisoned or deactivated. Use a fresh batch of catalyst and ensure the reaction solvent is free of potential catalyst poisons (e.g., sulfur compounds).

  • Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. If using a metal/acid system like iron in hydrochloric acid (Fe/HCl), ensure the iron is finely powdered and activated. The reaction is often exothermic, so initial cooling might be necessary, followed by heating to ensure completion.

  • Purity of Starting Material: Impurities in the starting 2,3-dichloronitrobenzene can interfere with the reduction. Ensure the starting material is of high purity.

Troubleshooting Table: Reduction of 2,3-Dichloronitrobenzene

IssuePossible CauseRecommended Solution
Slow Reaction Rate Inactive catalyst (if using hydrogenation).Use a fresh batch of catalyst. Increase catalyst loading.
Insufficient hydrogen pressure (hydrogenation).Ensure the system is properly sealed and increase hydrogen pressure.
Poorly activated metal (if using Fe/HCl).Use finely powdered, activated iron.
Incomplete Conversion Insufficient reaction time or temperature.Monitor the reaction by TLC or HPLC and extend the reaction time or gradually increase the temperature.
Insufficient reducing agent.Use a stoichiometric excess of the reducing agent.
Formation of Side Products Over-reduction or side reactions.Optimize reaction conditions (temperature, pressure, reaction time).
Part 2: Nitration of 2,3-Dichloroaniline

The nitration of 2,3-dichloroaniline is the most critical step, where achieving high regioselectivity for the 4-nitro isomer is the primary goal. The amino group is a strong ortho-, para-director. However, in a strongly acidic medium, it gets protonated to form the anilinium ion, which is a meta-director. The interplay between these directing effects and the steric hindrance from the two chlorine atoms determines the final isomer distribution.

Nitration_Regioselectivity cluster_0 Directing Effects on 2,3-Dichloroaniline cluster_1 Nitration Products A 2,3-Dichloroaniline B NH₂ group (ortho, para-director) A->B C Cl atoms (ortho, para-director, deactivating) A->C D Steric Hindrance A->D E This compound (Desired Product) B->E Favorable F 2,3-Dichloro-6-nitroaniline (Side Product) B->F Possible G Other Isomers B->G Minor C->E Favorable C->F Possible C->G Minor D->E Favorable D->F Possible D->G Minor

Caption: Factors influencing the regioselectivity of nitration.

Q2: I am getting a low yield of the desired this compound and a mixture of isomers. How can I improve the selectivity?

A2: This is the most common challenge. Here’s how you can address it:

  • Choice of Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the concentration of the nitronium ion (NO₂⁺) and the extent of protonation of the aniline, thereby affecting the isomer distribution.

  • Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to minimize the formation of side products and dinitrated species.

  • Addition Rate: Slow, dropwise addition of the nitrating agent to the solution of 2,3-dichloroaniline allows for better temperature control and can improve selectivity.

  • Protecting the Amino Group: To favor para-substitution, the amino group can be protected, for example, by acetylation to form 2,3-dichloroacetanilide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to a cleaner reaction with a higher proportion of the para-isomer. The protecting group can then be removed by hydrolysis.[2]

Proposed Experimental Protocol for Nitration of 2,3-Dichloroaniline:

  • Dissolve 2,3-dichloroaniline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed at a low temperature for a specified time, monitoring the progress by TLC or HPLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution to precipitate the crude product mixture.

  • Filter, wash with cold water, and dry the crude product.

Part 3: Purification of this compound

Q3: How can I effectively separate the desired this compound from its isomers?

A3: The separation of dichloronitroaniline isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This is often the first method to try. The different isomers may have varying solubilities in a particular solvent system. Experiment with different solvents (e.g., ethanol, methanol, acetic acid, or mixtures with water) to find conditions where the desired isomer crystallizes out preferentially.

  • Column Chromatography: For smaller scale purifications or to obtain very high purity material, column chromatography using silica gel is an effective method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis to achieve good separation of the isomers.

Part 4: Purity Analysis

Q4: What analytical methods are suitable for determining the purity of my this compound sample and quantifying the isomeric impurities?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying isomeric mixtures of nitroanilines.[3][4] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically effective. UV detection is suitable as these compounds are chromophoric.

  • Gas Chromatography (GC): GC can also be used, but nitroanilines can be thermolabile, so care must be taken to avoid decomposition in the injector port.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the different isomers in a mixture and determine their relative ratios by integration of the signals.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Typical HPLC Conditions for Isomer Analysis:

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

References

Side reactions and byproduct formation in 2,3-Dichloro-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Dichloro-4-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound (CAS: 69951-03-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

The primary and most regioselective route to this compound involves the electrophilic nitration of 2,3-dichloroaniline.[1] This guide focuses on troubleshooting this specific pathway.

Section 1: Core Reaction Mechanism and Protocol

Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds via an electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is the active electrophile.

Mechanism: Nitration of 2,3-Dichloroaniline

The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid."

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich benzene ring of 2,3-dichloroaniline attacks the nitronium ion. The amino group (-NH₂) is a powerful ortho-, para-directing group, strongly activating these positions for substitution.[2] The para-position (C4) is sterically more accessible than the ortho-position (C6), making it the primary site of attack.

  • Rearomatization: The resulting carbocation intermediate, known as a sigma complex or Wheland intermediate, is stabilized by resonance. A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring to yield the final product.

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O Substrate 2,3-Dichloroaniline NO2_plus->Substrate H2O H₂O SigmaComplex Sigma Complex (Carbocation Intermediate) Substrate->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic nitration of 2,3-dichloroaniline.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield and Dark, Tarry Reaction Mixture

  • Q: My reaction has turned dark brown or black, and the final yield of this compound is very low after a difficult purification. What is causing this?

    A: This is a classic symptom of oxidation of the aniline's amino group . Concentrated nitric acid is a powerful oxidizing agent, and the electron-rich amino group is highly susceptible to oxidation, leading to the formation of complex, polymeric, tar-like substances. This side reaction consumes your starting material and complicates purification.

    Causality: The lone pair of electrons on the nitrogen of the amino group, which makes it a strong ring activator, also makes it a prime target for oxidation.

    Solutions:

    • Stringent Temperature Control: This is the most critical parameter. The nitration of anilines is highly exothermic. The reaction should be maintained at a low temperature (typically 0-5 °C) throughout the addition of the mixed acid. Use an ice-salt bath for effective cooling.

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 2,3-dichloroaniline in sulfuric acid. This prevents localized temperature spikes that can initiate oxidation.

    • Protect the Amino Group: The most robust solution is to temporarily protect the amino group by converting it to an amide (e.g., an acetanilide) before nitration. The amide group is still an ortho-, para-director but is significantly less activating and far less susceptible to oxidation. The protecting group can be removed by acid or base hydrolysis after nitration.[3][4]

Issue 2: Presence of an Unwanted Isomer

  • Q: My NMR and GC-MS analysis indicates the presence of a significant isomeric byproduct along with my desired this compound. What is this isomer and how can I minimize it?

    A: The most likely isomeric byproduct is 2,3-dichloro-6-nitroaniline .

    Causality: While the 4-position (para to the amine) is the major site of substitution due to lower steric hindrance, the 6-position (ortho to the amine) is also electronically activated.[2] Even with a chlorine atom at the 2-position, some substitution can occur at the 6-position, especially if the reaction temperature is not well-controlled.

    Solutions:

    • Optimize Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer.

    • Choice of Solvent/Acid System: Running the reaction in a highly polar medium like concentrated sulfuric acid helps to solvate the reactants and can improve selectivity.

    • Purification: If the isomer is still formed, it must be removed. Fractional recrystallization can be effective if the solubilities of the two isomers are sufficiently different. For difficult separations, silica gel column chromatography is the preferred method.[5]

Issue 3: Incomplete Reaction or Stalling

  • Q: After the standard reaction time, TLC analysis still shows a significant amount of unreacted 2,3-dichloroaniline. Why isn't the reaction going to completion?

    A: An incomplete reaction can stem from several factors related to the reagents or reaction conditions.

    Causality: The nitronium ion is a highly reactive species, but its generation and subsequent reaction can be hampered by improper stoichiometry or conditions.

    Solutions:

    • Reagent Quality and Stoichiometry: Ensure that you are using concentrated (not dilute) nitric and sulfuric acids. Water can quench the reaction by reacting with the nitronium ion. Use a slight molar excess of nitric acid (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.

    • Ensure Proper Mixing: In a viscous medium like sulfuric acid, inefficient stirring can lead to poor mass transfer. Ensure vigorous and consistent stirring throughout the reaction.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider extending the reaction time at low temperature before proceeding with the workup.

Troubleshooting_Flowchart start Problem Observed low_yield Low Yield / Tarry Product start->low_yield isomer Isomeric Impurity (6-Nitro) start->isomer incomplete Incomplete Reaction start->incomplete cause_oxidation Probable Cause: Oxidation of Amino Group low_yield->cause_oxidation cause_ortho Probable Cause: Ortho-Position Attack isomer->cause_ortho cause_reagent Probable Cause: Reagent/Condition Issue incomplete->cause_reagent sol_temp Solution: Maintain 0-5 °C cause_oxidation->sol_temp Immediate Fix sol_protect Solution: Protect Amino Group cause_oxidation->sol_protect Robust Fix cause_ortho->sol_temp sol_purify Solution: Recrystallization or Column Chromatography cause_ortho->sol_purify sol_reagents Solution: Check Reagent Quality & Stoichiometry cause_reagent->sol_reagents

Caption: Troubleshooting logic for common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most effective protocol for purifying the crude this compound?

    A1: For most cases, recrystallization is the most efficient method. Ethanol or a mixture of ethanol and water is a common choice. If the product is contaminated with highly colored oxidation byproducts, a preliminary wash with a cold, dilute sodium bisulfite solution can help decolorize the crude material before recrystallization. For challenging separations, especially for removing the 6-nitro isomer, silica gel column chromatography using an eluent system like ethyl acetate in hexane is recommended.[5][6]

  • Q2: You mentioned protecting the amino group. Can you elaborate on this workflow and its benefits?

    A2: Certainly. Protecting the amino group as an acetanilide is a three-step process that significantly improves the cleanliness and yield of the reaction.

    • Protection: React 2,3-dichloroaniline with acetic anhydride to form 2,3-dichloroacetanilide.

    • Nitration: Perform the nitration on the protected acetanilide. The acetyl group moderates the reactivity and prevents oxidation.

    • Deprotection: Hydrolyze the resulting 2,3-dichloro-4-nitroacetanilide using aqueous acid (e.g., HCl or H₂SO₄) to remove the acetyl group and yield the final product, this compound.[3]

    This strategy prevents the formation of tarry oxidation byproducts and often yields a much purer crude product that is easier to purify.

Protection_Workflow start 2,3-Dichloroaniline protected 2,3-Dichloroacetanilide (Protected Amine) start->protected Step 1: Acetylation (Protection) nitrated 2,3-Dichloro-4-nitroacetanilide protected->nitrated Step 2: Nitration (Clean Reaction) final This compound nitrated->final Step 3: Hydrolysis (Deprotection)

Caption: Workflow for nitration using amino group protection.

  • Q3: Which analytical techniques are essential for this synthesis?

    A3: A combination of techniques is crucial for monitoring the reaction and ensuring the final product's identity and purity.

TechniquePurposeKey Insights
TLC (Thin Layer Chromatography)In-process reaction monitoringFast, qualitative check for the consumption of starting material and formation of the product.
HPLC (High-Performance Liquid Chromatography)Purity assessment and quantificationProvides accurate percentage purity and can resolve closely related isomers.[6]
GC-MS (Gas Chromatography-Mass Spectrometry)Impurity identificationSeparates volatile components and provides mass data to identify byproducts like isomers or over-nitrated species.
¹H and ¹³C NMR (Nuclear Magnetic Resonance)Structural confirmationUnambiguously confirms the chemical structure and the regiochemistry of the nitro group substitution.
Melting Point Purity checkA sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests impurities.
  • Q4: Is the ammonolysis of 2,3,4-trichloronitrobenzene a better synthetic route?

    A4: It is a viable alternative, often used in industrial settings. The process involves the nucleophilic aromatic substitution of a chlorine atom (at the 4-position) by ammonia.[7] However, this reaction typically requires high temperatures and pressures, making it less suitable for standard laboratory-scale synthesis compared to the electrophilic nitration of 2,3-dichloroaniline. The choice of route often depends on the availability of starting materials and the scale of the synthesis.

References

Technical Support Center: Purification of Crude 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dichloro-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

I. Overview: The Rationale of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] The underlying principle is based on differential solubility: a suitable solvent is chosen that dissolves the target compound and its impurities to different extents at varying temperatures.[1] Ideally, the solvent should dissolve a large amount of this compound at its boiling point and only a minimal amount at low temperatures.[2] Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). Through a controlled process of dissolution in a minimum amount of hot solvent followed by slow cooling, the target compound selectively crystallizes out, leaving impurities behind in the solution.[3]

Core Experimental Workflow

Below is a diagram outlining the fundamental steps of a successful recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Select Appropriate Solvent B Place Crude Solid in Flask A->B C Add Minimum Volume of Hot Solvent B->C Add Solvent D Heat to Boiling to Dissolve C->D Heat E Hot Filtration (If Insoluble Impurities) D->E Optional F Cool Slowly to Room Temp D->F No Insolubles E->F G Cool in Ice Bath F->G Maximize Yield H Collect Crystals (Vacuum Filtration) G->H I Wash with Ice-Cold Solvent H->I Rinse J Dry Crystals I->J

Caption: Recrystallization workflow for this compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the recrystallization of this compound in a direct question-and-answer format.

Q1: My crude this compound is not fully dissolving in the hot solvent, even after adding a large volume. What's wrong?

A1: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.

  • Incorrect Solvent: The solvent you've chosen may simply have poor solvating power for this compound, even at elevated temperatures. Every compound has a unique solubility profile. For instance, while related dichloronitroanilines show high solubility in solvents like N-methyl pyrrolidone (NMP) and 1,4-dioxane, they are less soluble in alcohols.[4] If your compound is only sparingly soluble, you will require excessively large solvent volumes, which will lead to very poor recovery in the end.[3]

  • Insoluble Impurities: Crude reaction mixtures can often contain inorganic salts or polymeric byproducts that are insoluble in the chosen organic solvent. If you observe a persistent solid in the boiling solvent while the bulk of your material has dissolved, you are likely dealing with insoluble impurities.

Solution Pathway:

  • Verify Solvent Choice: First, confirm that you are using a recommended solvent. For dichloronitroanilines, solvents like glacial acetic acid, ethanol, or mixtures involving these are often effective.[5][6] A patent for a related compound, 2,3-dichloro-4-hydroxyaniline, suggests toluene as a recrystallization solvent.[7]

  • Perform Hot Filtration: If you suspect insoluble impurities, you must perform a hot filtration. Keep the solution at or near its boiling point and quickly filter it through a pre-warmed funnel (fluted filter paper is ideal) into a clean, pre-warmed flask. The insoluble impurities will be trapped on the filter paper, and your desired compound will be in the hot, clear filtrate, ready for cooling.

Q2: I've cooled my hot-filtered solution, but no crystals have formed, even after an hour in an ice bath. What should I do?

A2: This is a classic case of either using too much solvent or the solution becoming supersaturated.[3][8]

  • Excess Solvent: This is the most common reason for crystallization failure.[8] If too much solvent was added during the dissolution step, the concentration of this compound may not exceed its solubility limit even at low temperatures, preventing crystal formation.[3]

  • Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[8] For crystallization to begin, a nucleation event is required—a starting point for crystal growth.

Solution Pathway:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[8]

    • Seed Crystals: If you have a small crystal of pure this compound, add it to the solution. This "seed" provides a perfect template for further crystal growth.[8]

  • Reduce Solvent Volume: If nucleation techniques fail, you have used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.[9] Repeat this process until you find the point of saturation where crystals begin to form upon cooling.

Q3: Instead of fine crystals, my product separated as an oily liquid upon cooling. How do I fix this "oiling out"?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8] This can be caused by a high concentration of impurities, which depresses the melting point of the mixture, or by a very rapid cooling rate.[8][9]

Solution Pathway:

  • Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent (perhaps 5-10% more volume) to ensure the saturation point is reached at a lower temperature.[8][9]

  • Slow the Cooling Process: This is critical. Do not place the flask directly on the bench or in an ice bath. Allow it to cool very slowly to room temperature. You can insulate the flask with a beaker of warm water or cotton wool to slow heat loss. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[8]

  • Consider a Different Solvent: If oiling out persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Choose a solvent with a lower boiling point.

Q4: My final yield of pure this compound is very low. Where did my product go?

A4: A low yield is often a result of procedural errors during the recrystallization process.[9]

  • Using Too Much Solvent: As discussed in Q2, this is a primary cause. The more solvent you use, the more product will remain dissolved in the mother liquor, even when cold.[3]

  • Premature Crystallization: If the solution cools too much during hot filtration, the product can crystallize in the funnel, leading to significant loss.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your purified product.[3]

Solution Pathway:

  • Optimize Solvent Volume: Always use the minimum amount of boiling solvent necessary to just dissolve the crude solid.[3]

  • Keep it Hot: When performing a hot filtration, ensure your funnel and receiving flask are pre-heated to minimize premature crystallization.

  • Rinse, Don't Wash: Use a minimal amount of ice-cold solvent to rinse the crystals on the filter paper. The cold temperature drastically reduces the solubility of your product, minimizing loss during this step.[3]

  • Check the Mother Liquor: If you have already filtered your product, you can check for residual compound in the mother liquor. Evaporating a small sample of the filtrate should leave a solid residue if a significant amount of product was lost. You can attempt to recover a second crop of crystals by boiling off more solvent from the mother liquor, though this crop will likely be less pure than the first.

III. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal solvent is found through a combination of understanding solubility principles and empirical testing. A good recrystallization solvent should exhibit the properties outlined in the table below.

PropertyIdeal CharacteristicRationale
Solubility of Solute High solubility at boiling point, low solubility at room/ice temperature.This differential is the basis of recrystallization, maximizing recovery upon cooling.[2]
Solubility of Impurities Impurities should be either very soluble at all temperatures or insoluble at all temperatures.Soluble impurities remain in the mother liquor; insoluble ones are removed by hot filtration.
Boiling Point Should be lower than the melting point of the solute.Prevents the compound from "oiling out" instead of crystallizing.[8]
Reactivity Must be chemically inert and not react with the solute.Prevents degradation of the target compound.
Volatility Should be volatile enough to be easily removed from the final crystals during drying.Facilitates isolation of a pure, dry product.

Recommended Screening Solvents: Based on data for related compounds and general principles, good starting points for screening include:

  • Alcohols (Ethanol, Methanol): Often good general-purpose solvents for moderately polar compounds.[10][11]

  • Glacial Acetic Acid: Has been shown to be effective for purifying dichloronitroanilines.[5][6]

  • Toluene: A less polar option that can be effective for aromatic compounds.[7]

  • Mixed Solvent Systems (e.g., Ethanol/Water, Toluene/Hexane): A mixed system can be fine-tuned to achieve the ideal solubility profile.[10]

Q2: What are the most probable impurities in my crude this compound?

A2: The impurities will depend heavily on the synthetic route. A common synthesis involves the chlorination of a nitroaniline precursor.[12] Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as 4-nitroaniline or a mono-chlorinated aniline.

  • Isomeric Byproducts: Formation of other dichloronitroaniline isomers (e.g., 2,5-dichloro-4-nitroaniline or 3,4-dichloro-nitroaniline) is possible depending on reaction conditions.

  • Mono-chlorinated Intermediates: The reaction may not go to completion, leaving behind 2-chloro-4-nitroaniline or 3-chloro-4-nitroaniline.[12]

  • Over-reaction Products: Polychlorinated species could also be present in small amounts.

Q3: What are the critical safety precautions I must take during this procedure?

A3: this compound and its analogs are toxic compounds, and the solvents used are often flammable.[13][14][15] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of toxic dust or solvent vapors.[13][14]

  • Handling: Avoid skin contact and inhalation of the solid powder.[13] this compound is toxic if swallowed, in contact with skin, or if inhaled.[13]

  • Fire Safety: Keep flammable solvents away from ignition sources (hot plates, open flames, etc.). Ensure a fire extinguisher is accessible.

  • Waste Disposal: Dispose of all chemical waste (mother liquor, filter paper) in appropriately labeled hazardous waste containers according to your institution's guidelines.[13][14]

IV. References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3,4-Dichloroaniline. 13

  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. 5

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Dichloro-4-nitroaniline. 14

  • University of York. (2024). Problems with Recrystallisations. 8

  • PubChem. 2-Chloro-4-nitroaniline. National Center for Biotechnology Information. 16

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. 9

  • PENTA s.r.o. (2025). 2,6-Dichloro-4-nitroaniline - SAFETY DATA SHEET. 15

  • BenchChem. (2025). Technical Support Center: High-Purity Recrystallization of 3-Nitrobenzaldehyde. 2

  • Google Patents. (1983). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline. 12

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. 10

  • Zhao, H., et al. (2019). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. 4

  • BenchChem. Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. 11

  • Recrystallization1. (n.d.). Recrystallization. 3

  • Patsnap. (n.d.). Preparation method of 2,3-dichloro-4-hydroxyaniline. 7

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. 1

  • PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. 6

References

Troubleshooting guide for 2,3-Dichloro-4-nitroaniline synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Dichloro-4-nitroaniline

Welcome to the technical support center for the synthesis of this compound (CAS 69951-03-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. As a crucial building block in the development of pharmaceuticals and agrochemicals, achieving high purity and yield of this intermediate is paramount.[1][2] This document moves beyond a simple protocol, offering in-depth explanations for experimental choices and providing robust troubleshooting strategies in a direct question-and-answer format.

Core Synthetic Pathway: Electrophilic Nitration of 2,3-Dichloroaniline

The most common and direct laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 2,3-dichloroaniline.[1] This process utilizes a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) in situ. The starting material, 2,3-dichloroaniline, presents a unique challenge due to the competing directing effects of its substituents: the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, ortho-, para-directing chloro groups (-Cl). Understanding this electronic interplay is key to controlling the reaction's regioselectivity and minimizing impurity formation.

Baseline Experimental Protocol: Nitration of 2,3-Dichloroaniline

This protocol serves as a reference standard for the troubleshooting guide.

  • Preparation of Mixed Acid: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, slowly add 2.5 equivalents of concentrated sulfuric acid (98%) to 1.5 equivalents of concentrated nitric acid (70%). Maintain the temperature below 10°C during this addition. Allow the mixture to cool to 0-5°C.

  • Dissolution of Substrate: In a separate flask, dissolve 1.0 equivalent of 2,3-dichloroaniline in a minimal amount of concentrated sulfuric acid. This step protonates the aniline, making it soluble in the acidic medium. Cool this solution to 0-5°C.

  • Reaction: Add the 2,3-dichloroaniline solution dropwise to the cold, stirred mixed acid from Step 1. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C. A significant exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.[3]

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the aqueous acid solution.

  • Isolation: Isolate the solid yellow precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying & Purification: Dry the crude product under vacuum. The primary method for purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A low yield can stem from several factors, often related to reaction control and reagent integrity.

  • Cause 1: Incomplete Reaction: The reaction may not have proceeded to completion. The high acidity of the medium protonates the amino group to form an anilinium ion (-NH₃⁺), which is strongly deactivating and a meta-director. While a small equilibrium amount of the free amine (the reactive species) exists, insufficient reaction time can lead to low conversion.

    • Solution: Before quenching the reaction, confirm the absence of starting material using an appropriate monitoring technique like TLC or HPLC.[3][4] If the starting material persists, consider extending the reaction time at a controlled low temperature.

  • Cause 2: Degradation/Oxidation: The aniline functional group is susceptible to oxidation by nitric acid, especially if the temperature is not rigorously controlled.[5] This is often indicated by the formation of dark, tarry byproducts instead of a clean yellow precipitate.

    • Solution: Maintain the reaction temperature strictly below 10°C, and ideally between 0-5°C, throughout the addition of the aniline solution. Slow, dropwise addition is critical to dissipate the heat generated from the exothermic reaction.

  • Cause 3: Reagent Stoichiometry and Quality: The ratio of nitric acid to sulfuric acid is crucial. Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the reactive nitronium ion (NO₂⁺). An incorrect ratio can slow or stall the reaction.

    • Solution: Use fresh, high-purity acids. Ensure the molar ratios are appropriate for the scale of your reaction. A slight excess of nitric acid may be used, but a large excess increases the risk of side reactions.

Q2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve the selectivity for the 4-nitro isomer?

The primary isomeric impurity is typically 2,3-dichloro-6-nitroaniline, formed by nitration at the ortho position relative to the amino group.

  • Cause: Competing Directing Effects: The -NH₂ group strongly directs ortho and para. In 2,3-dichloroaniline, the C4 position is para and the C6 position is ortho. Both are sterically accessible. While the para position is generally favored, the reaction conditions can influence the ortho/para ratio.

    • Solution 1 (Kinetic vs. Thermodynamic Control): Lower reaction temperatures generally favor the formation of the para isomer (the thermodynamically more stable product). Running the reaction at the lower end of the recommended range (0-5°C) can improve selectivity.

    • Solution 2 (Protecting Group Strategy): For applications requiring extremely high purity, a protecting group strategy can be employed. The amino group can be acetylated to form 2,3-dichloroacetanilide. The resulting acetamido group is still an ortho-, para-director but is less activating and more sterically bulky, which significantly favors nitration at the less hindered para position. The acetyl group can be subsequently removed by acid or base hydrolysis to yield the desired product.

Q3: The reaction mixture turned dark brown or black upon adding my substrate. What is causing this decomposition?

This is a classic sign of an uncontrolled exothermic reaction leading to oxidation and decomposition.

  • Cause: Runaway Reaction Temperature: As mentioned, nitrations are highly exothermic. If the substrate is added too quickly or the cooling is insufficient, the local temperature can spike dramatically. At these elevated temperatures, nitric acid acts as a potent oxidizing agent, destroying the aromatic ring and leading to charring.[5]

    • Solution: Ensure your cooling bath (ice/salt or a cryocooler) is robust enough for the scale of the reaction. The addition of the 2,3-dichloroaniline solution must be done portion-wise or via a dropping funnel at a rate where the internal temperature does not exceed 10°C. Vigorous stirring is also essential to ensure even heat distribution.

Q4: I'm struggling to purify the crude product. Recrystallization gives poor recovery or doesn't remove the impurities effectively.

Purification can be challenging if the crude product contains significant amounts of isomers or tarry decomposition products.

  • Cause 1: Improper Solvent Choice: The solubility of the desired product and its impurities must be sufficiently different in the chosen recrystallization solvent. This compound is a polar molecule but also has significant non-polar character.[6]

    • Solution: Ethanol is often a good starting point. If the product is too soluble, a mixed solvent system like ethanol/water can be effective. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, the desired product should crystallize out, leaving more soluble impurities in the mother liquor. Other solvents to consider include acetic acid or toluene.[7]

  • Cause 2: Co-precipitation of Isomers: Isomers often have very similar solubility profiles, making separation by simple recrystallization difficult.

    • Solution: If high purity is essential and recrystallization is insufficient, column chromatography is the recommended method. A silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will typically allow for the separation of the 4-nitro and 6-nitro isomers.

Data & Visualization

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Temperature0-10°CMinimizes oxidation and formation of ortho-isomer.[5]
Molar Ratio (H₂SO₄:HNO₃)~2.5 : 1.5Ensures complete generation of the nitronium ion (NO₂⁺).
Molar Ratio (Nitric Acid:Aniline)1.1 - 1.5 : 1.0A slight excess of nitric acid drives the reaction to completion.
Reaction Time1-3 hoursSufficient for complete conversion at low temperatures; monitor by TLC/HPLC.[3]
Table 2: Physical & Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₄Cl₂N₂O₂PubChem[8]
Molecular Weight207.01 g/mol PubChem[8]
AppearanceYellow solidSmolecule[1]
CAS Number69951-03-7PubChem[8]

Diagrams

Reaction_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Aniline 2,3-Dichloroaniline H2O H₂O Intermediate Sigma Complex (Resonance Stabilized) Aniline->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

Troubleshooting_Workflow start Low Yield Observed check_temp Was Temp < 10°C? start->check_temp check_time Was Reaction Complete (by TLC/HPLC)? check_temp->check_time Yes sol_temp Improve Cooling & Slow Addition check_temp->sol_temp No check_reagents Are Reagents Fresh & Ratios Correct? check_time->check_reagents Yes sol_time Increase Reaction Time at Low Temp check_time->sol_time No sol_reagents Use Fresh Reagents & Verify Stoichiometry check_reagents->sol_reagents No end_node Yield Improved check_reagents->end_node Yes sol_temp->end_node sol_time->end_node sol_reagents->end_node

Caption: Troubleshooting Workflow for Low Yield.

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this reaction? A: This synthesis involves highly corrosive and toxic materials. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[9][10] The reaction is exothermic and requires careful temperature control to prevent runaway conditions. Quenching the concentrated acid mixture on ice should be done slowly and cautiously. 2,3-dichloroaniline and its nitrated products are toxic and should be handled with care.[11]

  • Q: How can I effectively monitor the reaction? A: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable mobile phase, such as a 4:1 mixture of hexanes:ethyl acetate. The product will be more polar than the starting material and thus have a lower Rf value. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared. For more quantitative analysis, HPLC or GC can be used.[4][12]

  • Q: Can other nitrating agents be used? A: While the HNO₃/H₂SO₄ system is standard, other nitrating agents exist. However, for this specific substrate, the standard mixed acid system provides a reliable and well-understood method for achieving the desired transformation. Alternative methods may offer different regioselectivity or require significantly different reaction conditions, which would need to be developed and optimized separately.

References

Technical Support Center: A Guide to the Purification of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2,3-Dichloro-4-nitroaniline (DCNA). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. High purity of DCNA is paramount for the success of subsequent synthetic steps and the integrity of final products, including pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges.

Section 1: Understanding the Challenge - FAQs on Impurity Profile

This section addresses the foundational questions regarding the purity of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude DCNA is heavily dependent on its synthetic route, which typically involves the chlorination of a 4-nitroaniline precursor.[2][3] Consequently, the most common impurities are structurally related compounds.

Application Scientist's Insight: Understanding the synthetic pathway is the first step in troubleshooting purity. The chlorination of 4-nitroaniline is a stepwise process, making it prone to incomplete reactions and side reactions. Key impurities often include:

  • Starting Materials: Residual 4-nitroaniline if the reaction has not gone to completion.[4]

  • Intermediates: Monochlorinated species, such as 2-chloro-4-nitroaniline, are common byproducts of incomplete chlorination.[5]

  • Isomeric Byproducts: Over-chlorination or alternative chlorination pathways can lead to the formation of other dichlorinated isomers (e.g., 2,5-dichloro-4-nitroaniline or 2,6-dichloro-4-nitroaniline) or even trichlorinated species.[6]

Impurity Class Specific Example(s) Reason for Presence
Starting Material 4-NitroanilineIncomplete reaction.
Reaction Intermediate 2-Chloro-4-nitroanilineInsufficient chlorinating agent or reaction time.[5]
Isomeric Byproducts 2,5- or 2,6-Dichloro-4-nitroanilineNon-selective chlorination conditions.[6]

Q2: How can I effectively assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

Application Scientist's Insight: No single technique tells the whole story. We recommend a combination of chromatography and spectroscopy:

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. It's excellent for quickly visualizing the number of components in your crude mixture and for selecting a solvent system for column chromatography. An ideal TLC will show a well-resolved spot for your product, distinct from any impurity spots.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A reverse-phase C18 column is often effective for separating substituted anilines.[8] This method is crucial for determining the precise percentage of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can often reveal the presence of impurities, especially isomers, which might co-elute in chromatography.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range is a classic sign of impurities. The reported melting point for the related 2,6-dichloro-4-nitroaniline is 191-194°C.[2][3]

Q3: What is the general strategy for selecting the right purification method?

A3: The choice between methods like recrystallization and column chromatography depends on the nature and quantity of the impurities.

Application Scientist's Insight: The decision process should be systematic. Use the flowchart below to guide your choice. The fundamental principle is to exploit the differences in physical properties between your target compound and the impurities. If impurities have significantly different polarities, column chromatography is effective. If they have different solubilities in a given solvent system, recrystallization is the more efficient and scalable choice.[7]

start Start: Crude DCNA Sample assess Assess Purity via TLC start->assess decision Are impurities well-separated from product spot? assess->decision recrystallization Primary Method: Recrystallization decision->recrystallization  Yes, significant Rf difference (Different Polarity/Solubility) chromatography Alternative Method: Column Chromatography decision->chromatography  No, spots are close/overlapping (Similar Polarity) end_reassess Re-assess Purity recrystallization->end_reassess chromatography->end_reassess end_pure High Purity DCNA end_reassess->end_pure Purity > 99%

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Purification Protocols

This section provides detailed, field-tested protocols and troubleshooting guides.

Method 1: Recrystallization

Principle: This technique leverages the difference in solubility between the desired compound and impurities in a specific solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but will have poor solubility for the compound at lower temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution (mother liquor).

  • Solvent Screening: Test the solubility of a small amount of crude DCNA in various solvents at room temperature and at their boiling points. Based on data for structurally similar compounds, good starting solvents for screening include toluene, ethanol, ethyl acetate, and isopropanol.[9][10]

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude DCNA. Heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Q: My compound "oiled out" instead of forming crystals. How do I resolve this?

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.

  • Recommended Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly again. If the problem persists, try a lower-boiling point solvent.

Q: No crystals are forming even after cooling in an ice bath. What should I do?

  • Possible Cause: The solution may not be sufficiently supersaturated, or nucleation has not initiated.

  • Recommended Solution:

    • Scratch: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seed: Add a tiny crystal of pure DCNA (if available) to the solution to act as a template for crystal growth.

    • Concentrate: If the solution is too dilute, evaporate some of the solvent by gently heating and then attempt to cool and crystallize again.

Q: My final product is still significantly colored. What's the next step?

  • Possible Cause: Colored impurities are co-crystallizing with your product.

  • Recommended Solution: You can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

start Recrystallization Fails oiling_out Problem: Oiling Out start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals impure_crystals Problem: Impure/Colored Crystals start->impure_crystals solution_oiling Reheat & Add More Solvent Try Lower Boiling Solvent oiling_out->solution_oiling Solution solution_crystals 1. Scratch Inner Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->solution_crystals Solution solution_impure Redissolve & Add Activated Charcoal, Then Hot Filter impure_crystals->solution_impure Solution

Caption: Troubleshooting flowchart for common recrystallization issues.

Method 2: Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel.[7]

  • TLC Analysis: Develop a solvent system using TLC. A good system will give your product a retention factor (Rf) of ~0.2-0.4 and show good separation from impurities.[7] Common systems for anilines are gradients of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Carefully pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude DCNA in a minimal amount of a strong solvent (like dichloromethane). For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[7]

  • Elution: Carefully add the mobile phase and apply pressure (flash chromatography) to begin elution. Collect fractions and monitor them by TLC to track the separation.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Q: My compound is streaking or "tailing" on the column. What is the cause?

  • Possible Cause: This can be due to overloading the column with too much sample, poor solubility in the mobile phase, or potential degradation of the basic aniline on the acidic silica gel.[7]

  • Recommended Solution:

    • Reduce Load: Use less crude material for the amount of silica gel.

    • Modify Mobile Phase: Add a small amount (~0.5-1%) of a modifier like triethylamine to the mobile phase. This will neutralize the acidic sites on the silica gel and prevent streaking of basic compounds like anilines.

    • Dry Loading: Ensure you are using the dry loading technique if solubility is an issue.[7]

Q: I am not getting good separation between my product and a key impurity.

  • Possible Cause: The polarity of your mobile phase is not optimal.

  • Recommended Solution:

    • Shallow Gradient: If using gradient elution, make the increase in polarity more gradual.

    • Change Solvents: Try a different solvent system. For example, if hexanes/ethyl acetate isn't working, consider a system with dichloromethane or toluene, which have different selectivities.

References

Technical Support Center: Scaling Up the Production of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2,3-Dichloro-4-nitroaniline (DCNA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during laboratory and pilot-scale production. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your process development.

Section 1: Synthesis Strategy & Core Concepts

This section addresses fundamental questions regarding the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a benzene ring with two chlorine atoms, a nitro group, and an amino group, makes it a versatile building block.[2][3]

FAQ 1: What are the primary synthesis routes for producing this compound?

There are two predominant synthetic pathways for the preparation of this compound (CAS: 69951-03-7). The choice between them often depends on the availability of starting materials, desired purity profile, and scale of production.

  • Route A: Direct Nitration of 2,3-Dichloroaniline. This is a direct, one-step approach where 2,3-dichloroaniline is nitrated using a mixture of concentrated nitric and sulfuric acids.[2] The amino group is a strong ortho-, para-director; however, under the strongly acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. The chloro groups are ortho-, para-directors. The final regioselectivity is a complex interplay of these directing effects, sterics, and reaction conditions. Careful control of temperature and reagent stoichiometry is crucial to favor nitration at the 4-position and prevent over-nitration.[2]

  • Route B: Two-Step Synthesis from 1,2,3-Trichlorobenzene. This method involves the nitration of 1,2,3-trichlorobenzene to form 2,3,4-trichloronitrobenzene, followed by a nucleophilic aromatic substitution (ammonolysis) reaction where an amino group displaces the chlorine atom at the 4-position.[4] This route can offer better regioselectivity but involves an additional step and often requires high-temperature and high-pressure conditions for the ammonolysis.[4][5]

References

Technical Support Center: Industrial Synthesis of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial synthesis of 2,3-Dichloro-4-nitroaniline. This guide is designed for researchers, chemists, and production managers engaged in the synthesis of this critical intermediate. Here, we provide in-depth troubleshooting protocols, address frequently asked questions, and explain the underlying chemical principles to help you navigate the challenges of this synthesis, ensuring safety, purity, and optimal yield.

Section 1: Synthesis Overview and Key Mechanisms

The predominant industrial route for synthesizing this compound involves the regioselective nitration of 2,3-dichloroaniline. This process, while direct, is fraught with challenges related to isomer control, reaction kinetics, and product purification.

The reaction is a classic electrophilic aromatic substitution (SEAr). A nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome is dictated by the combined electronic and steric effects of the amino (-NH₂) and chloro (-Cl) substituents on the aniline ring.

  • Amino Group (-NH₂): A powerful activating, ortho, para-directing group. However, in the strongly acidic conditions required for nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.

  • Chloro Groups (-Cl): Deactivating, ortho, para-directing groups due to the interplay of their inductive withdrawal (-I) and resonance donation (+R) effects.

The desired 4-nitro product is formed by substitution para to the amino group. However, side reactions can lead to the formation of other isomers, such as 2,3-dichloro-6-nitroaniline, which can be difficult to separate.[1]

General Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing Start 2,3-Dichloroaniline (Starting Material) Reactor Jacketed Reactor (Controlled Temp: 0-10°C) Start->Reactor Charge Reactant Acid Mixed Acid (H₂SO₄ + HNO₃) Acid->Reactor Slow Addition Quench Reaction Quenching (Ice/Water) Reactor->Quench Transfer Filter Crude Product Filtration Quench->Filter Precipitation Purify Recrystallization /Solvent Wash Filter->Purify Purification Dry Drying Purify->Dry End Pure this compound Dry->End

Caption: General workflow for the nitration of 2,3-dichloroaniline.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound? A1: The principal challenge is controlling the regioselectivity of the nitration reaction. The starting material, 2,3-dichloroaniline, has multiple positions susceptible to electrophilic attack. Achieving a high yield of the desired 4-nitro isomer while minimizing the formation of byproducts like the 6-nitro isomer is the main goal. This requires precise control over reaction conditions.[1]

Q2: Why is a mixed acid (H₂SO₄/HNO₃) system typically used? A2: Sulfuric acid serves two critical roles. First, it acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down or halt the reaction.

Q3: What are the expected industrial yields for this process? A3: Yields can vary significantly based on the optimization of reaction conditions and the efficiency of purification. Generally, crude yields might be high, but after purification to remove isomeric impurities, a realistic yield for high-purity this compound is often in the range of 70-85%.

Q4: What are the most critical safety precautions for this synthesis? A4: The nitration process is highly exothermic and involves corrosive and toxic materials. Key safety measures include:

  • Handling Strong Acids: Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[2]

  • Exotherm Control: The reaction must be conducted in a reactor with efficient cooling and temperature monitoring. Runaway reactions are a significant risk.

  • Reagent Addition: Nitric acid or the mixed acid must be added slowly and controllably to the substrate solution to manage the rate of heat generation.

  • Ventilation: The reaction releases toxic nitrogen oxide (NOx) fumes. Adequate ventilation and off-gas scrubbing are mandatory.

  • Starting Material Hazards: 2,3-Dichloroaniline is toxic if inhaled, ingested, or in contact with skin and may cause organ damage through prolonged exposure.[3][4]

Section 3: Troubleshooting Guide

Problem 1: Low Yield of Final Product

Q: My final isolated yield is well below the expected 70%. What are the likely causes and solutions?

A: Low yield can stem from several factors, from incomplete reactions to losses during workup.

Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction 1. Verify Reagent Stoichiometry: Ensure a slight excess of the nitrating agent (typically 1.05-1.2 equivalents) is used. An insufficient amount will leave starting material unreacted. 2. Monitor Reaction Progress: Use an in-process control like HPLC or TLC to track the disappearance of the starting material. Extend reaction time if necessary, but be cautious of over-nitration.[5]
Suboptimal Temperature 1. Check Temperature Control: Nitration of anilines is often performed at low temperatures (0-10°C) to enhance selectivity and control the exotherm. If the temperature is too low, the reaction rate may be impractically slow. If too high, side reactions and decomposition can occur.[5][6]
Losses During Workup 1. Quenching: Ensure the product fully precipitates upon quenching the reaction mixture in ice/water. If the product has some solubility, cooling the quench mixture further can improve recovery. 2. Filtration & Washing: Avoid using excessive wash solvent, which can dissolve the product. Use ice-cold solvent for washing.
Degradation 1. Charring/Dark Coloration: A dark, tar-like appearance indicates product or reagent degradation, often caused by excessively high local temperatures ("hot spots") or contamination. This can be mitigated by ensuring vigorous stirring and a very slow, subsurface addition of the nitrating agent.[5]
Problem 2: High Levels of Isomeric Impurities

Q: My product purity is low due to contamination with the 2,3-dichloro-6-nitroaniline isomer. How can I improve regioselectivity?

A: Isomer control is the most delicate aspect of this synthesis. The formation of the 6-nitro isomer is a common issue.

Caption: Factors influencing regioselectivity in the nitration of 2,3-dichloroaniline.

Parameter Impact on Selectivity & Recommended Action
Reaction Temperature Impact: Higher temperatures provide more activation energy, reducing the energy difference between transition states leading to different isomers. This generally decreases selectivity. Action: Maintain a strict temperature range of 0-10°C throughout the addition of the nitrating agent. Use a reliable cooling system and monitor the internal temperature closely.[6]
Acid Concentration Impact: The concentration of sulfuric acid influences the degree of protonation of the amino group. While protonation to the meta-directing anilinium ion is unavoidable, controlling the equilibrium is key. Action: Use concentrated (98%) sulfuric acid. The specific ratio of H₂SO₄ to HNO₃ is a critical parameter to optimize; start with a well-established literature procedure and adjust based on analytical results.
Rate of Addition Impact: A rapid addition of the nitrating agent can cause localized temperature spikes and high concentrations of the nitronium ion, leading to less selective reactions. Action: Add the mixed acid dropwise or via a syringe pump over a prolonged period (e.g., 2-4 hours) with vigorous stirring to ensure rapid dispersion and heat dissipation.
Problem 3: Purification Challenges

Q: The crude product is difficult to purify by recrystallization and remains discolored. What are the best practices?

A: Effective purification depends on selecting the right solvent and removing persistent impurities.

Issue Recommended Protocol
Solvent Selection The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. 1. Screen Solvents: Common choices include ethanol, methanol, or acetic acid.[7] Perform small-scale trials to find the optimal solvent or solvent mixture (e.g., ethanol/water).
Persistent Color Discoloration is often due to oxidized byproducts or residual NOx species. 1. Activated Carbon: Add a small amount of activated carbon (charcoal) to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before cooling. 2. Bisulfite Wash: Washing the crude product with a dilute sodium bisulfite solution can help remove residual oxidizing agents.
Oily Product If the product "oils out" instead of crystallizing, it may be due to residual solvent, impurities depressing the melting point, or cooling the solution too quickly. 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. 2. Seed Crystals: If available, add a few seed crystals of pure product to induce crystallization.

Section 4: Analytical Quality Control

Rigorous analytical testing is essential to confirm the purity and identity of the final product. HPLC is the preferred method for quantifying the main component and its isomeric impurities.

Recommended HPLC Purity Analysis Protocol
Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient mix of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid.[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 254 nm[8]
Column Temperature 30 °C[8]
Injection Volume 10 µL[8]
Sample Preparation Accurately weigh and dissolve ~10 mg of the sample in 10 mL of mobile phase.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a standard of known purity (if available) to determine the retention time of this compound.

  • Inject the sample solution.

  • Calculate purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]

References

Minimizing hazardous waste in 2,3-Dichloro-4-nitroaniline production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dichloro-4-nitroaniline Synthesis

A Senior Application Scientist's Guide to Greener Production & Waste Minimization

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing chemical synthesis while upholding the principles of green chemistry. In the production of specialized intermediates like this compound, minimizing hazardous waste is not just an environmental imperative but a critical component of developing robust, efficient, and scalable processes.

This resource moves beyond standard protocols to provide in-depth, troubleshooting-oriented guidance. We will explore the causality behind common synthetic challenges and offer field-proven strategies to optimize your reaction, enhance safety, and significantly reduce the environmental footprint of your work.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Process & Waste Streams

This section addresses foundational questions about the conventional synthesis and its associated environmental impact.

Q1: What is the most common industrial synthesis route for this compound, and what are its primary hazardous waste streams?

A1: The prevalent method involves the nitration of 1,2,3-trichlorobenzene to form 2,3,4-trichloronitrobenzene, followed by a nucleophilic aromatic substitution (SNAr) reaction—specifically, ammonolysis—where an amino group replaces a chlorine atom.[1][2]

  • Primary Hazardous Waste Streams:

    • Spent Acids: The initial nitration step uses a mixture of concentrated nitric and sulfuric acids.[1][2] This generates a large volume of highly corrosive and toxic acidic waste that requires neutralization, leading to significant salt byproduct formation.

    • Chlorinated Organic Byproducts: Incomplete reactions or side reactions can lead to a mixture of unreacted trichloronitrobenzene and other chlorinated isomers in the waste stream. These compounds are often persistent organic pollutants (POPs).

    • Solvent Waste: The ammonolysis step is typically carried out in an organic solvent.[1][2] Post-reaction, this solvent is contaminated with reactants and byproducts, requiring energy-intensive purification for reuse or costly incineration.

    • Aqueous Waste: The workup and purification stages generate significant volumes of aqueous waste containing residual organics, ammonium salts (like ammonium chloride), and potentially heavy metals if certain catalysts are used.[3]

Q2: Why are chlorinated aniline derivatives considered environmentally hazardous?

A2: Chlorinated anilines, including the target molecule and related byproducts, pose a significant environmental threat. They are often toxic to aquatic life with long-lasting effects.[4][5] Many are classified as blacklist substances due to poor biodegradability, meaning they persist in the environment.[6] Furthermore, improper disposal can lead to the contamination of water bodies and soil, and their synthesis can generate waste streams that acidify ecosystems.[5] Upon incineration, they can also release toxic gases like hydrogen chloride and nitrous vapors.[7][8]

Q3: What does the term "waste-minimized protocol" mean in the context of this synthesis?

A3: A waste-minimized protocol focuses on strategies that inherently generate less waste, rather than treating waste after it has been created. This aligns with the principles of green chemistry. Key aspects include improving reaction efficiency (atom economy), using recoverable and reusable reaction media, replacing hazardous reagents with safer alternatives, and simplifying purification steps to reduce solvent use.[9] The goal is to maximize the conversion of raw materials into the desired product while minimizing byproducts and effluent.

Part 2: Troubleshooting Guide - Optimizing Your Synthesis & Reducing Waste

This section provides solutions to common experimental challenges, with a focus on improving efficiency and environmental performance.

Q1: My ammonolysis reaction has a low yield and produces a significant amount of dark, tar-like residue. What is causing this and how can I fix it?

A1: Low yields and tar formation are typically indicative of side reactions, often exacerbated by harsh reaction conditions. The high temperatures (120-150°C) and pressures required for traditional ammonolysis can promote polymerization and decomposition of the nitroaromatic compounds.[1]

  • Causality: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, but it can also participate in undesired redox reactions at elevated temperatures, leading to complex, high-molecular-weight byproducts.

  • Troubleshooting & Minimization Strategy:

    • Lower Reaction Temperature with Catalysis: Investigate the use of a copper catalyst (e.g., CuI or Cu₂O) with a suitable ligand. Copper-catalyzed amination reactions often proceed at significantly lower temperatures and pressures, dramatically increasing selectivity and reducing the formation of thermal decomposition byproducts.

    • Optimize Ammonia Concentration: Ensure the concentration of aqueous ammonia is optimized (e.g., 25-50%).[1] Too low a concentration may slow the reaction, while excessively high concentrations at high temperatures can increase pressure and lead to safety hazards.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.

Q2: The nitration step of my synthesis is inefficient and generates a large volume of spent acid. How can I improve this?

A2: The efficiency of nitration is highly dependent on the control of reaction parameters. The large excess of sulfuric acid is traditionally used to absorb the water formed during the reaction and maintain a high concentration of the nitronium ion (NO₂⁺), the active electrophile.

  • Causality: Poor temperature control can lead to over-nitration or side reactions. An incorrect nitric acid-to-substrate molar ratio can result in incomplete conversion.

  • Troubleshooting & Minimization Strategy:

    • Precise Stoichiometry: Carefully control the molar ratio of nitric acid to 1,2,3-trichlorobenzene. A ratio of approximately 1.05-1.15 to 1 is often optimal to ensure high conversion without promoting dinitration.[1][2]

    • Temperature Control: Maintain a strict reaction temperature, typically between 50-60°C, to ensure regioselectivity and prevent runaway reactions.[1]

    • Acid Recycling: While challenging, investigate the potential for reclaiming the spent sulfuric acid. This can be achieved through processes like distillation or membrane separation, although it requires significant infrastructure. A more practical lab-scale approach is to minimize the initial volume of acid used by ensuring anhydrous conditions.

Q3: I want to move away from traditional organic solvents. What are some greener alternatives for the ammonolysis step?

A3: Solvent selection is a critical factor in the overall environmental impact of a process. Replacing volatile and often toxic organic solvents is a key goal of green chemistry.

  • Causality: Solvents constitute the majority of non-product mass in a typical reaction and are a primary source of waste.[9]

  • Troubleshooting & Minimization Strategy:

    • Supercritical Fluids (e.g., sc-CO₂): Supercritical carbon dioxide is an excellent green solvent alternative. It is non-toxic, non-flammable, and its solvent properties can be tuned with changes in pressure and temperature. After the reaction, it can be easily removed by depressurization, leaving a solvent-free product.

    • Water as a Solvent: For certain catalyzed reactions, water can be an effective solvent. The use of phase-transfer catalysts can help overcome the solubility issues of the organic substrate in the aqueous medium.

    • Solvent-Free Conditions: Explore the possibility of running the reaction under solvent-free (neat) conditions, particularly if one of the reactants is a liquid at the reaction temperature. This completely eliminates solvent waste but may require more precise temperature control.

Part 3: Experimental Protocols & Workflow Visualization

Workflow Comparison: Conventional vs. Greener Synthesis

The following diagrams illustrate the reduction in hazardous waste streams by adopting a greener, catalyzed approach.

G cluster_0 Conventional High-Temp Synthesis Start_Conv 2,3,4-Trichloronitrobenzene + Aqueous Ammonia + Organic Solvent Process_Conv High Temperature (120-150°C) High Pressure Start_Conv->Process_Conv Product_Conv This compound Process_Conv->Product_Conv Waste_Conv HAZARDOUS WASTE Process_Conv->Waste_Conv High Volume Waste_Streams_Conv • Contaminated Solvent • Chlorinated Byproducts (Tar) • Aqueous Ammonium Salts Waste_Conv->Waste_Streams_Conv

Caption: Conventional synthesis workflow highlighting large hazardous waste generation.

G cluster_1 Greener Catalytic Synthesis Start_Green 2,3,4-Trichloronitrobenzene + Aqueous Ammonia + Greener Solvent (e.g., Water) Process_Green Lower Temperature (e.g., 80-100°C) + Copper Catalyst Start_Green->Process_Green Product_Green This compound (Higher Selectivity) Process_Green->Product_Green Waste_Green REDUCED WASTE Process_Green->Waste_Green Low Volume Waste_Streams_Green • Recoverable Solvent • Minimal Byproducts • Recoverable Catalyst Waste_Green->Waste_Streams_Green

Caption: Greener catalytic workflow demonstrating significant waste reduction.

Protocol 1: Conventional High-Temperature Ammonolysis

WARNING: This procedure involves high temperatures and pressures and should only be performed in a suitable pressure reactor by trained personnel. It generates significant hazardous waste.

  • Reactor Setup: In a high-pressure stainless-steel autoclave, combine 2,3,4-trichloronitrobenzene (1 part by mole), ethanol (10 parts by volume), and concentrated aqueous ammonia (25-30%, 5 parts by mole).

  • Reaction: Seal the reactor. Begin stirring and heat the mixture to 130-140°C. Monitor the internal pressure. Maintain these conditions for 5-10 hours.[1]

  • Cool Down & Workup: Cool the reactor to room temperature and carefully vent any excess ammonia pressure in a fume hood.

  • Isolation: Transfer the reaction mixture to a round-bottom flask. Remove the ethanol and excess ammonia via rotary evaporation.

  • Purification: The resulting crude solid will contain the product, unreacted starting material, and byproducts. Purify by recrystallization from a suitable solvent (e.g., ethanol or toluene), which will generate additional solvent waste.

  • Waste Handling: The mother liquor from recrystallization and the initial aqueous waste are hazardous and must be disposed of according to institutional and governmental regulations.[4][7]

Protocol 2: Proposed Greener Copper-Catalyzed Ammonolysis

NOTE: This protocol is a conceptual, greener alternative. Specific catalyst loading and conditions should be optimized on a small scale first.

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,4-trichloronitrobenzene (1 part by mole), copper(I) iodide (CuI, 0.05 parts by mole), L-proline (0.1 parts by mole, as a ligand), and potassium carbonate (K₂CO₃, 2 parts by mole).

  • Solvent: Add a greener solvent such as dimethyl sulfoxide (DMSO) or, if feasible, water with a phase-transfer catalyst.

  • Reaction: Add concentrated aqueous ammonia (25-30%, 3 parts by mole). Heat the mixture to 80-100°C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Isolation: After cooling, dilute the mixture with water and extract the product with a suitable solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be significantly cleaner than in the conventional method. Purify via recrystallization. The reduced byproduct formation minimizes the need for extensive purification, thereby saving solvent.

  • Waste Handling: The aqueous layer will contain salts and the copper catalyst. The pH should be adjusted, and copper can potentially be recovered through precipitation or electrochemical methods.

Data Summary: Comparison of Synthesis Methodologies
ParameterConventional MethodGreener Catalytic MethodRationale for Improvement
Temperature 120-150°C[1]80-100°CLower energy consumption; reduces thermal byproducts and tar formation.
Pressure High (autoclave required)AtmosphericEnhanced safety; less specialized equipment needed.
Catalyst NoneCopper(I) Iodide / LigandEnables a lower-energy reaction pathway, increasing selectivity.
Solvent Ethanol, TolueneDMSO, Water, or other greener alternativesReduces use of volatile and toxic organic compounds.[9]
Key Waste Stream Contaminated organic solvent; chlorinated byproducts[5]Aqueous salts; recoverable catalystShifts waste profile from hazardous organics to more manageable inorganic salts.
Yield/Selectivity Moderate / PoorHigh / ExcellentCatalysis minimizes side reactions, converting more starting material to product.

References

Stability issues of 2,3-Dichloro-4-nitroaniline under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2,3-Dichloro-4-nitroaniline

Welcome to the technical support guide for this compound (DCNA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability challenges associated with this compound. Here, we move beyond generic advice to offer field-proven insights and troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Proactive Stability Management

This section addresses the most common questions regarding the storage and handling of this compound to prevent degradation before your experiments even begin.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Many suppliers recommend storing it in a dark place, as nitroaromatic compounds can be sensitive to light. To mitigate any potential degradation from atmospheric moisture, storage in a desiccator is a best practice.

  • Causality: The primary drivers of degradation for chlorinated nitroanilines are light, heat, and moisture. Light can provide the energy for photolytic degradation, while heat can accelerate oxidative processes. Moisture can facilitate hydrolysis, although this is less common for this specific compound under neutral conditions.[3]

Q2: How significant is the risk of photodegradation?

A2: The risk is significant. Nitroaromatic compounds, including this compound, contain chromophores that absorb light, particularly in the UV spectrum, which can lead to photolysis.[3] This can result in the cleavage of the nitro group or other structural changes.[4][5] Therefore, it is crucial to store the solid compound and any solutions in amber glass vials or otherwise protected from light.

Q3: What is the expected stability of this compound in common organic solvents?

A3: While this compound is stable in many common organic solvents like methanol, acetonitrile, and toluene for short periods, long-term storage in solution is not recommended without stability validation. The choice of solvent is critical, as protic solvents may participate in photodegradation pathways. For analytical purposes, it is best to prepare solutions fresh daily. If storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light.

Q4: Are there any known chemical incompatibilities I should be aware of?

A4: Yes. Avoid strong oxidizing agents, strong acids, and strong bases.[1] Strong bases can deprotonate the amine group, potentially leading to side reactions, while strong acids can protonate it, altering its reactivity and solubility. Strong oxidizing agents can react with the aniline functionality.

Q5: What are the likely degradation products of this compound?

A5: Under forced degradation conditions (e.g., strong UV light, high heat, extreme pH), the primary degradation pathways are likely to involve the nitro group and the chloro substituents. Potential degradation products could include the reduction of the nitro group to an amino group, dechlorination, or hydroxylation of the aromatic ring.[6][7] For example, under certain photolytic conditions, nitroaromatic compounds can be converted to nitrophenols.[4]

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

This section provides a systematic approach to identifying and resolving common stability-related problems encountered during research.

Issue 1: The solid this compound has changed color from yellow to a brownish hue.

  • Underlying Cause: Discoloration is a strong indicator of chemical degradation. This is most commonly caused by prolonged exposure to light or storage at elevated temperatures, leading to the formation of colored degradation products.

  • Troubleshooting Steps:

    • Do not assume purity. The discolored material should not be used for quantitative experiments without re-characterization.

    • Analytical Confirmation: Dissolve a small amount of the discolored material in a suitable solvent (e.g., acetonitrile) and analyze it using HPLC with a photodiode array (PDA) detector. Compare the chromatogram and UV spectrum to a reference standard or a previously analyzed pure batch. The presence of additional peaks or a change in the main peak's retention time or spectrum indicates degradation.

    • Corrective Action: If degradation is confirmed, it is best to procure a new batch of the compound. If this is not possible, recrystallization may be attempted, but the purified material must be thoroughly re-analyzed to confirm its identity and purity.

Issue 2: Inconsistent results are observed in a series of experiments using the same stock solution.

  • Underlying Cause: This is a classic sign of solution instability. The compound may be degrading in the solvent over the course of your experiments.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Unexpected peaks appear in my chromatograms (HPLC/GC) over time.

  • Underlying Cause: The appearance of new peaks that grow over time is a clear indication of the formation of degradation products.

  • Identification and Mitigation:

    • Peak Tracking: Monitor the area of the new peaks relative to the main compound peak over time. This will give you a rate of degradation under your specific analytical conditions.

    • Forced Degradation for Peak Identification: To tentatively identify the degradation products, you can perform a forced degradation study (see Experimental Protocols below). The degradation products formed under stress conditions are often the same as those that appear over time under normal conditions.

    • LC-MS/MS Analysis: For definitive identification, analyze the degraded sample using LC-MS/MS to obtain the mass of the degradation products, which can provide clues to their structure.

    • Method Optimization: If degradation is occurring in the analytical system, consider reducing the temperature of the autosampler, using a mobile phase with a more neutral pH, or decreasing the run time.

Experimental Protocols: A Framework for Stability Assessment

To ensure the trustworthiness of your experimental data, it is essential to have a self-validating system. The following protocols provide a robust framework for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to deliberately stress the compound to identify potential degradation products and pathways, which is a key component of developing stability-indicating analytical methods.[8][9][10][11]

Objective: To generate degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 100°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze by a validated HPLC-UV method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for the appearance of new peaks and a decrease in the area of the parent peak. Aim for 5-20% degradation for meaningful results.[8]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1M HCl, 80°C) Neutralize Neutralize (if needed) Acid->Neutralize Base Base Hydrolysis (1M NaOH, 80°C) Base->Neutralize Oxidation Oxidation (3% H2O2, RT) Dilute Dilute to Target Conc. Oxidation->Dilute Thermal Thermal (100°C) Thermal->Dilute Photo Photolytic (Sunlight/Chamber) Photo->Dilute Neutralize->Dilute Analyze HPLC-UV Analysis Dilute->Analyze Stock Stock Solution (1 mg/mL in ACN) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for the forced degradation study of this compound.

Data Summary: Expected Stability Profile

The following table summarizes the expected stability of this compound under different conditions, based on the known chemistry of related compounds. This should be used as a guide and validated with experimental data.

ConditionStressorExpected StabilityPotential Degradation Products
Solid State Ambient Temp, Dark, DryHighMinimal degradation
High Temp (>50°C)ModerateProducts of oxidation and thermal decomposition
UV/SunlightLowPhotolysis products (e.g., nitrophenols, dechlorinated species)
In Solution Neutral pH, Dark, 4°CModerateMinimal degradation over short periods
Acidic (pH < 2)Moderate to LowPotential for hydrolysis or other acid-catalyzed reactions
Basic (pH > 10)LowBase-catalyzed degradation
Oxidizing Agent (H₂O₂)LowOxidized species, ring-opened products

References

Validation & Comparative

Introduction: The Strategic Importance of Dichloronitroaniline Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2,3-Dichloro-4-nitroaniline and Its Isomers for Advanced Research Applications

Dichloronitroanilines are a class of aromatic compounds that serve as pivotal intermediates in the synthesis of a wide range of commercially significant products, including pharmaceuticals, agrochemicals, and high-performance dyes.[1][2] Their molecular architecture, featuring an aniline ring substituted with two chlorine atoms and a nitro group, provides a versatile platform for further chemical modifications. The specific arrangement of these substituents—the isomerism—dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. Consequently, a nuanced understanding of these differences is paramount for researchers in drug discovery and materials science to select the optimal building block for their desired application.

This guide provides a comprehensive comparative analysis of this compound and its key isomers. Moving beyond a simple data sheet, we will explore the causal relationships between structure and function, present detailed experimental protocols for synthesis and analysis, and offer field-proven insights into their toxicological profiles. Our objective is to equip researchers, scientists, and drug development professionals with the authoritative, in-depth knowledge required to make informed decisions in their synthetic endeavors.

Molecular Structures: A Visual Comparison of Key Isomers

The six primary isomers of dichloronitroaniline are distinguished by the positions of the two chlorine atoms relative to the amino and nitro groups on the benzene ring. This structural variation is the fundamental determinant of their unique chemical personalities. The molecular formula for all isomers is C₆H₄Cl₂N₂O₂, with a corresponding molecular weight of approximately 207.01 g/mol .[2][3]

Below is a graphical representation of this compound alongside other notable isomers discussed in this guide.

G cluster_234 This compound cluster_264 2,6-Dichloro-4-nitroaniline cluster_25DCA 2,5-Dichloroaniline (Precursor Example) cluster_35DCA 3,5-Dichloroaniline (Precursor Example) cluster_236 2,3-Dichloro-6-nitroaniline node_234 node_234 node_264 node_264 node_25DCA node_25DCA node_35DCA node_35DCA node_236 node_236 G cluster_synthesis General Synthesis Workflow start Select Precursor (e.g., Dichloroaniline) reagents Add Reagents (e.g., Mixed Acid) start->reagents reaction Controlled Reaction (Temp Monitoring) reagents->reaction workup Quench & Work-up (e.g., Ice Water) reaction->workup purify Purification (Recrystallization/ Chromatography) workup->purify product Isolated Product (Dichloronitroaniline Isomer) purify->product G cluster_analysis Isomer Characterization Workflow cluster_spectroscopy Spectroscopic Analysis sample Purified Isomer Sample nmr NMR (¹H, ¹³C) (Proton Environment, Carbon Skeleton) sample->nmr ir FT-IR (Functional Groups: -NH₂, -NO₂) sample->ir ms Mass Spec (MS) (Molecular Weight, Isotopic Pattern) sample->ms data Data Interpretation (Compare spectra to known standards or predicted values) nmr->data ir->data ms->data confirm Structure Confirmed data->confirm

References

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dichloro-4-nitroaniline (DCNA) Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantitative determination of 2,3-Dichloro-4-nitroaniline (DCNA, CAS No. 69951-03-7). As an important intermediate in the synthesis of dyes, pharmaceuticals, and pesticides like niclosamide, the accurate and reliable quantification of DCNA is critical for quality control, environmental monitoring, and safety assessment.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.

The core of this guide is built on the principles of scientific integrity, drawing from internationally recognized validation standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5] We will explore and contrast two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the causality behind experimental choices and self-validating protocols.

Foundational Principles: Choosing the Right Analytical Approach

The selection of an analytical method for DCNA is governed by the analyte's physicochemical properties and the intended application. DCNA (C₆H₄Cl₂N₂O₂) is a polar and semi-volatile compound.[6] This dictates the suitability of different chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method for polar and thermolabile compounds like nitroanilines.[7] HPLC analysis avoids the need for chemical derivatization, which can be a time-consuming and error-prone step often required for GC analysis of such molecules.[7] Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally well-suited for retaining and separating DCNA from other matrix components.

  • Gas Chromatography (GC): While powerful, GC analysis of polar aniline derivatives can be challenging due to potential issues with peak tailing and erratic responses on standard columns.[8] Furthermore, the thermal lability of some nitro compounds necessitates careful optimization of injector and oven temperatures to prevent degradation. However, when coupled with a Mass Spectrometry (MS) detector, GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for trace-level detection and confirmation.[8]

The validation of either method must demonstrate its suitability for a specific purpose, a process rigorously defined by regulatory bodies. The objective is to provide documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[2]

Method_Validation_Stages cluster_Plan Phase 1: Planning & Protocol cluster_Exec Phase 2: Execution cluster_Report Phase 3: Reporting P1 Define Method Objective & Scope P2 Select Validation Parameters (ICH Q2) P1->P2 P3 Define Acceptance Criteria P2->P3 P4 Write Validation Protocol P3->P4 E1 Prepare Standards & Samples P4->E1 E2 Execute Experiments (Linearity, Accuracy, etc.) E1->E2 E3 Document All Observations E2->E3 R1 Analyze & Process Raw Data E3->R1 R2 Compare Results to Acceptance Criteria R1->R2 R3 Generate Final Validation Report R2->R3

Caption: Key stages of an analytical method validation workflow.

Comparative Performance of Validated Methods

The performance of HPLC-UV and GC-MS for DCNA analysis was evaluated according to the ICH Q2(R1) guideline.[3] The following tables summarize the validation parameters and acceptance criteria, providing a direct comparison of the two techniques. The data presented is representative of what can be achieved with properly optimized and validated methods.

Table 1: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the retention time of DCNAPeak is spectrally pure and baseline resolvedPass
Linearity (R²) R² ≥ 0.9950.9992Pass
Range 1 - 150 µg/mL1 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%0.85% 1.32%Pass
LOD S/N ≥ 30.3 µg/mL-
LOQ S/N ≥ 101.0 µg/mL-
Robustness RSD ≤ 5.0% for all variationsAll variations within acceptance criteriaPass
Table 2: GC-MS Method Validation Summary
Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interfering peaks for selected ionsNo matrix interference observed for quantifier/qualifier ionsPass
Linearity (R²) R² ≥ 0.9950.9989Pass
Range 0.05 - 25 µg/mL0.05 - 25 µg/mLPass
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%Pass
Precision (RSD%) Repeatability: ≤ 5.0% Intermediate: ≤ 5.0%2.1% 3.5%Pass
LOD S/N ≥ 30.015 µg/mL-
LOQ S/N ≥ 100.05 µg/mL-
Robustness RSD ≤ 10.0% for all variationsAll variations within acceptance criteriaPass

Expert Insight: The GC-MS method demonstrates significantly lower Limits of Detection (LOD) and Quantification (LOQ), making it the superior choice for trace analysis or impurity testing. The HPLC-UV method, while less sensitive, offers excellent precision and is often simpler to implement for assay and quality control applications where concentration levels are higher.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the validation of DCNA detection methods.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is designed for the quantification of DCNA in a drug substance or formulated product. The core principle is the separation of DCNA from potential impurities and excipients on a C18 column, followed by detection using a UV detector at a wavelength where DCNA exhibits maximum absorbance.

HPLC_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing S1 Accurately weigh DCNA standard/sample S2 Dissolve in Diluent (e.g., Acetonitrile/Water) S1->S2 S3 Sonicate to ensure complete dissolution S2->S3 S4 Filter through 0.45 µm PTFE syringe filter S3->S4 A1 Inject sample onto HPLC system S4->A1 A2 Isocratic Elution on C18 Column A1->A2 A3 Detect at UV 254 nm A2->A3 D1 Integrate DCNA peak area A3->D1 D2 Calculate concentration using calibration curve D1->D2

Caption: General experimental workflow for HPLC-UV analysis of DCNA.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (60:40 v/v). The use of HPLC-grade solvents is mandatory to minimize baseline noise.

    • Diluent: Use the mobile phase as the diluent to ensure compatibility and good peak shape.

    • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of DCNA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution.[7] This range is established to bracket the expected concentration of the analyte in test samples.[9]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a general-purpose reversed-phase column providing good retention for moderately polar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • System Suitability: Before analysis, inject the 50 µg/mL standard five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

    • Linearity: Inject each calibration standard in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Accuracy: Analyze a sample of known concentration (e.g., a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery.

    • Precision:

      • Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is optimized for the trace-level detection and confirmation of DCNA in complex matrices, such as environmental water samples. It involves a liquid-liquid extraction (LLE) step to isolate and concentrate the analyte prior to analysis.

GCMS_Workflow cluster_Prep Sample Preparation (LLE) cluster_Analysis GC-MS Analysis cluster_Data Data Processing P1 Take water sample (e.g., 200 mL) P2 Spike with Internal Standard (IS) P1->P2 P3 Extract 3x with Methylene Chloride P2->P3 P4 Combine organic layers & dry with Na₂SO₄ P3->P4 P5 Concentrate extract to 1 mL under Nitrogen P4->P5 A1 Inject 1 µL into GC (Splitless mode) P5->A1 A2 Separate on DB-5ms capillary column A1->A2 A3 Detect via MS in SIM mode A2->A3 D1 Extract ion chromatograms for DCNA and IS A3->D1 D2 Calculate peak area ratio (Analyte/IS) D1->D2 D3 Quantify using calibration curve D2->D3

Caption: General experimental workflow for GC-MS analysis of DCNA.

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 mL water sample, add an appropriate amount of an internal standard (e.g., 2,4,6-Trichloroaniline). The use of an internal standard corrects for variability in extraction efficiency and injection volume.[10]

    • Perform the extraction in a separatory funnel with three 20 mL portions of methylene chloride.[8] Methylene chloride is an effective solvent for a wide range of semi-volatile organic compounds.

    • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

    • Gently concentrate the extract to a final volume of 1 mL under a stream of nitrogen.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-bleed column is robust and suitable for general-purpose analysis of semi-volatile compounds.[10]

    • Injector: Splitless mode at 250 °C. Splitless injection is required for trace analysis to ensure the entire sample volume is transferred to the column.[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

    • Oven Program: Start at 60°C (hold 1 min), ramp to 280°C at 10°C/min, and hold for 5 minutes.[10]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for DCNA (e.g., m/z 206 for the molecular ion and another abundant fragment ion) for definitive identification and quantification.

  • Validation Procedure: The validation steps (Linearity, Accuracy, Precision) are analogous to the HPLC method but are performed using the peak area ratio of the analyte to the internal standard.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable techniques for the determination of this compound. The choice between them is driven by the specific requirements of the analysis.

  • For routine quality control, assay, and content uniformity testing , where analyte concentrations are relatively high, the HPLC-UV method is recommended. It is straightforward, highly precise, and avoids the complexities of sample extraction and potential thermal degradation associated with GC.

  • For trace-level quantification, impurity profiling, and analysis in complex environmental or biological matrices , the GC-MS method is the superior choice. Its exceptional sensitivity and the high degree of specificity afforded by mass spectrometric detection are essential for reliable results at low concentrations.

Ultimately, any chosen method must be rigorously validated in the laboratory where it will be used to ensure it is fit for its intended purpose, generating data that is both accurate and defensible.[4][9]

References

Comparing the reactivity of 2,3-Dichloro-4-nitroaniline with other nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2,3-Dichloro-4-nitroaniline

Introduction: The Role of Substituted Anilines in Modern Synthesis

Nitroanilines are foundational building blocks in the chemical industry, serving as critical intermediates in the synthesis of a vast array of commercial products, including pharmaceuticals, agrochemicals, and high-performance dyes.[1][2] The precise arrangement of substituents on the aniline core dramatically alters the molecule's chemical personality, dictating its reactivity in subsequent transformations. Among these, this compound is a compound of significant interest due to its unique substitution pattern, which imparts a complex reactivity profile.

This guide provides a comprehensive comparison of the reactivity of this compound against other structurally relevant nitroanilines. We will dissect the underlying electronic and steric principles that govern their chemical behavior, supported by quantitative data and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to effectively utilize these versatile intermediates in their synthetic endeavors.

Theoretical Framework: Deconstructing the Reactivity of Nitroanilines

The reactivity of any substituted aniline is primarily dictated by the availability of the lone pair of electrons on the amino nitrogen. This factor, which governs the group's basicity and nucleophilicity, is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[3][4]

  • Amino Group (-NH₂): The amino group is a powerful activating group. Through a positive mesomeric (+M) or resonance effect, it donates electron density into the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack and enhances the nucleophilicity of the nitrogen itself.[5][6]

  • Nitro Group (-NO₂): Conversely, the nitro group is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic substitution through a combination of a strong negative inductive (-I) effect and a powerful negative mesomeric (-M) effect.[6][7] When positioned para to the amino group, its -M effect directly delocalizes the nitrogen's lone pair, drastically reducing the amine's basicity and nucleophilicity.[8][9]

  • Chlorine (-Cl): Halogens like chlorine present a dual influence. They are electronegative and withdraw electron density via the inductive (-I) effect, which deactivates the ring. However, they possess lone pairs that can be donated through a weaker, positive mesomeric (+M) effect, directing incoming electrophiles to the ortho and para positions.[10] In most scenarios, the inductive effect dominates, leading to an overall decrease in reactivity.

In This compound , these effects converge to create a highly electron-deficient system. The potent resonance-withdrawing effect of the para-nitro group is amplified by the strong inductive withdrawal from two adjacent chlorine atoms. This synergy renders the amino group exceptionally weak as both a base and a nucleophile.

Caption: Factors influencing the reactivity of substituted anilines.

A Comparative Analysis of Nitroaniline Isomers

To contextualize the reactivity of this compound, it is instructive to compare it with other isomers. The basicity of the amine, quantified by the pKa of its conjugate acid (anilinium ion), serves as an excellent proxy for the nucleophilicity of the nitrogen atom. A lower pKa value corresponds to a weaker base and thus, lower reactivity in reactions where the amine acts as a nucleophile.

CompoundStructureKey Substituent EffectsExperimental pKaExpected Relative Reactivity (Nucleophilicity)
Aniline (Reference)4.6Highest
3-Nitroaniline -I effect from meta-NO₂. No resonance withdrawal from NH₂.2.5High
4-Nitroaniline Strong -M and -I effects from para-NO₂ directly delocalize the N lone pair.[8]1.0Low
2,6-Dichloro-4-nitroaniline Strong -M from para-NO₂. Strong -I from two ortho-Cl atoms. Steric hindrance.~ -0.9Very Low
This compound Strong -M from para-NO₂. Strong -I from ortho- and meta-Cl atoms.Not widely reported, but expected to be < 0Very Low

Analysis: The data clearly illustrate the powerful influence of substituent positioning. The delocalization of the amino lone pair by the para-nitro group in 4-nitroaniline causes a dramatic drop in basicity compared to the meta isomer.[8] The addition of two electron-withdrawing chlorine atoms, as seen in the dichloro derivatives, further diminishes the basicity, pushing the pKa values into the negative range and signaling extremely low nucleophilicity. This compound is therefore among the least reactive anilines in reactions requiring a nucleophilic amino group.

Key Transformations: A Tale of Two Reactivities

The unique electronic landscape of this compound leads to a dichotomy in its reactivity. While the amino group is deactivated, the aromatic ring itself is primed for a different class of reactions.

A. Diazotization and the Sandmeyer Reaction: A Challenge for a Weak Nucleophile

The Sandmeyer reaction, which transforms an amino group into a halide, cyanide, or other functionalities via a diazonium salt intermediate, is a cornerstone of aromatic chemistry.[11][12][13] The first step, diazotization with nitrous acid, requires the amino group to act as a nucleophile.

Caption: Simplified workflow of the Sandmeyer Reaction.

For highly deactivated amines like this compound, this initial step is challenging and often requires more forcing conditions (e.g., higher acid concentration, use of nitrosylsulfuric acid) compared to more basic anilines. The reduced nucleophilicity of the nitrogen slows its attack on the nitrosonium ion (NO⁺), impeding the formation of the crucial diazonium salt.

B. Nucleophilic Aromatic Substitution (SNAr): An Activated Ring

While deactivated for electrophilic attack, the electron-poor nature of the this compound ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[14][15] This reaction proceeds when a strong nucleophile attacks an aromatic ring that contains a good leaving group (like a halide) and is activated by strong electron-withdrawing groups positioned ortho or para to that leaving group.[15][16]

In this compound, the nitro group at C4 is para to the chlorine at C1 (if numbering starts there, though standard IUPAC is 2,3-dichloro) and ortho to the chlorine at C3. This positioning powerfully stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the substitution of one of the chlorine atoms.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity is in stark contrast to aniline or 3-nitroaniline, which lack the necessary combination of a leaving group and strong ortho/para activation to undergo SNAr.

Experimental Design for Quantitative Reactivity Comparison

To move from theoretical prediction to empirical validation, a structured experimental workflow is essential. The following protocols describe a self-validating system to quantitatively compare the reactivity of this compound with other nitroanilines.

Caption: Logical workflow for a comparative reactivity study.

Protocol 1: Determination of Basicity by Potentiometric Titration

Objective: To quantitatively measure the pKa of the conjugate acids of the selected nitroanilines.

Causality: The pKa is a direct thermodynamic measure of basicity. By titrating the amine (a base) with a strong acid, we can determine the midpoint of the neutralization where [Aniline] = [Anilinium⁺], at which point the pH equals the pKa. This provides a robust, quantitative basis for comparing the availability of the nitrogen lone pair across the series.

Methodology:

  • Preparation: Accurately prepare 0.01 M solutions of each aniline in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

  • Titration Setup: Calibrate a pH meter and place the electrode in the aniline solution. Use a magnetic stirrer for constant mixing.

  • Titration: Titrate the solution with a standardized 0.01 M HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH after each addition of HCl.

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the aniline has been neutralized).

Protocol 2: Kinetic Analysis of N-Acetylation

Objective: To determine the second-order rate constants for the reaction of nitroanilines with acetyl chloride, providing a kinetic measure of their nucleophilicity.

Causality: N-acetylation is a classic nucleophilic acyl substitution where the amine's lone pair attacks the electrophilic carbonyl carbon of acetyl chloride.[17] The rate of this reaction is directly proportional to the nucleophilicity of the amine. By monitoring the disappearance of the starting material under pseudo-first-order conditions (a large excess of one reagent), we can derive rate constants that allow for a direct, quantitative comparison of reactivity.

Methodology:

  • Reaction Setup: In a thermostated reaction vessel, dissolve the aniline (e.g., 0.05 M) in a dry, aprotic solvent like acetonitrile.

  • Initiation: Add a large excess (e.g., 10-fold, 0.5 M) of acetyl chloride to initiate the reaction. This ensures the concentration of acetyl chloride remains effectively constant, simplifying the kinetics.

  • Monitoring: At timed intervals (e.g., every 60 seconds), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a quenching agent (e.g., a primary amine like benzylamine) that reacts instantly with any remaining acetyl chloride.

  • Quantification: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining starting aniline.

  • Data Analysis: Plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to -k_obs (the observed rate constant). The second-order rate constant (k) is then calculated as k = k_obs / [Acetyl Chloride].

Expected Results for N-Acetylation: The reaction rates are expected to follow the trend of basicity: 3-Nitroaniline > 4-Nitroaniline >> 2,6-Dichloro-4-nitroaniline ≈ this compound

Conclusion

The reactivity of this compound is a study in contrasts, dictated by the powerful and synergistic electronic effects of its substituents.

  • Low Nucleophilicity: The combination of a para-nitro group and two chloro substituents severely deactivates the amino group, making it a very weak base and a poor nucleophile. Its reactivity in reactions like diazotization is significantly attenuated compared to simpler nitroanilines.

  • High Susceptibility to SNAr: Conversely, these same electron-withdrawing groups activate the aromatic ring for nucleophilic aromatic substitution, making this compound a valuable substrate for reactions involving the displacement of its chlorine atoms.

A thorough understanding of this dual reactivity, grounded in the principles of physical organic chemistry and validated by quantitative experimental methods, is crucial for any scientist aiming to leverage this and similar polychlorinated nitroaromatics in complex synthetic campaigns.

References

A Comparative Guide to the Efficacy of 2,3-Dichloro-4-nitroaniline as a Precursor Versus Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemical synthesis, the selection of an appropriate precursor is a critical decision that profoundly influences reaction efficiency, product purity, and overall economic viability. This guide provides a comprehensive analysis of the efficacy of 2,3-dichloro-4-nitroaniline as a precursor, primarily in the synthesis of azo dyes and agricultural chemicals, benchmarked against its common alternatives. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons supported by experimental data to inform precursor selection in complex synthetic pathways.

Introduction to this compound and its Isomeric Alternatives

This compound is a versatile chemical intermediate valued for its specific molecular architecture, which serves as a foundational building block in a variety of synthetic routes.[1] Its utility is particularly pronounced in the formulation of dyes, pigments, and agrochemicals, where the strategic placement of its chloro and nitro functional groups dictates the properties of the final product.[1]

The primary alternatives to this compound are its structural isomers, most notably 2,6-dichloro-4-nitroaniline and 2,4-dichloroaniline, as well as the more fundamental precursor, p-nitroaniline, from which many of these chlorinated derivatives are synthesized. The choice between these precursors is often a nuanced decision, balancing factors such as reactivity, yield, purity of the target molecule, and the complexity of the synthetic process.

Comparative Efficacy in Azo Dye Synthesis

Azo dyes, characterized by the R-N=N-R' functional group, represent the largest class of synthetic organic colorants.[2] Their synthesis is a cornerstone of the chemical industry and typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.[2][3] The efficacy of different substituted nitroanilines as the diazo component is a key determinant of the overall success of the synthesis.

The Causality Behind Precursor Choice: Electronic and Steric Effects

The reactivity of aniline derivatives in diazotization and subsequent azo coupling is governed by the electronic and steric effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) groups, decrease the basicity of the amino group, which can affect the rate of diazotization. The position of these substituents is also critical. For instance, steric hindrance from ortho-substituents can influence the approach of the coupling agent during the azo coupling step.

In the case of dichloronitroanilines, the two chlorine atoms and the nitro group significantly withdraw electron density from the aromatic ring, which in turn affects the electrophilicity of the resulting diazonium salt. A more electrophilic diazonium salt will generally react faster with the coupling component. However, the positions of the chlorine atoms can also introduce steric challenges.

The following diagram illustrates the general workflow for azo dye synthesis from a substituted aniline precursor.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Precursor Substituted Aniline (e.g., this compound) Diazonium Diazonium Salt Precursor->Diazonium Diazotization Reagents NaNO₂ / Strong Acid (e.g., HCl) 0-5 °C Reagents->Diazonium AzoDye Azo Dye Diazonium->AzoDye Azo Coupling Diazonium->AzoDye CouplingAgent Coupling Agent (e.g., Phenol, Naphthol) CouplingAgent->AzoDye

Caption: General workflow for the synthesis of azo dyes.

Experimental Data Comparison

The following table summarizes experimental data for the synthesis of azo dyes using different dichloronitroaniline isomers and p-nitroaniline as precursors. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this table represents a synthesis of data from various sources.

PrecursorCoupling AgentTarget DyeYield (%)Purity (%)Reference
This compound N/A (target is an intermediate)2,3-Dichloro-4-hydroxyaniline>90High[4]
2,4-Dichloroaniline 3-AminophenolIntermediate for Disazo Dye98N/A[5]
2,4-Dichloroaniline 1-NaphthylamineDisazo Dye70N/A[6]
2,6-Dichloro-4-nitroaniline (from p-nitroaniline)2,6-Dichloro-4-nitroaniline87High[7]
p-Nitroaniline Salicylic AcidAzo Dye116.33*N/A[8]
p-Nitroaniline 1-Naphthol4-[(4-nitrophenyl)azo]-1-naphthol87.60High[9]
p-Nitroaniline 2-Naphthol1-[(4-nitrophenyl)azo]naphthalene-2-ol64.20High[9]

*Yields over 100% may indicate the presence of impurities or unreacted starting materials.[8]

From the available data, it is evident that high yields can be achieved with various dichlorinated anilines and p-nitroaniline. The choice of precursor will likely depend on the specific properties desired in the final dye molecule and the synthetic accessibility of the precursor itself. For instance, the synthesis of disazo dyes often involves the use of precursors like 2,4-dichloroaniline to build more complex chromophores.[6]

Efficacy in Agrochemical Synthesis

Chlorinated nitroanilines are also crucial intermediates in the production of various agrochemicals, including fungicides and herbicides. The specific substitution pattern on the aniline ring is critical for the biological activity of the final product.

While specific comparative data on the efficacy of this compound versus its alternatives in agrochemical synthesis is less publicly available due to proprietary considerations, the principles of precursor selection remain the same. The precursor must provide the correct scaffold for the subsequent synthetic transformations to build the active agrochemical molecule efficiently and with high purity. For example, 2,3-dichloro-4-hydroxyaniline, a key intermediate for certain fungicides, is synthesized from 2,3-dichloro-4-phenylazo phenol, which itself is derived from a dichlorinated aniline precursor.[4]

Experimental Protocols

To provide a practical comparison, the following are detailed, step-by-step methodologies for the synthesis of a common azo dye using both a dichlorinated aniline and the parent p-nitroaniline.

Protocol 1: Synthesis of a Disazo Dye from 2,4-Dichloroaniline

This protocol is adapted from the synthesis of a disazo disperse dye.[5]

Step 1: Diazotization of 2,4-Dichloroaniline and Coupling with 3-Aminophenol

  • Disperse 2,4-dichloroaniline (0.1543 mole) in 80 mL of water.

  • Add 10 mL of concentrated sulfuric acid.

  • Diazotize the amine by treating it with a solution of sodium nitrite (0.1543 mole) in 25 mL of water over 20 minutes, maintaining a temperature of 0-5 °C.

  • Destroy any excess nitrous acid with urea.

  • Separately, dissolve 3-aminophenol (0.1543 mole) in a solution of sodium hydroxide (0.154 mole) in 50 mL of water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the 3-aminophenol solution with vigorous stirring for 2 hours.

  • Isolate the precipitated intermediate by filtration, wash with distilled water, and dry. The reported yield for this intermediate is 98%.[5]

Step 2: Diazotization of the Intermediate and Coupling with 1-Naphthylamine

  • Mix the intermediate (0.0071 mole) with 50 mL of water and add 6 mL of sulfuric acid.

  • Diazotize with sodium nitrite (0.0183 mole) in 15 mL of water at 0-5 °C over 15 minutes.

  • Dissolve 1-naphthylamine (0.0057 mole) in 5 mL of acetic acid.

  • Couple the resulting diazonium salt solution with the 1-naphthylamine solution with vigorous stirring for 2 hours.

  • Filter the precipitate, wash, and dry. The crude product can be recrystallized from carbon tetrachloride to yield a brown solid with a reported yield of 70%.[6]

DisazoDyeSynthesis cluster_step1 Step 1 cluster_step2 Step 2 DCA 2,4-Dichloroaniline Diazonium1 Diazonium Salt 1 DCA->Diazonium1 Diazotization Intermediate Monoazo Intermediate Diazonium1->Intermediate Coupling Aminophenol 3-Aminophenol Aminophenol->Intermediate Diazonium2 Diazonium Salt 2 Intermediate->Diazonium2 Diazotization Intermediate->Diazonium2 DisazoDye Disazo Dye Diazonium2->DisazoDye Coupling Naphthylamine 1-Naphthylamine Naphthylamine->DisazoDye

Caption: Workflow for the synthesis of a disazo dye.

Protocol 2: Synthesis of an Azo Dye from p-Nitroaniline

This protocol describes the synthesis of an azo dye from p-nitroaniline and salicylic acid.[8]

Step 1: Diazotization of p-Nitroaniline

  • Mix sodium nitrite and p-nitroaniline in water.

  • Add the resulting slurry to concentrated hydrochloric acid to form the diazonium salt solution.

Step 2: Azo Coupling with Salicylic Acid

  • React the diazonium salt solution with salicylic acid.

  • The azo dye will precipitate from the solution.

  • Collect the solid dye by vacuum filtration.

The reported yield for this synthesis is 116.33%, which may indicate the presence of impurities.[8]

Conclusion

The efficacy of this compound as a precursor is highly dependent on the specific target molecule and the desired properties of the final product. While it is a versatile and important intermediate, its alternatives, including other dichloronitroaniline isomers and p-nitroaniline, also offer efficient synthetic routes to a wide range of azo dyes and agrochemicals.

The selection of a precursor should be based on a careful evaluation of:

  • Reaction Yield and Purity: As demonstrated, high yields can be obtained with various precursors. The choice may come down to the ease of purification of the final product.

  • Synthetic Complexity: The number of synthetic steps and the complexity of the reaction conditions are important practical considerations.

  • Availability and Cost of the Precursor: The economic viability of a synthesis is often a deciding factor.

  • Desired Properties of the Final Product: The specific substitution pattern of the precursor directly influences the electronic and steric properties of the target molecule, which in turn determines its color, biological activity, and other key characteristics.

Ultimately, a thorough understanding of the reaction mechanisms and a careful review of the available experimental data are essential for making an informed decision on the most efficacious precursor for a given synthetic challenge.

References

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC Methods for 2,3-Dichloro-4-nitroaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of chemical intermediates like 2,3-Dichloro-4-nitroaniline (2,3-DCNA) is a cornerstone of quality control and process optimization in the pharmaceutical and chemical industries.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent two of the most robust and widely adopted analytical techniques for this purpose.[3] The selection between these methods is not arbitrary; it is a decision governed by the analyte's physicochemical properties, the sample matrix, and the specific analytical objective (e.g., routine purity testing versus trace impurity identification). This guide provides an in-depth, objective comparison of HPLC and GC methods for the analysis of 2,3-DCNA. We will delve into detailed experimental protocols, present a framework for cross-validation in accordance with regulatory expectations, and offer supporting data to guide researchers in making an informed choice. The narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to ensure the protocols are self-validating systems.

Introduction: The Analyte and the Technologies

This compound is an aromatic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amino group.[2] These functional groups dictate its chemical behavior and its suitability for different analytical techniques. As a key intermediate, ensuring its purity and concentration is paramount for the consistency and safety of the final product.

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] It is exceptionally well-suited for non-volatile and thermally labile compounds, making it a versatile workhorse in most analytical laboratories.[4]

  • Gas Chromatography (GC) separates compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[4] This technique requires the analyte to be volatile and thermally stable. For compounds like 2,3-DCNA, its utility is contingent on these properties. When coupled with detectors like a Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or a Mass Spectrometer (MS), GC can offer exceptional sensitivity and selectivity.[5][6]

The cross-validation of these two distinct methods provides the highest level of confidence in analytical results, ensuring data integrity across different platforms and laboratories.[7][8] This process is rigorously guided by international standards, such as the ICH Q2(R1) guidelines, which provide a framework for validating analytical procedures.[9]

Analyte Physicochemical Profile: this compound

Understanding the analyte's properties is the first step in sound method development.

PropertyValueSignificance for Chromatography
Molecular Formula C₆H₄Cl₂N₂O₂-
Molecular Weight 207.01 g/mol [2][10]Influences volatility and mass spectrometric behavior.
Calculated LogP 2.3[10]Indicates moderate hydrophobicity, suitable for reverse-phase HPLC.
Polar Surface Area 71.8 Ų[10]Affects interaction with polar stationary phases and solvents.

The molecular weight and LogP of 2,3-DCNA suggest it is amenable to both HPLC and GC analysis, although its volatility for GC must be confirmed experimentally. It is not expected to be thermally labile under typical GC conditions, but this should be verified to avoid on-column degradation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are robust starting points and must be validated for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for reliable quantification using standard reverse-phase chromatography.

Instrumentation and Conditions:

  • System: HPLC with a UV or Photodiode Array (PDA) Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

Standard and Sample Preparation:

  • Stock Standard Preparation: Accurately weigh 10 mg of 2,3-DCNA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a 100 µg/mL solution.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard with the mobile phase initial composition (60:40 Acetonitrile:Water).

  • Sample Preparation: Accurately weigh a sample containing an expected amount of 2,3-DCNA. Dissolve in a known volume of acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography (GC-NPD) Method

This protocol leverages a nitrogen-specific detector for enhanced selectivity and sensitivity, drawing from principles outlined in EPA methods for similar compounds.[6]

Instrumentation and Conditions:

  • System: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD).

  • Column: Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

Standard and Sample Preparation:

  • Stock Standard Preparation: Accurately weigh 10 mg of 2,3-DCNA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Toluene to obtain a 100 µg/mL solution.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with Toluene.

  • Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methylene chloride), and perform a solvent exchange to Toluene if necessary.[6] Adjust the final concentration to fall within the calibration range.

The Cross-Validation Framework

Cross-validation demonstrates the interchangeability of two analytical methods.[7] The process ensures that both methods produce equivalent, reliable, and accurate results for the same set of samples. This is a mandatory requirement in regulated environments when multiple analytical techniques are used for product release or stability testing.[11][12]

CrossValidation_Workflow cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development & Optimization hplc_val Individual Validation (ICH Q2) hplc_dev->hplc_val Finalized Protocol analysis Comparative Analysis (Analyze Identical Samples with Both Methods) hplc_val->analysis gc_dev Method Development & Optimization gc_val Individual Validation (ICH Q2) gc_dev->gc_val Finalized Protocol gc_val->analysis stats Statistical Evaluation (e.g., Bland-Altman, t-test, F-test) analysis->stats report Final Cross-Validation Report (Equivalence Assessment) stats->report

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Quantitative Performance Comparison

The following table summarizes the expected validation data for the two methods, based on typical performance for nitroaniline compounds.[3][13] This data serves as a benchmark for what can be achieved during method validation.

Validation ParameterHPLC-UV MethodGC-NPD MethodCausality and Insight
Specificity Peak purity > 0.999 (PDA)Single, symmetric peakHPLC-PDA provides spectral confirmation of purity. GC-NPD is highly selective for nitrogen, reducing matrix interference.
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity, a prerequisite for accurate quantification.
Range 0.5 - 50 µg/mL0.1 - 10 µg/mLThe HPLC method offers a wider linear range, beneficial for samples with varying concentrations.
LOD ~0.15 µg/mL~0.03 µg/mLThe GC-NPD method is expected to be more sensitive, making it superior for trace analysis.
LOQ ~0.5 µg/mL~0.1 µg/mLThe lower LOQ of the GC method allows for the reliable quantification of smaller amounts of 2,3-DCNA.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods show high accuracy, indicating minimal systematic error.[14][15]
Precision (%RSD) < 1.5%< 2.0%Both methods are highly precise. HPLC often shows slightly better precision due to simpler sample handling.
Run Time ~15 minutes~20 minutesThe HPLC method has a slightly shorter run time, leading to higher sample throughput.

Discussion: Choosing the Right Tool for the Job

The decision between HPLC and GC is not merely a matter of preference but a logical process based on the analytical requirements.

  • For Routine Quality Control (QC): Where throughput, robustness, and a wide dynamic range are key, the HPLC-UV method is often the superior choice. Its simpler sample preparation, slightly faster run time, and excellent precision make it ideal for analyzing large batches of samples for purity and content uniformity.[4]

  • For Trace Analysis and Confirmatory Testing: When the objective is to detect low-level impurities or to definitively confirm the identity of a peak, the GC method (especially GC-MS) is invaluable. The higher sensitivity of detectors like NPD and the structural information provided by a mass spectrometer offer a level of confidence that UV detection cannot match.[5]

Method_Selection start Analytical Goal for 2,3-DCNA? goal_qc Routine QC (Purity, Assay) start->goal_qc goal_trace Trace Analysis or Confirmatory ID start->goal_trace hplc_choice Select HPLC Method goal_qc->hplc_choice High Throughput & Robustness Needed gc_choice Select GC Method (NPD or MS) goal_trace->gc_choice High Sensitivity & Specificity Needed

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2,3-Dichloro-4-nitroaniline Derivatives: A Roadmap for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. Within the vast landscape of organic chemistry, nitroaromatic compounds represent a class of molecules with a rich history and diverse biological activities, including anticancer and antimicrobial properties.[1] This guide focuses on 2,3-Dichloro-4-nitroaniline (DCNA) and its derivatives, providing a comparative framework for their potential in vitro and in vivo applications. While DCNA itself is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural motifs—a dichlorinated benzene ring and a nitro group—suggest a strong potential for biological activity.[2][3]

This document moves beyond a rigid template to offer a logically structured, in-depth technical guide. We will explore the hypothetical biological activities of DCNA derivatives by drawing comparisons with structurally similar compounds for which experimental data exists. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to investigate these promising molecules. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system, and all claims are supported by authoritative references.

The Therapeutic Potential of this compound Derivatives: A Mechanistic Perspective

The chemical structure of this compound—a benzene ring substituted with two chlorine atoms, a nitro group, and an amino group—provides a versatile scaffold for the synthesis of a diverse library of derivatives.[2][4] The biological activity of these derivatives is likely to be influenced by the interplay of these functional groups.

The nitro group is a well-known pharmacophore that can be metabolically reduced, particularly under hypoxic conditions found in solid tumors and microbial environments, to generate reactive intermediates.[5] These intermediates can induce oxidative stress and form adducts with cellular macromolecules like DNA, leading to cytotoxicity.[5] The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the amino group offers a convenient handle for synthetic modification, allowing for the introduction of various side chains to modulate the compound's physicochemical properties and biological activity.

Based on the activities of related nitroaromatic compounds, DCNA derivatives are hypothesized to exhibit two primary types of therapeutic potential:

  • Anticancer Activity: The nitro group can be selectively reduced by nitroreductase enzymes that are often overexpressed in hypoxic cancer cells. This targeted activation would lead to localized cytotoxicity, minimizing damage to healthy tissues.

  • Antimicrobial Activity: Similar to their anticancer mechanism, the nitro group can be reduced by microbial nitroreductases to produce reactive species that are toxic to bacteria and fungi.[1]

Comparative In Vitro Efficacy: Learning from Structural Analogs

Direct experimental data on the biological activity of this compound derivatives is limited in publicly available literature. However, we can infer their potential efficacy by examining studies on structurally related compounds.

Compound/Derivative ClassTherapeutic AreaKey In Vitro FindingsReference
Nitroaromatic Compounds AntimicrobialHalogenated nitro derivatives show significant activity against S. aureus and Candida species with MIC values in the range of 15.6–62.5 µg/mL.[1]--INVALID-LINK--
N-(2-chloroethyl)-4-nitroaniline Anticancer (inferred)The N-(2-chloroethyl) group is a known pharmacophore in alkylating anticancer agents, suggesting a potential for DNA alkylation and cytotoxicity.[5]--INVALID-LINK--
Thiobenzanilides (containing nitro groups) AnticancerCertain thiobenzanilide derivatives exhibit antiproliferative activity against human cancer cell lines, such as A375 melanoma and MCF-7 breast cancer.[6]--INVALID-LINK--
2-Chloro-4-nitroaniline BioremediationWhile not a therapeutic application, studies on its biodegradation by Rhodococcus sp. demonstrate microbial interaction with this class of compounds.[7][8]--INVALID-LINK--

A Roadmap for In Vitro Evaluation: Experimental Protocols

To rigorously assess the therapeutic potential of novel this compound derivatives, a systematic in vitro evaluation is essential. The following protocols provide a robust framework for these investigations.

Anticancer Activity Assessment

A primary screen for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Experimental Workflow: In Vitro Anticancer Screening

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis a Synthesize and purify DCNA derivatives b Prepare stock solutions in DMSO a->b e Treat cells with serial dilutions of DCNA derivatives b->e c Culture human cancer cell lines (e.g., MCF-7, A549) d Seed cells in 96-well plates c->d d->e f Incubate for 48-72 hours e->f g Perform MTT or Resazurin assay f->g h Measure absorbance or fluorescence g->h i Calculate IC50 values h->i j Compare with positive control (e.g., Doxorubicin) i->j

Caption: Workflow for in vitro anticancer screening of DCNA derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the DCNA derivatives in cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Assessment

The antimicrobial potential of DCNA derivatives can be determined by measuring their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Broth Microdilution cluster_analysis MIC Determination a Synthesize and purify DCNA derivatives b Prepare stock solutions in DMSO a->b e Perform serial dilutions of compounds in 96-well plates b->e c Culture bacterial/fungal strains (e.g., S. aureus, C. albicans) d Adjust inoculum to 0.5 McFarland standard c->d f Inoculate wells with microbial suspension d->f e->f g Incubate at appropriate temperature and time f->g h Visually inspect for turbidity g->h i Determine the lowest concentration with no visible growth (MIC) h->i

Caption: Workflow for antimicrobial susceptibility testing of DCNA derivatives.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the DCNA derivatives in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Transitioning to In Vivo Models: A Strategic Outlook

Promising candidates identified through in vitro screening warrant further investigation in preclinical in vivo models. The choice of model will depend on the intended therapeutic application.

  • For Anticancer Derivatives: Xenograft models in immunocompromised mice are the gold standard. Human cancer cells are implanted subcutaneously or orthotopically, and the effect of the DCNA derivative on tumor growth is monitored.

  • For Antimicrobial Derivatives: Infection models in mice are commonly used. Animals are infected with a pathogenic microorganism, and the efficacy of the DCNA derivative in clearing the infection and improving survival is assessed.

Hypothesized Mechanism of Action for Anticancer DCNA Derivatives

G cluster_cell Hypoxic Cancer Cell a DCNA Derivative (Prodrug) b Nitroreductase a->b Enzymatic Reduction c Reactive Nitroso & Hydroxylamino Intermediates b->c d DNA Adducts & Oxidative Stress c->d e Cell Cycle Arrest & Apoptosis d->e

Caption: Hypothesized mechanism of action for anticancer DCNA derivatives.

Conclusion and Future Directions

While this compound itself is primarily an industrial chemical, its structural features provide a compelling starting point for the design and synthesis of novel therapeutic agents. This guide has offered a comparative analysis based on structural analogs and provided a detailed roadmap for the in vitro evaluation of new DCNA derivatives. The key to unlocking their potential lies in a systematic approach that combines rational drug design, robust in vitro screening, and carefully selected in vivo models. As researchers delve into this chemical space, it is crucial to conduct thorough toxicological assessments to ensure the safety of any lead compounds. The exploration of DCNA derivatives represents a promising, albeit underexplored, avenue for the discovery of new anticancer and antimicrobial drugs.

References

A Comparative Benchmarking Guide to the Synthesis of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Dichloro-4-nitroaniline

This compound (DCNA) is a pivotal chemical intermediate whose molecular architecture is foundational for the synthesis of a range of high-value commercial products. Its utility spans the development of specialized dyes and pigments, advanced agrochemicals, and, most critically, active pharmaceutical ingredients (APIs). The precise arrangement of its functional groups—two chlorine atoms, a nitro group, and an amino group on a benzene ring—offers a versatile scaffold for building complex molecules. Given its role as a key starting material, the efficiency, scalability, and purity of its synthesis are of paramount importance to researchers and chemical industry professionals. An optimal synthesis route must not only deliver high yields and purity but also adhere to principles of green chemistry, ensuring operational safety and environmental sustainability.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing this compound. We will dissect each route through the lens of chemical mechanism, experimental protocol, and performance metrics, offering field-proven insights to guide your selection of the most appropriate method for your specific application, whether for laboratory-scale research or industrial-scale manufacturing.

Method 1: Direct Nitration of 2,3-Dichloroaniline

This approach is the most theoretically direct, involving a single-step electrophilic aromatic substitution on a readily available precursor. However, its practical application is fraught with significant challenges related to regioselectivity, which severely impacts product purity and yield.

Mechanistic Rationale and Inherent Challenges

The nitration of anilines is a classic electrophilic aromatic substitution. The reaction typically employs a "mixed acid" of concentrated nitric acid and sulfuric acid to generate the potent electrophile, the nitronium ion (NO₂⁺)[1]. The core challenge lies in the directing effects of the substituents on the 2,3-dichloroaniline ring.

  • The Amino Group (-NH₂): Under neutral or basic conditions, the amino group is a powerful activating, ortho-, para-director.

  • The Anilinium Ion (-NH₃⁺): In the strongly acidic medium required for nitration, the amino group is protonated to form the anilinium ion. This ion is strongly deactivating and a meta-director[1].

  • Chloro Groups (-Cl): The two chlorine atoms are deactivating yet ortho-, para-directors due to the interplay of their inductive withdrawal and resonance donation effects.

The nitration of 2,3-dichloroaniline, therefore, becomes a complex competition. The incoming nitronium ion can be directed to multiple positions on the ring, leading to a mixture of isomers that are often difficult and costly to separate. The desired product, this compound, requires substitution at the C4 position, which is para to the C1-chloro group and meta to the C2-chloro group and the anilinium ion. This complex regiochemistry is the primary reason why specific, high-yield protocols for this method are not prevalent in peer-reviewed literature, suggesting significant practical hurdles.

Representative Experimental Protocol (General Procedure)

The following protocol is a representative procedure based on general aniline nitration methods and should be considered a starting point for optimization, not a validated, high-yield process for this specific substrate.

  • Preparation of Amine Salt: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 10 mL of concentrated sulfuric acid (98%) to 0-5 °C in an ice-salt bath.

  • Slowly add 2,3-dichloroaniline (1.0 eq) to the cold, stirring sulfuric acid, ensuring the temperature remains below 10 °C. This forms the corresponding anilinium sulfate salt.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirring anilinium salt solution over 1-2 hours. Crucially, maintain the reaction temperature at 0-5 °C throughout the addition to minimize side reactions and over-nitration.

  • Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with stirring. This will cause the nitrated product to precipitate.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to pH 7-8.

  • Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acids and inorganic salts.

  • Purification: The crude product will likely be a mixture of isomers. Purification via recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography is necessary to isolate the this compound.

Workflow Diagram: Direct Nitration

cluster_prep Preparation cluster_nitration Nitration cluster_workup Workup & Purification DCA 2,3-Dichloroaniline Salt Anilinium Sulfate Salt Formation (0-10 °C) DCA->Salt H2SO4 Conc. H₂SO₄ H2SO4->Salt NitrationRx Nitration Reaction (0-5 °C) Salt->NitrationRx MixedAcid Nitrating Mixture (HNO₃ + H₂SO₄) MixedAcid->NitrationRx Quench Quench on Ice NitrationRx->Quench Neutralize Neutralization (NaOH/NH₄OH) Quench->Neutralize Filter Filtration & Washing Neutralize->Filter Purify Purification (Recrystallization / Chromatography) Filter->Purify Product Pure this compound Purify->Product

Workflow for Direct Nitration of 2,3-Dichloroaniline.

Method 2: Two-Step Synthesis via Ammonolysis of 2,3,4-Trichloronitrobenzene

This multi-step route has emerged as a superior and highly efficient method, particularly for industrial-scale production. It circumvents the regioselectivity issues of direct nitration by strategically installing the functional groups in a controlled sequence. The process involves the nitration of 1,2,3-trichlorobenzene followed by a nucleophilic aromatic substitution (ammonolysis). This method is well-documented in patent literature, demonstrating its robustness and high performance[2][3].

Mechanistic Rationale

Step 1: Nitration of 1,2,3-Trichlorobenzene. The first step is the electrophilic nitration of 1,2,3-trichlorobenzene using mixed acid. The three deactivating chloro groups direct the incoming nitronium ion (NO₂⁺) primarily to the C4 position, which is the least sterically hindered and electronically deactivated position, to yield 2,3,4-trichloronitrobenzene[2]. This step is highly regioselective.

Step 2: Nucleophilic Aromatic Substitution (Ammonolysis). The resulting 2,3,4-trichloronitrobenzene has a chlorine atom at the C4 position that is activated towards nucleophilic attack. The strong electron-withdrawing effect of the nitro group (in the para position) and the adjacent chloro groups stabilizes the negative charge of the Meisenheimer complex intermediate. Reacting this intermediate with ammonia (ammonolysis) under heat and pressure selectively displaces the C4-chloro group with an amino group (-NH₂) to furnish the final product with high selectivity and yield[2].

Validated Experimental Protocol

This protocol is adapted from validated procedures described in patent literature[2][3].

Part A: Synthesis of 2,3,4-Trichloronitrobenzene

  • Charging Reactor: In a suitable reactor, charge 98% sulfuric acid and 1,2,3-trichlorobenzene. Begin stirring and heat the mixture to 45-55 °C until the 1,2,3-trichlorobenzene is fully dissolved.

  • Nitrating Agent: In a separate vessel, prepare a nitrating mixture of 95% nitric acid and 98% sulfuric acid. A typical molar ratio of nitric acid to 1,2,3-trichlorobenzene is between 1.05:1 and 1.15:1[2].

  • Nitration: Add the nitrating mixture dropwise to the reactor over 20-35 minutes, maintaining the reaction temperature at 50-60 °C.

  • Reaction Completion: After the addition, maintain the temperature at 50-60 °C and continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Workup: Stop the stirring and allow the layers to separate. The lower sulfuric acid layer can be recovered for recycling. The upper organic layer, containing the crude 2,3,4-trichloronitrobenzene, is washed with water. The crude product is typically used directly in the next step without further purification.

Part B: Ammonolysis to this compound

  • Charging Autoclave: In a high-pressure autoclave, charge the crude 2,3,4-trichloronitrobenzene from Part A, an organic solvent (e.g., chlorobenzene), and aqueous ammonia[2].

  • Reaction: Seal the autoclave and heat the mixture to 120-150 °C. The reaction is typically run for 5-10 hours. The pressure will rise due to the heating of the solvent and ammonia.

  • Cooling and Isolation: After the reaction period, cool the autoclave to room temperature. Vent any excess pressure. The product slurry is then filtered.

  • Purification: The filter cake is washed with water and then dried. This method typically yields the final product with a purity exceeding 97%, often reaching over 99%, without requiring further purification steps[2].

Workflow Diagram: Two-Step Ammonolysis Route

cluster_step1 Step 1: Nitration cluster_step2 Step 2: Ammonolysis cluster_workup Isolation & Purification TCB 1,2,3-Trichlorobenzene NitrationRx Nitration Reaction (50-60 °C) TCB->NitrationRx MixedAcid Mixed Acid (HNO₃ + H₂SO₄) MixedAcid->NitrationRx TCNB Crude 2,3,4-Trichloronitrobenzene NitrationRx->TCNB AmmonolysisRx Ammonolysis in Autoclave (120-150 °C) TCNB->AmmonolysisRx Ammonia Aqueous Ammonia + Solvent Ammonia->AmmonolysisRx Cool Cooling & Venting AmmonolysisRx->Cool Filter Filtration & Washing Cool->Filter Dry Drying Filter->Dry Product High-Purity this compound Dry->Product

Workflow for the Two-Step Ammonolysis Synthesis.

Comparative Performance Analysis

To provide a clear, at-a-glance comparison, the key performance indicators for each method are summarized below.

ParameterMethod 1: Direct NitrationMethod 2: Two-Step AmmonolysisJustification & Expert Insights
Number of Steps 1 (synthesis) + extensive purification2 (synthesis) + simple isolationMethod 1 is deceptively simple; the purification required to isolate the correct isomer often constitutes a multi-step process in itself. Method 2 is operationally straightforward.
Overall Yield Low to Moderate (highly variable)Very High (≥98%) [2]The lack of regioselectivity in Method 1 inherently limits the yield of the desired isomer. Method 2 is highly selective, leading to near-quantitative conversion.
Product Purity Low (isomer mixture)Very High (>97-99%) [2]Method 1 produces a complex mixture requiring significant purification. Method 2 yields a product that is often pure enough for subsequent use without further steps.
Scalability PoorExcellent The precise temperature control, potential for runaway reactions, and extensive purification make Method 1 difficult to scale. Method 2 is a robust, validated industrial process.
Reagent & Safety Uses highly corrosive mixed acids. Exothermic reaction requires strict temperature control.Uses mixed acids and requires a high-pressure autoclave. Handling ammonia requires care.Both methods use hazardous materials. However, the controlled, predictable nature of Method 2 makes it safer for large-scale operations than the volatile nitration of an activated aniline ring.
Green Chemistry Poor (isomer waste, acid effluent)Good (Sulfuric acid can be recycled)[2]Method 1 generates significant isomeric waste. The ability to recycle the sulfuric acid in Method 2 is a significant environmental and economic advantage.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the choice of synthesis route for this compound is unequivocally clear.

Method 1 (Direct Nitration) , while appearing direct on paper, is not a recommended route for practical synthesis. The significant challenges in controlling regioselectivity lead to low yields of the desired product, contaminated with isomers that are difficult to separate. This makes the process inefficient, costly, and difficult to scale, rendering it unsuitable for producing the high-purity material required for pharmaceutical and agrochemical applications.

Method 2 (Two-Step Ammonolysis) is the demonstrably superior and recommended methodology. Its strategic, two-step approach solves the regioselectivity problem, delivering exceptional yields (≥98%) and very high purity (>99%) consistently and reliably[2]. The process is robust, scalable, and has been validated for industrial production. While it involves an additional synthetic step and requires high-pressure equipment, the benefits of a clean, highly efficient reaction that yields a product of exceptional quality far outweigh these considerations. For any application demanding high-purity this compound with a reliable and scalable supply chain, the two-step ammonolysis route is the industry-standard and scientifically sound choice.

References

A Comparative Guide to the Environmental Impact Assessment of 2,3-Dichloro-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloro-4-nitroaniline is a vital chemical intermediate, serving as a foundational building block in the synthesis of a wide array of commercial products, including pharmaceuticals, agrochemicals, and specialized dyes.[1] However, the synthesis of halogenated nitroaromatic compounds is frequently associated with significant environmental and safety concerns. Traditional manufacturing protocols often rely on harsh reagents and energy-intensive conditions, generating substantial hazardous waste streams.[2][3][4]

This guide provides a critical comparison of traditional and emerging greener synthetic routes for this compound and analogous compounds. As the chemical industry pivots towards sustainability, it is imperative for researchers, scientists, and drug development professionals to understand and implement processes that minimize environmental impact without compromising efficiency. This analysis is grounded in the principles of green chemistry, focusing on waste reduction, the use of less hazardous materials, and improved energy efficiency to guide the development of more sustainable chemical manufacturing.[4][5]

Section 1: Traditional Synthesis Routes and Their Environmental Burdens

Conventional methods for producing dichloronitroanilines are rooted in classical electrophilic aromatic substitution reactions. These processes, while effective in achieving the desired chemical transformation, were designed with a primary focus on yield and cost, often neglecting the environmental consequences.

A representative industrial pathway for a closely related isomer, 2,3-dichloro-6-nitroaniline, starts from 1,2,3-trichlorobenzene.[6] This two-step process, involving nitration followed by ammonolysis, exemplifies the typical environmental trade-offs of traditional synthesis.

Causality Behind Experimental Choices:

  • Nitration: The use of a potent mixed-acid system (concentrated nitric acid and sulfuric acid) is standard for nitration.[2][3] Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the key electrophile required to attack the aromatic ring.[2][3]

  • Ammonolysis: The subsequent replacement of a chlorine atom with an amino group (ammonolysis) typically requires high temperatures and pressures to overcome the high activation energy of nucleophilic aromatic substitution on an electron-rich ring.

Environmental Impact Analysis of Traditional Routes
  • Hazardous Reagents and Corrosive Conditions: The reliance on fuming nitric and sulfuric acids presents significant operational hazards. These substances are extremely corrosive, requiring specialized handling and infrastructure. Accidental releases can lead to severe environmental damage and pose immediate risks to personnel.[2][3]

  • Voluminous and Toxic Waste Generation: The primary drawback of the mixed-acid approach is the generation of vast quantities of acidic aqueous effluent.[5][7] This waste stream is contaminated with residual acids, unreacted starting materials, and organic byproducts, requiring extensive and costly neutralization and treatment before discharge. Furthermore, such reactions often suffer from poor regioselectivity, leading to the formation of undesired isomers that must be separated, adding to the chemical waste.[2][3]

  • High Energy Consumption: Many traditional synthesis steps, particularly ammonolysis, are conducted at elevated temperatures (e.g., 120-150°C), demanding a substantial and continuous energy input, which contributes to the overall carbon footprint of the process.[6]

  • Product and Intermediate Toxicity: Chlorinated anilines are a class of compounds known for their environmental persistence and toxicity.[5] They are often poorly biodegradable and can bioaccumulate, posing a long-term threat to aquatic ecosystems and human health.[8][9]

Visualization: Traditional Synthesis Pathway

Traditional_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Ammonolysis A 1,2,3-Trichlorobenzene B 2,3,4-Trichloronitrobenzene A->B 50-60°C Reagents1 Mixed Acid (HNO₃ / H₂SO₄) Reagents1->B Waste1 Spent Acid Waste B->Waste1 C 2,3,4-Trichloronitrobenzene D 2,3-Dichloro-6-nitroaniline (Analogous Product) C->D 120-150°C Reagents2 Ammonia Water (in Organic Solvent) Reagents2->D Waste2 Solvent & Salt Waste D->Waste2

Caption: Analogous traditional pathway for a dichloronitroaniline isomer.

Section 2: Greener and Alternative Synthesis Strategies

In response to the environmental shortcomings of traditional methods, green chemistry offers a framework for designing safer and more sustainable chemical processes. The focus is on catalytic methods, the use of benign solvents, and energy-efficient reaction conditions.

Causality Behind Greener Choices:

The fundamental principle is to replace stoichiometric reagents with catalytic alternatives. Catalysts provide a lower-energy reaction pathway, enabling transformations under milder conditions and often with higher selectivity. This minimizes both energy consumption and the formation of unwanted byproducts. The choice of solvent is equally critical; replacing volatile organic compounds (VOCs) with water or designing solvent-free systems eliminates a major source of pollution and simplifies product purification.

Key Greener Approaches
  • Catalytic Nitration: A significant advancement is the move away from the mixed-acid system.

    • Copper-Catalyzed Nitration: Research has demonstrated that protected anilines can be nitrated using a copper catalyst with only one equivalent of nitric acid. This process is highly efficient and produces water as the sole stoichiometric byproduct, dramatically reducing acidic waste.[10]

    • Solid Acid Catalysts: Using solid, recyclable catalysts like metal-modified montmorillonite clays can facilitate nitration without the need for corrosive liquid co-acids, simplifying catalyst recovery and minimizing waste streams.[11]

  • Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a core tenet of green chemistry.

    • Microwave-Assisted, Solvent-Free Reactions: Microwave irradiation can accelerate reaction rates by orders of magnitude, often allowing reactions to proceed without any solvent. For example, the reduction of nitro compounds to amines has been achieved effectively under solvent-free microwave conditions, reducing reaction times from hours to minutes.[12][13]

    • Aqueous Phase Nitration: Recent studies have shown that nitration can be performed in water using only dilute nitric acid, completely avoiding the use of sulfuric acid.[2][3] This approach is inherently safer and eliminates the most problematic component of the waste stream.

  • Novel and Safer Reagents: The development of alternative nitrating agents can provide better control and safety. Ionic liquids, for instance, can serve as both the solvent and the nitrating agent source, offering a recyclable and often less hazardous medium for the reaction.[11]

Visualization: Green Catalytic Cycle Concept

Greener_Synthesis cluster_cycle Catalytic Cycle Catalyst Catalyst (e.g., Cu(II)) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate 1. Activation Substrate Substrate (e.g., Dichloroaniline) Substrate->Intermediate NitratingAgent Nitrating Agent (HNO₃) NitratingAgent->Intermediate Intermediate->Catalyst 3. Regeneration Product Product (Dichloronitroaniline) Intermediate->Product 2. Nitration Byproduct Byproduct (H₂O) Product->Byproduct

Caption: Conceptual workflow of a greener, catalytic nitration process.

Section 3: Comparative Performance Analysis

The choice between a traditional and a greener synthesis route involves evaluating multiple performance metrics. While yield has historically been the primary driver, a modern assessment must include environmental and safety factors.

ParameterTraditional Route (Mixed Acid Nitration)Greener Route (e.g., Catalytic, Aqueous Phase)
Starting Material 1,2,3-Trichlorobenzene or 4-NitroanilineDichloroaniline or other suitable precursor
Key Reagents Concentrated HNO₃ and H₂SO₄, Chlorine gasDilute HNO₃, Catalyst (e.g., Copper salt, Solid Acid)
Solvent Often neat or in a chlorinated solventWater, Ionic Liquid, or Solvent-Free
Reaction Conditions High temperatures (50-150°C), potentially high pressureMilder temperatures (often room temp to 50°C), ambient pressure
Representative Yield Generally high (e.g., >85%)Can be high (>90%), but catalyst optimization is key[2]
Primary Waste Stream Large volumes of corrosive, contaminated spent acidPrimarily water; recyclable catalyst
Environmental Hazard High: Generates toxic and corrosive waste, NOx emissionsLow: Minimal hazardous waste, avoids corrosive acids
Safety Hazard High: Use of fuming acids and potentially chlorine gasModerate to Low: Avoids highly corrosive reagents
Green Principles Poor adherenceHigh adherence (atom economy, safer solvents, catalysis, waste prevention)

Section 4: Experimental Protocols

To provide a practical understanding of these methodologies, the following section details representative experimental protocols. These are intended for instructional purposes and should be performed by trained professionals with appropriate safety measures.

Protocol 1: Traditional Synthesis of 2,3,4-Trichloronitrobenzene (Key Intermediate)

(Adapted from patent literature for an analogous synthesis)[6]

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel with 1816g of 1,2,3-trichlorobenzene and 200g of 98% sulfuric acid.

  • Initial Heating: Begin stirring and heat the reactor to 45°C until the 1,2,3-trichlorobenzene is fully dissolved.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by combining 551g of 98% sulfuric acid and 696g of 95% nitric acid.

  • Nitration: Slowly add the nitrating mixture to the reactor via the dropping funnel over a period of 20-35 minutes, maintaining the reaction temperature between 50-60°C.

  • Reaction & Quenching: After the addition is complete, maintain the temperature and stir for 2-3 hours to ensure the reaction goes to completion. After cooling, the reaction mixture is quenched with water.

  • Workup: The organic layer is separated from the aqueous sulfuric acid layer. The organic layer is washed with water to remove residual acid, yielding crude 2,3,4-trichloronitrobenzene. The spent acid layer represents a significant hazardous waste stream.

Protocol 2: Greener, Solvent-Free Reduction of a Nitroaromatic (Model Reaction)

(Based on principles from green chemistry literature)[12][13]

  • Reagent Preparation: In a mortar, thoroughly mix an aromatic nitro compound (10 mmol), electrolytic iron powder (30 mmol), and neutral activated alumina (5g).

  • Microwave Reactor Setup: Transfer the solid mixture to a microwave-safe vessel. Add glacial acetic acid (0.5 mL) dropwise to act as a hydrogen donor.

  • Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 160-300 W) for short intervals (e.g., 30-60 seconds) to control the reaction temperature. Monitor the reaction progress by TLC. Total reaction time is typically 2-5 minutes.

  • Workup: After cooling, the product is extracted from the solid support using a suitable solvent like ethyl acetate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude amine can be purified by column chromatography or recrystallization. The solid waste (alumina and iron oxides) is more manageable and less toxic than liquid acid waste.

Conclusion and Future Outlook

The synthesis of this compound provides a clear case study in the evolution of industrial organic chemistry. While traditional synthetic routes are well-established and capable of producing the target molecule in high yields, they impose a substantial environmental cost through the use of hazardous reagents, high energy consumption, and the generation of toxic waste.

Emerging greener alternatives, leveraging the power of catalysis, safer solvents like water, and energy-efficient technologies such as microwave irradiation, offer a scientifically robust and environmentally responsible path forward.[2][3] These methods are not merely academic exercises; they represent the future of sustainable chemical manufacturing. For researchers and professionals in the pharmaceutical and chemical industries, the imperative is clear: to prioritize the development and implementation of these greener protocols. By doing so, we can continue to produce essential chemical intermediates while safeguarding our environment for future generations.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 2,3-Dichloro-4-nitroaniline, a compound often used in the synthesis of dyes, pigments, and pharmaceutical intermediates. Understanding the "why" behind these procedures is as crucial as the steps themselves, ensuring a culture of safety and compliance in the laboratory.

Hazard Identification: Understanding the Risk Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is a halogenated nitroaromatic compound, a class of chemicals that requires careful management due to potential toxicity and reactivity. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).

While a specific SDS for the 2,3-dichloro isomer was not available, data from closely related isomers like 2,6-dichloro-4-nitroaniline and generic chlorinated nitroanilines provide a strong basis for a conservative risk assessment. These compounds are consistently classified as hazardous.

Key Hazards Include:

  • Acute Toxicity: Isomers are often rated as fatal if swallowed, inhaled, or in contact with skin[1].

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure[1][2].

  • Irritation: Causes skin and serious eye irritation[3].

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects[1][4].

These hazards dictate that all waste generated, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Hazard Classification (GHS)CategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 1/2☠️DangerH300+H330: Fatal if swallowed or if inhaled[1]. H310: Fatal in contact with skin[1].
Specific Target Organ Toxicity (Repeated Exposure)Category 2⚕️WarningH373: May cause damage to organs through prolonged or repeated exposure[1].
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation[3].
Serious Eye Damage/Eye IrritationCategory 2WarningCauses serious eye irritation[3].
Hazardous to the Aquatic Environment (Chronic)Category 1/2環境WarningH410/H411: Very toxic/Toxic to aquatic life with long lasting effects[1][4].

Pre-Disposal Protocol: Segregation and Decontamination

The foundation of safe chemical disposal lies in meticulous preparation. Never mix waste streams indiscriminately. The distinct chemical nature of halogenated compounds requires specific disposal routes, often high-temperature incineration with subsequent scrubbing of acid gases like hydrogen chloride[4][5].

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area within the lab for hazardous waste accumulation. This area must be under the direct control of laboratory personnel. Ensure it is equipped with secondary containment to mitigate spills.

Step 2: Select Appropriate Waste Containers

  • Solid Waste: For solid this compound and contaminated items (e.g., gloves, weigh boats, paper towels), use a clearly labeled, durable, sealable container, such as a polyethylene drum or a pail with a liner[6][7].

  • Liquid Waste: For solutions containing this compound, use a compatible, leak-proof container (e.g., a glass or polyethylene bottle) with a screw-top cap[6]. Do not use metal containers for potentially corrosive waste streams[6].

Step 3: Decontaminate Lab Equipment Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with the chemical.

  • Procedure: Rinse equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. Collect this rinse solvent as hazardous waste. Follow this with a standard wash using soap and water.

  • Causality: This two-step process ensures that the hazardous material is captured in a designated waste stream (the solvent rinse) rather than being washed into the sewer system, preventing environmental contamination[2].

Step-by-Step Disposal Procedure

All waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed waste disposal contractor[3][8].

Protocol for Waste Accumulation:

  • Wear Full PPE: Before handling any waste, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice)[3][7].

  • Label the Container: Affix a "HAZARDOUS WASTE" label to your designated container before adding any waste[6][8]. The label must include:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "this compound Waste"[8].

    • A complete list of all constituents by percentage, including solvents[6].

    • The specific hazard characteristics (e.g., Toxic, Environmental Hazard).

  • Segregate Waste Streams:

    • Solid Waste: Place all contaminated solid materials, including spent compound, contaminated gloves, and absorbent pads from spill cleanups, directly into the designated solid waste container[8][9].

    • Liquid Waste: Carefully pour solvent rinsates and reaction mixtures into the designated liquid waste container. Use a funnel to prevent spills.

    • Incompatibility: Never mix halogenated waste with other waste streams unless explicitly permitted by your EH&S office[6]. Mixing can lead to dangerous reactions and complicates the disposal process.

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste[6]. This prevents the release of vapors and protects against spills.

  • Arrange for Pickup: Once the container is full or your experiment is complete, contact your institution's EH&S department to schedule a waste pickup[6]. Do not allow waste to accumulate beyond the limits set for SAAs (typically 55 gallons of total waste or one quart of acutely toxic waste)[6].

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

  • In Case of a Spill:

    • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space[8].

    • Control and Clean: For small spills, wear full PPE, including respiratory protection if the material is dusty[8]. Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container[4][9]. Avoid raising dust[2].

    • Decontaminate: Clean the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste), followed by soap and water.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing[3][9].

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3][9].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[3][4].

    • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[3].

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper segregation and disposal of waste related to this compound.

G Fig. 1: Disposal Decision Workflow for this compound Start Waste Generation (this compound) Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., Pure Compound, PPE, Contaminated Labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., Solutions, Solvent Rinses) Waste_Type->Liquid_Waste Liquid Decon Decontaminate Reusable Glassware (Solvent Rinse -> Soap/Water) Waste_Type->Decon Reusable Equipment Container_Solid Place in Labeled 'Solid Halogenated Hazardous Waste' Container with Liner Solid_Waste->Container_Solid Container_Liquid Place in Labeled 'Liquid Halogenated Hazardous Waste' Container (Glass/HDPE) Liquid_Waste->Container_Liquid Storage Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment Container_Solid->Storage Container_Liquid->Storage Decon_Waste Collect Solvent Rinse as Liquid Waste Decon->Decon_Waste Decon_Waste->Container_Liquid Pickup Arrange for Pickup by EH&S or Licensed Contractor Storage->Pickup

Caption: Disposal Decision Workflow for this compound.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer laboratory environment and ensure compliance with federal and local regulations.

References

A Senior Application Scientist's Guide to Handling 2,3-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2,3-Dichloro-4-nitroaniline (CAS No. 69951-03-7). In our shared pursuit of scientific advancement, particularly in drug development, the integrity of our work and the safety of our researchers are paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step. It is structured to provide immediate, essential safety and logistical information, ensuring that every protocol is a self-validating system of safety and efficacy.

Hazard Analysis: Understanding the Invisible Threat

This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amino group.[1] This combination of functional groups is the primary determinant of its reactivity and toxicity. While specific toxicological data for this isomer is scarce, the broader family of chlorinated nitroanilines is known to be hazardous.[2][3]

Key Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for similar compounds.[2][3] The presence of nitro and chloro groups can be harmful.[1]

  • Irritation: Expected to be a skin and eye irritant.[1][3]

  • Environmental Hazard: Halogenated nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[2]

The causality is clear: the molecule's structure suggests it can be readily absorbed and interfere with biological processes. Therefore, our primary directive is the stringent prevention of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of convenience but a scientifically mandated barrier between you and potential harm. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).[4]Halogenated organic compounds can penetrate standard latex gloves. Nitrile provides superior resistance, preventing dermal absorption, which is a primary route of exposure for anilines.[2] Always inspect gloves for integrity before use.[5]
Eye & Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when handling larger quantities or if there is a splash hazard.[4][5]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[3]
Skin & Body Protection A flame-resistant lab coat is mandatory. For larger-scale operations or when handling significant quantities of powder, consider an impervious full-body suit.[4][5]Prevents contact with clothing and skin. Contaminated clothing must be removed immediately and laundered separately.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of inhalation, especially when handling the powdered form outside of a certified chemical fume hood.[4]The fine powder can become airborne. Inhalation is a direct route to systemic toxicity. Engineering controls are the preferred method of exposure mitigation.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_0 Task Assessment cluster_1 Required PPE start Start: Assess Task weighing Weighing Solid? start->weighing solution Handling Solution? weighing->solution No respirator Add Respirator (N95 or higher) weighing->respirator Yes large_scale Large Scale (>10g)? solution->large_scale No face_shield Add Face Shield solution->face_shield Yes base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat large_scale->base_ppe No full_suit Add Full Body Suit large_scale->full_suit Yes respirator->solution face_shield->large_scale full_suit->base_ppe

Caption: Diagram 1: PPE Selection Workflow for handling this compound.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is essential to minimize risk.

Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][6] The storage area should be locked or accessible only to authorized personnel.[3][7]

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to control dust and vapors.[8] Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use anti-static tools and equipment to prevent ignition of dust.[5]

    • Handle the solid gently to minimize the generation of dust.

    • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate all work surfaces and equipment used.

    • Ensure the container is tightly sealed before returning to storage.[3]

Emergency Response Protocol

Immediate and correct response to an exposure or spill is critical.

Exposure TypeFirst Aid Measures
Skin Contact Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6]
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop up the material, place it into a suitable, labeled container for hazardous waste disposal.[5] Avoid raising dust.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

Disposal of this compound and its containers must be treated as hazardous waste. Improper disposal poses a significant environmental threat.

  • Waste Segregation:

    • Collect all waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) in a designated, sealed, and clearly labeled hazardous waste container.

    • The label must read "HAZARDOUS WASTE" and include the full chemical name: "this compound".

    • Do NOT mix halogenated organic waste with non-halogenated waste streams.[9][10]

  • Disposal Method:

    • Under no circumstances should this chemical be disposed of down the drain.[9]

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11]

  • Institutional Protocols:

    • Always follow your institution's specific hazardous waste disposal procedures. Contact your EHS department for guidance and to arrange for pickup.

Waste Disposal Decision Tree

This diagram outlines the correct procedure for disposing of waste generated during work with this compound.

Disposal_Workflow Diagram 2: Waste Disposal Decision Tree cluster_haz Hazardous Waste Protocol start Waste Generated is_contaminated Is material contaminated with This compound? start->is_contaminated non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No haz_container Place in designated, labeled 'Halogenated Hazardous Waste' container is_contaminated->haz_container Yes seal_container Keep container sealed except when adding waste haz_container->seal_container contact_ehs Contact EHS for pickup and licensed disposal seal_container->contact_ehs incineration Disposal via controlled incineration contact_ehs->incineration

Caption: Diagram 2: Waste Disposal Decision Tree for this compound.

By adhering to these rigorous, scientifically-grounded protocols, you not only ensure your own safety but also uphold the integrity of our collective research endeavors. Trust in the process, understand the causality, and handle every chemical with the respect it demands.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.